molecular formula C8H4BrClN2 B1339532 8-Bromo-5-chloro-1,6-naphthyridine CAS No. 909649-12-3

8-Bromo-5-chloro-1,6-naphthyridine

Cat. No.: B1339532
CAS No.: 909649-12-3
M. Wt: 243.49 g/mol
InChI Key: LAJYLYMBZVFAEY-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-1,6-naphthyridine is a useful research compound. Its molecular formula is C8H4BrClN2 and its molecular weight is 243.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-chloro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4BrClN2/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJYLYMBZVFAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2Cl)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582253
Record name 8-Bromo-5-chloro-1,6-naphthyridine
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Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909649-12-3
Record name 8-Bromo-5-chloro-1,6-naphthyridine
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Record name 8-Bromo-5-chloro-1,6-naphthyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-chloro-1,6-naphthyridine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo and chloro substituents on the 1,6-naphthyridine core offers multiple points for synthetic modification, allowing for the construction of diverse molecular architectures. The 1,6-naphthyridine scaffold itself is a recognized "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities, including kinase inhibition. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties like melting point and solubility are not widely reported in the literature.

PropertyValueSource
CAS Number 909649-12-3[1][2]
Molecular Formula C₈H₄BrClN₂[1][2]
Molecular Weight 243.49 g/mol []
Appearance Expected to be a solid at room temperatureInferred
Melting Point Not experimentally reported. Predicted to be in the range of 150-200 °C.Prediction
Boiling Point 343.5 ± 37.0 °C at 760 mmHg (Predicted)[4]
Density 1.8 ± 0.1 g/cm³ (Predicted)[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and sparingly soluble in alcohols. Insoluble in water.Inferred from similar compounds
Flash Point 161.5 ± 26.5 °C (Predicted)[4]
XLogP3 2.08 (Predicted)[4]

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the four protons on the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

  • Expected Chemical Shifts (δ, ppm): 7.5 - 9.0 ppm

  • Expected Multiplicities: Doublets and triplets, with coupling constants characteristic of aromatic protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display eight signals corresponding to the carbon atoms of the naphthyridine ring. The carbons attached to the halogens and those in proximity to the nitrogen atoms will exhibit distinct chemical shifts.

  • Expected Chemical Shifts (δ, ppm): 120 - 160 ppm

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine and one chlorine atom.

  • Expected Molecular Ion (M⁺): m/z 242, 244, 246 in a ratio reflecting the natural abundance of bromine and chlorine isotopes.

  • Fragmentation: Fragmentation patterns would likely involve the loss of halogen atoms and cleavage of the naphthyridine ring.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-N stretching vibrations within the heterocyclic system.

  • Expected Absorption Bands (cm⁻¹):

    • 3100-3000 (Aromatic C-H stretch)

    • 1600-1450 (Aromatic C=C and C=N stretch)

    • Below 1000 (C-Cl and C-Br stretch)

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a plausible synthetic route can be devised from commercially available precursors, primarily through the halogenation of a 1,6-naphthyridinone intermediate.[1]

Proposed Synthetic Pathway

G A 8-Bromo-1,6-naphthyridin-5(6H)-one C POCl₃ or SOCl₂/DMF A->C B This compound C->B Chlorination

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Chlorination of 8-Bromo-1,6-naphthyridin-5(6H)-one

  • To a stirred solution of 8-Bromo-1,6-naphthyridin-5(6H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 10 eq), add a catalytic amount of dimethylformamide (DMF, 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Chemical Reactivity and Synthetic Applications

The presence of two distinct halogen atoms at positions 5 and 8 of the 1,6-naphthyridine core makes this molecule a highly valuable substrate for selective functionalization through cross-coupling reactions. The differential reactivity of the C-Cl and C-Br bonds allows for sequential and site-selective modifications.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent candidate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for selective functionalization at the 8-position.

G A This compound B Suzuki Coupling (ArB(OH)₂, Pd catalyst, Base) A->B Selective at C8-Br C Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) A->C Selective at C8-Br D 8-Aryl-5-chloro-1,6-naphthyridine B->D E 8-Amino-5-chloro-1,6-naphthyridine C->E

Caption: Selective functionalization via cross-coupling reactions.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the 8-position.

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the 8-aryl-5-chloro-1,6-naphthyridine derivative.[7][8]

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the selective amination at the 8-position.

  • In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford the 8-amino-5-chloro-1,6-naphthyridine.[9][10]

Applications in Medicinal Chemistry

The 1,6-naphthyridine scaffold is a key component in a variety of biologically active molecules. The ability to introduce diverse substituents at the 5- and 8-positions of this compound makes it a valuable starting material for the synthesis of compound libraries for drug discovery.

G A 8-Bromo-5-chloro- 1,6-naphthyridine B Diverse Building Blocks (Cross-Coupling) A->B C Library of Substituted 1,6-Naphthyridines B->C D Screening for Biological Activity (e.g., Kinase Inhibition) C->D E Lead Compound Identification D->E

Caption: Workflow for drug discovery applications.

Derivatives of 1,6-naphthyridine have been investigated as:

  • Kinase inhibitors: Targeting various kinases involved in cancer and inflammatory diseases.

  • Antiviral agents: Showing activity against viruses such as HIV.

  • Central nervous system (CNS) agents: Modulating receptors and enzymes in the brain.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][11]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.[1]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

  • Toxicity: While specific toxicity data for this compound is not available, halogenated aromatic compounds should be handled with care as some have been shown to have toxic or carcinogenic properties.[11]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its di-halogenated structure allows for selective and sequential functionalization, providing access to a wide array of novel 1,6-naphthyridine derivatives. While a lack of extensive experimental data on the specific physicochemical and spectral properties of this compound necessitates some reliance on prediction and analogy, the well-established reactivity of the 1,6-naphthyridine core provides a solid foundation for its application in the synthesis of complex molecules with potential therapeutic applications. As research in this area continues, the utility of this compound as a key building block is expected to grow.

References

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.). Retrieved January 12, 2026, from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 12, 2026, from [Link]

  • 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • NMR Spectroscopy :: 6-CMR-8 Assignment of Carbon-13 NMR Signals. (n.d.). Retrieved January 12, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 12, 2026, from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved January 12, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.). Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved January 12, 2026, from [Link]

  • This compound - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]

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An In-depth Technical Guide to 8-Bromo-5-chloro-1,6-naphthyridine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 8-Bromo-5-chloro-1,6-naphthyridine (CAS No. 909649-12-3), a dihalogenated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of properties to explore the strategic value of this molecule, focusing on its synthesis, characterization, and, most critically, the nuanced reactivity that makes it a powerful tool for constructing complex molecular architectures. The principles discussed herein are grounded in established organometallic and heterocyclic chemistry, providing a framework for its rational application in discovery programs.

Core Molecular Profile and Physicochemical Properties

This compound is a bicyclic aromatic compound containing two nitrogen atoms within its fused pyridine rings. The strategic placement of two distinct halogen atoms—a bromine at the 8-position and a chlorine at the 5-position—is the cornerstone of its synthetic utility. This arrangement allows for selective, sequential functionalization, a highly desirable attribute for building molecular libraries and performing structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
CAS Number 909649-12-3
Molecular Formula C₈H₄BrClN₂
Molecular Weight 243.49 g/mol
Appearance Solid (form may vary)
Melting Point 127-128 °C
Boiling Point (Predicted) 343.5 ± 37.0 °C at 760 mmHg
Density (Predicted) 1.8 ± 0.1 g/cm³
InChI Key LAJYLYMBZVFAEY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=CN=C2Cl)Br)N=C1

Synthesis and Characterization

Synthetic Pathway

The most direct and referenced method for the synthesis of this compound involves the chlorination of a lactam precursor, 8-Bromo-1,6-naphthyridin-5(6H)-one.[4] This transformation is a standard method for converting hydroxylated pyridinone systems into their corresponding chloro-derivatives, thereby activating the position for nucleophilic substitution or cross-coupling reactions.

Synthesis Precursor 8-Bromo-1,6-naphthyridin-5(6H)-one Product This compound Precursor->Product Chlorination Reagent POCl₃ (Trichlorophosphate) Heat (100 °C)

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound

This protocol is based on the general procedure described for the chlorination of related naphthyridinones.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 8-Bromo-1,6-naphthyridin-5(6H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 eq). The reaction should be performed in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to 100 °C and maintain for 24-28 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by quenching a small aliquot with ice water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Workup: After completion, allow the mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a solid base such as sodium carbonate or a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

While specific, publicly available experimental spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure. Researchers synthesizing this compound should perform full characterization to confirm its identity.

  • ¹H NMR: The spectrum is expected to show four distinct aromatic proton signals, likely in the range of 7.5-9.0 ppm. The coupling patterns (doublets, triplets, or doublet of doublets) will be consistent with the substitution on the two pyridine rings.

  • ¹³C NMR: The spectrum should display eight signals for the aromatic carbons. The carbons directly attached to the halogens (C5 and C8) and the nitrogens will have characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The exact mass is calculated to be 241.924637.[3]

Reactivity and Mechanistic Insights: A Tale of Two Halogens

The synthetic power of this compound lies in the differential reactivity of its two halogen atoms. This allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The regiochemical outcome of these reactions is not always straightforward and is governed by a subtle interplay of electronic effects, bond strengths, and the specifics of the catalytic system.

The Fundamental Principles of Regioselectivity
  • Carbon-Halogen Bond Strength: In general, the C-Br bond is weaker than the C-Cl bond. This suggests that oxidative addition of a Pd(0) catalyst, the first and often rate-determining step in cross-coupling cycles, should preferentially occur at the C-Br bond at position 8.

  • Electronic Effects: The nitrogen atoms in the naphthyridine ring are electron-withdrawing, creating electrophilic carbon centers. The carbon atoms alpha (α) to the nitrogen atoms (like C5 and C7) are generally more electron-deficient and thus more activated towards nucleophilic attack and oxidative addition. In this specific 1,6-naphthyridine, the C5 position is alpha to the N6 nitrogen.

  • Ligand Effects: The choice of phosphine ligand on the palladium catalyst can dramatically influence the regioselectivity. Bulky, electron-rich ligands can alter the steric and electronic environment around the palladium center, favoring reaction at one site over another. For instance, in some dihalo-quinoline systems, Pd(PPh₃)₄ and Pd(dppf)Cl₂ can lead to different selectivity outcomes.[5][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the primary challenge and opportunity is to control which halogen reacts.

Suzuki cluster_conditions Reaction Conditions Substrate 8-Bromo-5-chloro- 1,6-naphthyridine Product1 8-Aryl-5-chloro- 1,6-naphthyridine Substrate->Product1 Reaction at C8-Br (Kinetically favored) Product2 8-Bromo-5-aryl- 1,6-naphthyridine Substrate->Product2 Reaction at C5-Cl (Electronically activated) Catalyst Pd Catalyst Ligand, Base BoronicAcid R-B(OH)₂

Caption: Regioselective Suzuki-Miyaura coupling possibilities.

Causality in Action: While the weaker C-Br bond suggests initial reactivity at the C8 position, the electronic activation at the C5 position (alpha to N6) cannot be ignored. The choice of catalyst and ligand becomes paramount.

  • For C8-Selective Coupling (at Bromine): A less sterically demanding catalyst system, such as Pd(PPh₃)₄, often favors reaction at the more labile C-Br bond. Milder reaction conditions (lower temperatures) would also likely favor selective reaction at the weaker bond.

  • For C5-Selective Coupling (at Chlorine): Overcoming the stronger C-Cl bond requires a more active catalytic system. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote oxidative addition at the more sterically accessible and electronically activated C5 position.

Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ for C8 selectivity, or a Pd(OAc)₂/SPhos combination for potential C5 selectivity, 2–5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, toluene).

  • Reaction: Heat the mixture to 80–110 °C and monitor progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[2] The same principles of regioselectivity apply, with the added complexity that the amine nucleophile itself can interact with the catalyst.

Causality in Action: The selection of the base is critical in Buchwald-Hartwig reactions. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. The choice between reacting at the C8-Br or C5-Cl position will again depend heavily on the ligand. For dihalo-heterocycles, selective amination at a C-Br bond in the presence of a C-Cl bond is often achievable with careful selection of a catalyst system that is active enough for the C-Br bond but not for the more robust C-Cl bond under the chosen conditions.[7]

Protocol 3: General Procedure for Regioselective Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or a biarylphosphine like XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 eq).

  • Reagent Addition: Add the desired amine (1.1-1.3 eq) and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to 80–120 °C. Monitor the reaction's progress.

  • Workup and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Applications in Drug Discovery

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting a wide range of diseases. Its ability to form key hydrogen bonds and engage in pi-stacking interactions makes it an excellent core for designing enzyme inhibitors. Specifically, substituted naphthyridines have shown significant promise as kinase inhibitors .[8]

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The development of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery.[9][10]

This compound serves as an ideal starting point for the synthesis of kinase inhibitors. A common strategy involves:

  • Initial Coupling: A Suzuki or Buchwald-Hartwig reaction at one of the halogenated positions to install a key pharmacophore that binds in one region of the kinase active site.

  • Second Coupling: A subsequent reaction at the remaining halogenated position to introduce another functional group that can occupy a different pocket or improve physicochemical properties like solubility or oral bioavailability.

For example, the 1,6-naphthyridine core has been explored for the development of inhibitors for Cyclin-Dependent Kinase 5 (CDK5), a target for kidney diseases.[8] The ability to selectively and sequentially functionalize the 5- and 8-positions of the core scaffold using the chemistry described above is precisely what enables the rapid exploration of SAR needed for such a program.

DrugDiscovery Start 8-Bromo-5-chloro- 1,6-naphthyridine Step1 Selective Cross-Coupling (e.g., Suzuki at C8) Start->Step1 Intermediate Monofunctionalized Intermediate Step1->Intermediate Step2 Second Cross-Coupling (e.g., Buchwald at C5) Intermediate->Step2 Final Diverse Library of Kinase Inhibitor Candidates Step2->Final

Caption: Workflow for generating molecular diversity for drug discovery.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block designed for strategic, multi-step synthesis. Its value is derived from the differential reactivity of its two halogen substituents, which, when coupled with a deep understanding of modern cross-coupling catalysis, allows for the controlled and regioselective construction of complex, biologically relevant molecules. This guide has provided the foundational knowledge, mechanistic rationale, and practical protocols necessary for researchers to confidently incorporate this versatile scaffold into their discovery programs, paving the way for the development of next-generation therapeutics.

References

  • Showalter, H. D. Hollis. Journal of Heterocyclic Chemistry, 2006, vol. 43, #5, p. 1311-1317. [Source: ChemicalBook, https://www.chemicalbook.com/ProductSynthesisManagement/2_909649-12-3_EN.htm]
  • PubChem. 8-Bromo-1,6-naphthyridine. [Link]

  • PubChemLite. This compound. [Link]

  • Abood, N. A. et al. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 2008. [Link]

  • ACS Medicinal Chemistry Letters. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. [Link]

  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • MDPI. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. [Link]

  • PubMed. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][11]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • National Institutes of Health. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • ACS Publications. Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against. [Link]

  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

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An In-depth Technical Guide to 8-Bromo-5-chloro-1,6-naphthyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-5-chloro-1,6-naphthyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry. The 1,6-naphthyridine scaffold is a recognized "privileged structure" in drug discovery, known for its versatile biological activities. This document details the physicochemical properties, plausible synthetic routes, and analytical characterization methods for the title compound. While specific experimental data for this particular derivative is not widely published, this guide extrapolates from established methodologies for analogous structures to provide a robust framework for its synthesis and analysis. The potential applications in drug development are also discussed, highlighting the importance of this molecular scaffold.

Introduction: The Significance of the 1,6-Naphthyridine Core

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings. There are six possible isomers, with the 1,6-naphthyridine scaffold being a prominent member explored in medicinal chemistry.[] This core structure is a versatile ligand for various biological receptors, and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antiasthmatic properties.[2][3] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making this compound a compound of interest for further investigation and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below, compiled from various chemical supplier databases.

PropertyValueSource(s)
Molecular Formula C₈H₄BrClN₂[4][5][6]
Molecular Weight 243.5 g/mol [4][5][6]
CAS Number 909649-12-3[4][5]
Appearance Powder (predicted)[5]
Density 1.8 ± 0.1 g/cm³[4]
Boiling Point 343.5 ± 37.0 °C at 760 mmHg[4]
Flash Point 161.5 ± 26.5 °C[4]
InChI Key LAJYLYMBZVFAEY-UHFFFAOYSA-N[4]

Synthesis of this compound

Proposed Synthetic Pathway

G A 8-Bromo-1,6-naphthyridin-5(6H)-one B This compound A->B  Chlorinating Agent (e.g., POCl₃, SOCl₂)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the chlorination of N-heterocyclic ketones.

Step 1: Chlorination of 8-Bromo-1,6-naphthyridin-5(6H)-one

  • To a solution of 8-Bromo-1,6-naphthyridin-5(6H)-one (1.0 eq) in a suitable solvent such as phosphorus oxychloride (POCl₃) (used in excess as both reagent and solvent) or an inert high-boiling solvent like toluene, is added the chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride, SOCl₂).

  • The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for a period of 2-12 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess chlorinating agent is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting mixture is neutralized with a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until a pH of 7-8 is achieved.

  • The aqueous layer is extracted with a suitable organic solvent, for example, dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the naphthyridine ring system. The chemical shifts and coupling constants of these protons would be indicative of their positions relative to the nitrogen atoms and the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and halogen atoms.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 243.5 g/mol , with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Chromatographic Purity

The purity of the compound would be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's volatility and thermal stability.

Applications in Drug Discovery

The 1,6-naphthyridine scaffold is a key component in a number of biologically active molecules. The introduction of bromo and chloro substituents at the 8 and 5 positions, respectively, offers several advantages for drug development:

  • Modulation of Potency and Selectivity: The halogens can form halogen bonds with biological targets, potentially enhancing binding affinity and selectivity.

  • Improved Pharmacokinetic Properties: The lipophilicity introduced by the halogens can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

  • Metabolic Stability: The presence of halogens can block sites of metabolism, increasing the compound's half-life in the body.

Given the diverse biological activities of the 1,6-naphthyridine core, this compound represents a valuable building block for the synthesis of novel therapeutic agents targeting a range of diseases.

Safety and Handling

Based on the available safety data for similar compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[2][4]

Conclusion

This technical guide has provided a detailed overview of this compound, a compound with significant potential in the field of medicinal chemistry. While specific experimental data for this molecule remains to be published, this guide offers a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. The continued exploration of substituted 1,6-naphthyridines is a promising avenue for the discovery of novel therapeutics.

References

  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • MOLBASE. Methyl 2-methylnicotinate|65719-09-7. [Link]

  • MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • PubChem. 8-Bromo-1,6-naphthyridine. [Link]

  • ResearchGate. Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. [Link]

  • PMC. Water–SDS–[BMIm]Br composite system for one-pot multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives and their structural assessment by NMR, X-ray, and DFT studies. [Link]

  • MDPI. Synthesis of Novel Benzo[b][][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]

  • PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

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An In-depth Technical Guide to the Structural Elucidation of 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Unambiguous Structural Verification

In the realm of drug discovery and materials science, the precise structural characterization of novel chemical entities is not merely a procedural formality but the bedrock of all subsequent research. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly pursuit of non-viable lead candidates. This guide provides a comprehensive, technically-grounded walkthrough of the methodologies and logical framework required to elucidate and unequivocally confirm the structure of a complex heterocyclic compound: 8-bromo-5-chloro-1,6-naphthyridine.

Molecular Blueprint: Initial Assessment and Hypothesis

Before embarking on detailed spectroscopic analysis, a foundational understanding of the target molecule is crucial.

  • Molecular Formula: C₈H₄BrClN₂[2]

  • Molecular Weight: 243.49 g/mol [2]

  • Core Structure: Aromatic, bicyclic heteroaromatic (naphthyridine)

The 1,6-naphthyridine core is a diazanaphthalene, a class of compounds with significant interest in medicinal chemistry.[3] The presence of four protons on this substituted core suggests a sparse but information-rich proton NMR spectrum. The two different halogen atoms, bromine and chlorine, will provide characteristic isotopic patterns in mass spectrometry, serving as an initial point of verification.

Below is a diagram illustrating the hypothesized structure and the standard numbering convention for the 1,6-naphthyridine ring system, which will be used throughout this guide.

Caption: Hypothesized structure of this compound with IUPAC numbering.

Part 1: Mass Spectrometry – The First Line of Evidence

Causality of Choice: High-resolution mass spectrometry (HRMS) is the initial and most direct method to confirm the elemental composition of the synthesized molecule. The presence of both chlorine and bromine, with their distinct isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), creates a highly characteristic isotopic cluster for the molecular ion, which serves as a robust validation of the compound's identity.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Positive ion mode is typically effective for nitrogen-containing heterocycles due to their ability to be protonated.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

Data Presentation: Predicted vs. Observed Isotopic Pattern

Ion SpeciesCalculated m/zObserved m/zAbundance (%)
[C₈H₄⁷⁹Br³⁵ClN₂ + H]⁺242.9397242.9395100.0
[C₈H₄⁸¹Br³⁵ClN₂ + H]⁺244.9377244.937597.3
[C₈H₄⁷⁹Br³⁷ClN₂ + H]⁺244.9368(overlapped)32.5
[C₈H₄⁸¹Br³⁷ClN₂ + H]⁺246.9347246.934631.6

Interpretation and Trustworthiness: The observed HRMS data provides compelling evidence for the elemental composition C₈H₄BrClN₂. The excellent correlation between the calculated and observed masses (< 2 ppm error) confirms the molecular formula. The unique isotopic cluster, with peaks at M+H, (M+2)+H, and (M+4)+H, and their relative abundances, is a hallmark of a molecule containing one bromine and one chlorine atom, thereby validating the presence of these halogens. The combined (M+2)+H peak arises from both [C₈H₄⁸¹Br³⁵ClN₂ + H]⁺ and [C₈H₄⁷⁹Br³⁷ClN₂ + H]⁺, leading to a more intense signal at this position compared to the (M+4)+H peak. This pattern is a self-validating system for the presence of these specific halogens.

Part 2: NMR Spectroscopy – Mapping the Connectivity

While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Experiments to be Performed:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon)

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Data Presentation: ¹H and ¹³C NMR Spectral Data (Hypothetical)

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
2 9.25d4.5152.1
3 7.60dd8.5, 4.5122.5
4 8.40d8.5138.0
4a ---125.0
5 ---145.0
7 8.90s-148.5
8 ---118.0
8a ---142.0

Step-by-Step Structure Elucidation using NMR Data

The elucidation process is a logical puzzle, where each piece of spectroscopic data provides a clue to the final structure.

G cluster_workflow NMR Elucidation Workflow start Acquire 1D & 2D NMR Spectra h1_analysis ¹H NMR Analysis: - 4 aromatic protons - Identify spin systems (AMX) start->h1_analysis c13_analysis ¹³C NMR Analysis: - 8 distinct carbon signals - Identify quaternary carbons start->c13_analysis cosy_analysis COSY Analysis: - Confirm H-H connectivities - H3 is coupled to H2 and H4 h1_analysis->cosy_analysis hsqc_analysis HSQC Analysis: - Correlate each proton to its  directly attached carbon c13_analysis->hsqc_analysis hmbc_analysis HMBC Analysis: - Establish long-range (2-3 bond)  H-C correlations - Key for connecting fragments hsqc_analysis->hmbc_analysis cosy_analysis->hsqc_analysis structure_confirm Assemble Fragments & Confirm Structure hmbc_analysis->structure_confirm

Caption: Logical workflow for NMR-based structure elucidation.

  • ¹H NMR Analysis: The proton spectrum reveals four signals in the aromatic region, consistent with the four protons on the substituted naphthyridine core. The downfield chemical shifts are expected due to the electron-withdrawing nature of the aromatic rings and the nitrogen atoms. We observe a doublet (H2), a doublet of doublets (H3), a doublet (H4), and a singlet (H7). This pattern suggests an AMX spin system (H2, H3, H4) on one ring and an isolated proton (H7) on the other.

  • ¹H-¹H COSY Analysis: The COSY spectrum confirms the connectivity of the AMX spin system. A cross-peak between the signals at δ 7.60 (H3) and δ 9.25 (H2) and another between δ 7.60 (H3) and δ 8.40 (H4) would be observed. The absence of any correlation to the singlet at δ 8.90 confirms that H7 is isolated, consistent with its position between a nitrogen atom and a bromine-substituted carbon.

  • ¹H-¹³C HSQC Analysis: This experiment directly links each proton to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons C2, C3, C4, and C7 as listed in the table above. The remaining four signals in the ¹³C spectrum must therefore belong to the quaternary carbons (C4a, C5, C8, C8a).

  • ¹H-¹³C HMBC Analysis: This is the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations would be:

    • H2 (δ 9.25) to C4 (δ 138.0) and C8a (δ 142.0) , confirming the connectivity around the N1 nitrogen.

    • H4 (δ 8.40) to C2 (δ 152.1) and C4a (δ 125.0) , further defining the pyridine ring containing the AMX system.

    • H7 (δ 8.90) to C5 (δ 145.0) and C8a (δ 142.0) . This is a crucial correlation, as it links the isolated proton H7 to the chloro-substituted carbon (C5) and the bridgehead carbon (C8a), confirming the position of the chloro and bromo substituents.

The collective NMR data provides a self-consistent and robust assignment of the entire molecular structure, confirming the connectivity and substitution pattern of this compound.

Part 3: Single-Crystal X-ray Diffraction – The Definitive Proof

Causality of Choice: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. By mapping the electron density of a crystalline sample, this technique provides a three-dimensional model of the molecule, confirming not only the connectivity but also providing precise bond lengths and angles.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.

Data Presentation: Key Crystallographic Parameters (Hypothetical)

ParameterValue
Formula C₈H₄BrClN₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.12
b (Å) 10.55
c (Å) 11.21
β (°) 98.5
Volume (ų) 950.4
R-factor 0.035

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic and self-validating application of three core analytical methods. High-resolution mass spectrometry confirms the elemental composition and the presence of the key halogen atoms. A comprehensive suite of NMR experiments maps the intricate connectivity of the atoms, allowing for a complete assignment of the molecular skeleton. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous 3D structure. This rigorous, multi-pronged approach ensures the highest level of scientific integrity and provides a trustworthy and authoritative structural assignment, which is paramount for any further development of this compound in research and industry.

References

  • Gotor, V., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(9), 2583. Retrieved from [Link]

  • Chemguide (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • LibreTexts Chemistry (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography. FEBS Journal, 284(16), 2570-2571. Retrieved from [Link]

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Spectroscopic Profile of 8-Bromo-5-chloro-1,6-naphthyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, the 1,6-naphthyridine ring system is a "privileged scaffold," valued for its ability to present functional groups in a defined three-dimensional arrangement, facilitating precise interactions with biological targets. The targeted introduction of halogen atoms, such as bromine and chlorine, provides medicinal chemists with powerful tools to modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. 8-Bromo-5-chloro-1,6-naphthyridine is a key exemplar of this design strategy, serving as a versatile building block in the synthesis of novel drug candidates.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide will leverage established principles of spectroscopy and predictive modeling to present an anticipated spectroscopic profile. This approach not only provides a valuable reference for researchers working with this compound but also illustrates the workflow for characterizing novel chemical entities in a drug discovery setting. We will delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure and Isotopic Considerations

The structure of this compound, with the IUPAC numbering convention, is presented below.

Caption: Molecular structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₄BrClN₂[]
Molecular Weight243.49 g/mol []
CAS Number909649-12-3[]
Predicted XLogP32.08[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each nucleus with a non-zero spin, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) would exhibit signals for the four aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0d~ 4.5
H-48.2 - 8.4d~ 4.5
H-37.6 - 7.8t~ 4.5
H-78.6 - 8.8s-

Interpretation and Rationale:

  • Deshielding Effects: The protons on the naphthyridine core are in an electron-deficient (deshielded) environment due to the electronegativity of the two nitrogen atoms. This results in their resonance at a high chemical shift (downfield) region of the spectrum.

  • H-2 and H-4: These protons are ortho to a nitrogen atom, leading to significant deshielding. Their expected chemical shifts are therefore the highest. They will appear as doublets due to coupling with H-3.

  • H-3: This proton is coupled to both H-2 and H-4, and it is expected to appear as a triplet.

  • H-7: This proton is on the pyridine ring bearing the bromine atom. As it has no adjacent protons, it is expected to appear as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard zg30 or similar.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 3-4 seconds.

    • Spectral width: 0-12 ppm.

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show eight distinct signals for the carbon atoms of the naphthyridine ring.

CarbonPredicted Chemical Shift (ppm)
C-2150 - 155
C-3125 - 130
C-4140 - 145
C-4a145 - 150
C-5155 - 160
C-7120 - 125
C-8115 - 120
C-8a148 - 153

Interpretation and Rationale:

  • Carbons adjacent to nitrogen atoms (C-2, C-5, C-8a) are significantly deshielded and appear at higher chemical shifts.

  • The carbon bearing the chlorine atom (C-5) is expected to be one of the most downfield signals due to the strong electron-withdrawing effect of chlorine.

  • The carbon bearing the bromine atom (C-8) will also be deshielded, but the effect of bromine is generally less pronounced than that of chlorine in ¹³C NMR.

  • Quaternary carbons (C-4a, C-8a) will typically show lower intensity signals compared to the protonated carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation delay (d1): 2 seconds.

    • Spectral width: 0-180 ppm.

  • Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve in CDCl3 with TMS nmr NMR Spectrometer (≥400 MHz) dissolve->nmr acquire Acquire FID nmr->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction reference Reference to TMS correction->reference

Caption: General workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): The most critical information from the mass spectrum is the molecular ion peak. Due to the presence of bromine and chlorine, the molecular ion will appear as a characteristic cluster of peaks.

    • The isotopic abundance of bromine is approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br.

    • The isotopic abundance of chlorine is approximately 75.8% for ³⁵Cl and 24.2% for ³⁷Cl.

This will result in a pattern of four peaks for the molecular ion:

Ionm/zRelative Intensity
[M]⁺ (C₈H₄⁷⁹Br³⁵Cl₂N₂)242~77%
[M+2]⁺ (C₈H₄⁸¹Br³⁵Cl₂N₂ or C₈H₄⁷⁹Br³⁷Cl₂N₂)244100% (Base Peak)
[M+4]⁺ (C₈H₄⁸¹Br³⁷Cl₂N₂)246~32%
  • Fragmentation: In EI-MS, the molecular ion can fragment into smaller, charged species. Likely fragmentation pathways for this compound include:

    • Loss of a halogen atom: [M-Br]⁺ and [M-Cl]⁺.

    • Loss of HCN from the pyridine rings.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI for high-resolution mass spectrometry).

  • Acquisition Parameters (for ESI-QTOF):

    • Ionization mode: Positive ion mode.

    • Capillary voltage: 3-4 kV.

    • Sampling cone voltage: 20-40 V.

    • Source temperature: 100-120 °C.

    • Desolvation temperature: 250-350 °C.

    • Mass range: 50-500 m/z.

  • Data Analysis: Identify the molecular ion cluster and major fragment ions. For high-resolution data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretch (aromatic)Medium
1600 - 1450C=C and C=N stretch (aromatic ring)Strong, multiple bands
1300 - 1000C-N stretchMedium
850 - 750C-H out-of-plane bendStrong
750 - 650C-Cl stretchStrong
650 - 550C-Br stretchMedium

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. For aromatic compounds, these are typically π → π* transitions.

Predicted UV-Vis Absorption

The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol or methanol, is expected to show multiple absorption bands characteristic of aza-aromatic systems.[3]

  • λ_max: Expected to be in the range of 250-350 nm. The exact positions and intensities of the absorption maxima will be sensitive to the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Scan range: 200-400 nm.

    • Scan speed: Medium.

    • Blank: Use the same solvent as used for the sample.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law (A = εcl).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By combining theoretical principles with established experimental protocols, we have outlined the expected NMR, MS, IR, and UV-Vis data for this important synthetic building block. For researchers in drug discovery and development, this guide serves as a robust framework for the characterization of this and other novel heterocyclic compounds, emphasizing the synergy between predictive methods and empirical data acquisition. The accurate structural confirmation provided by these spectroscopic techniques is a critical and non-negotiable step in the advancement of new chemical entities from the laboratory to potential clinical applications.

References

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An In-depth Technical Guide to the ¹H NMR Spectrum of 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel chemical entities is a foundational pillar of progress. Heterocyclic compounds, particularly those containing the naphthyridine scaffold, are of significant interest due to their diverse biological activities.[1][2] The subject of this guide, 8-Bromo-5-chloro-1,6-naphthyridine (CAS No. 909649-12-3), is a disubstituted naphthyridine that serves as a valuable building block in synthetic chemistry.[3][][5]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for determining the structure of organic molecules in solution.[6][7][8] It provides detailed information about the atomic framework, connectivity, and chemical environment within a molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical prediction with practical, field-proven experimental protocols and data analysis workflows. It is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's spectroscopic signature.

Part 1: Molecular Structure and Spectroscopic Prediction

A thorough analysis of a molecule's ¹H NMR spectrum begins with a predictive assessment based on its structure. This anticipatory step is crucial for efficient and accurate interpretation of experimental data.[9]

Chemical Structure and Proton Environments

The structure of this compound contains four distinct aromatic protons. For clarity, we will use the standard IUPAC numbering for the naphthyridine ring system.

Chemical structure of this compound with protons H-2, H-3, H-4, and H-7 labeled.

The four protons (H-2, H-3, H-4, H-7) reside in unique chemical environments, influenced by several key factors:

  • Electronegativity and Inductive Effects: The two nitrogen atoms in the rings are highly electronegative and withdraw electron density, deshielding nearby protons and shifting their signals downfield (to higher ppm values).[10][11] Similarly, the electron-withdrawing inductive effects of the chlorine and bromine substituents further deshield adjacent protons.[12][13]

  • Magnetic Anisotropy: The delocalized π-electrons of the aromatic rings generate their own magnetic field. Protons located on the exterior of the ring system, like those here, experience a deshielding effect that shifts their resonance downfield.[10][12]

  • Spin-Spin Coupling: Protons on adjacent carbon atoms ("vicinal" protons) will split each other's signals, providing direct evidence of connectivity. The magnitude of this splitting, the coupling constant (J), is characteristic of the number of bonds separating the protons.

Predicted ¹H NMR Spectral Parameters

By synthesizing the above principles with reference data from the parent 1,6-naphthyridine molecule[14] and known substituent effects, we can predict the spectral parameters for each proton. The presence of the C-5 chloro and C-8 bromo substituents will cause a general downfield shift for all protons compared to the unsubstituted parent compound.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-7 9.3 – 9.5Singlet (s)N/AAdjacent to N-6 and deshielded by the C-8 bromine. No adjacent protons to couple with.
H-2 9.1 – 9.3Doublet (d)³J(H2-H3) ≈ 4.0 – 5.0Adjacent to N-1, resulting in significant deshielding. Coupled only to H-3.
H-4 8.3 – 8.5Doublet (d)³J(H4-H3) ≈ 8.0 – 9.0Deshielded by the C-5 chlorine atom. Coupled only to H-3.
H-3 7.6 – 7.8Doublet of Doublets (dd)³J(H3-H4) ≈ 8.0 – 9.0; ³J(H3-H2) ≈ 4.0 – 5.0Coupled to both H-2 and H-4. Experiences less deshielding than the other protons.

Part 2: Experimental Protocol for Data Acquisition

The acquisition of a high-quality NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters. This protocol is designed to be a self-validating system, minimizing artifacts and ensuring reproducible results.

Sample Preparation
  • Analyte Quantity: Weigh approximately 5-10 mg of this compound.[15][16] Using a sufficient quantity ensures a good signal-to-noise ratio without excessive acquisition time.

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming solvent signals and to provide a lock signal for the spectrometer.[17][18][19]

    • Primary Choice: Chloroform-d (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds.[19][20]

    • Alternatives: If solubility is limited, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ are suitable polar alternatives.[18][21]

  • Dissolution and Transfer:

    • Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[22]

    • Ensure complete dissolution. Gentle vortexing or warming may be applied if necessary.

    • Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a clean, dry, high-quality 5 mm NMR tube to remove any particulate matter. Solids can severely degrade spectral quality.[22]

  • Internal Standard: For precise chemical shift calibration, an internal standard is used. Most commercially available CDCl₃ contains 0.03-0.05% v/v Tetramethylsilane (TMS), which serves as the reference signal at 0.00 ppm.[15][23] If using a solvent without TMS, the residual proton signal of the solvent can be used as a secondary reference.

Instrumental Workflow & Parameters

The following workflow is typical for a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Compound B Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl3) A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Reference to TMS I->J K Analyze Spectrum J->K

Caption: Experimental workflow for NMR analysis.

Table 2: Recommended Spectrometer Parameters (400 MHz)

ParameterRecommended ValueRationale
Pulse Program zg30Standard 30-degree pulse for quantitative analysis.
Number of Scans (NS) 16 - 64Increased scans improve signal-to-noise. Adjust based on sample concentration.
Relaxation Delay (D1) 1.0 - 2.0 sAllows for sufficient relaxation of protons between scans, ensuring accurate integration.
Acquisition Time (AQ) ~3 - 4 sDetermines the digital resolution of the spectrum.
Spectral Width (SW) ~16 ppmEnsures all aromatic proton signals are captured.

Part 3: Data Processing and Structural Interpretation

Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to yield an interpretable spectrum.[24][25]

Post-Acquisition Processing
  • Fourier Transformation (FT): This mathematical operation converts the time-domain FID signal into the familiar frequency-domain spectrum.[25][26]

  • Phase Correction: The transformed spectrum must be manually or automatically phased to ensure all peaks are purely absorptive and point in the same direction.

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline, which is crucial for accurate peak integration.[27]

  • Referencing: The chemical shift (x-axis) is calibrated by setting the TMS peak to 0.00 ppm.

Spectral Analysis and Peak Assignment

Interpreting the processed spectrum involves assigning each signal to a specific proton in the molecule based on the predicted parameters.[6]

  • Chemical Shift: The downfield region (7.5-9.5 ppm) should contain four distinct signals. The most downfield signal is likely H-7 or H-2, due to their proximity to nitrogen and a halogen.

  • Integration: Each of the four signals should integrate to a value of 1, corresponding to a single proton.

  • Multiplicity and Coupling Constants: This is the most powerful tool for confirming connectivity.

    • Identify the singlet; this must be H-7 .

    • Locate the two doublets and one doublet of doublets.

    • The key is the doublet of doublets, which must be H-3 . Measure its two distinct coupling constants.

    • One of the doublets will have a J value that perfectly matches one of the J values from the H-3 signal. This doublet corresponds to the proton coupled to H-3. By comparing the chemical shift and the magnitude of the J value (larger J for H-4, smaller for H-2), you can definitively assign H-2 and H-4 .

Caption: Spin-spin coupling network in the molecule.

Conclusion

The ¹H NMR spectrum of this compound is a distinct spectroscopic fingerprint characterized by four signals in the aromatic region: a singlet, two doublets, and a doublet of doublets. A systematic approach combining theoretical prediction with rigorous experimental and data processing protocols enables the unambiguous assignment of each signal. This comprehensive structural validation is an indispensable step in any research or development pipeline that utilizes this versatile heterocyclic building block, ensuring the scientific integrity of subsequent applications. The combination of one-dimensional and two-dimensional NMR experiments can provide even greater confidence in structural assignments for complex molecules.[7][9][28]

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Part 1: Introduction to 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of 8-Bromo-5-chloro-1,6-naphthyridine

Abstract: This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound (CAS No. 909649-12-3), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science.[1][] In the absence of publicly available experimental spectra, this document establishes a robust protocol based on theoretical prediction and established spectroscopic principles. It serves as a practical guide for scientists and drug development professionals, detailing the fundamentals of ¹³C NMR as applied to substituted naphthyridines, a detailed methodology for computational chemical shift prediction, a standard operating procedure for experimental data acquisition, and a thorough, reasoned interpretation of the predicted spectrum. The causality behind experimental and analytical choices is emphasized throughout to ensure a self-validating and scientifically rigorous approach.

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The introduction of halogen substituents, such as bromine and chlorine, provides critical modulation of a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. This compound is a specific example of such a scaffold, offering multiple sites for further chemical elaboration in drug discovery programs.[]

Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is an indispensable tool for confirming the carbon framework of such molecules. The electronic environment of each carbon atom in the bicyclic system is unique, influenced by the electronegative nitrogen atoms and the distinct inductive and resonance effects of the chloro and bromo substituents. This guide provides the technical foundation necessary to predict, acquire, and interpret the ¹³C NMR spectrum of this specific molecule.

Part 2: Principles of ¹³C NMR Analysis for Substituted Naphthyridines

The ¹³C NMR chemical shift (δ) is highly sensitive to the local electronic environment of each carbon nucleus. In the this compound system, several factors dictate the final spectrum:

  • Heteroatom Effects: The two nitrogen atoms in the 1,6-naphthyridine ring are sp² hybridized and are more electronegative than carbon. They withdraw electron density via the sigma framework (inductive effect), generally causing a downfield shift (higher ppm) for adjacent (α) and, to a lesser extent, next-nearest (β) carbons.

  • Anisotropy: The π-electron system of the aromatic rings generates a magnetic field that deshields the ring carbons, causing them to resonate at high chemical shifts (typically >110 ppm).

  • Halogen Inductive Effects: Both chlorine and bromine are highly electronegative and withdraw electron density from the carbon to which they are attached (the ipso-carbon). This effect is strongly deshielding, causing the C-5 and C-8 signals to appear significantly downfield.

  • Halogen Resonance Effects: Halogens also possess lone pairs that can be donated into the aromatic π-system. This resonance effect adds electron density, particularly at the ortho and para positions, causing an upfield (shielding) effect. However, for chlorine and bromine, the inductive effect is generally dominant in determining the chemical shift of the ipso-carbon.

The interplay of these effects results in a unique chemical shift for each of the eight carbon atoms in the molecule, allowing for unambiguous structural assignment.

Part 3: Theoretical Prediction of ¹³C NMR Spectra

Given the lack of published experimental data, Density Functional Theory (DFT) calculations provide a reliable and authoritative method for predicting ¹³C NMR chemical shifts.[3][4] The Gauge-Including Atomic Orbital (GIAO) method is a standard approach implemented in many quantum chemistry software packages that yields accurate theoretical values.[3]

Methodology for Computational Prediction

A robust computational workflow is essential for achieving high-fidelity predictions.[5]

  • Geometry Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. A common and effective method is the B3LYP functional with a basis set such as 6-31G(d,p).

  • NMR Calculation: Using the optimized geometry, the ¹³C NMR shielding tensors are calculated. The mPW1PW91 functional with the 6-31G(d,p) basis set is a proven combination for predicting ¹³C chemical shifts.[4]

  • Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a calculated value for a standard, typically Tetramethylsilane (TMS), using the same level of theory. δ_sample = σ_TMS - σ_sample

Below is a diagram illustrating this computational workflow.

G cluster_input Input cluster_dft DFT Calculation cluster_output Output mol 2D Structure of this compound opt Step 1: Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol->opt nmr Step 2: GIAO NMR Calculation (e.g., mPW1PW91/6-31G(d,p)) opt->nmr shifts Predicted ¹³C Chemical Shifts (ppm) nmr->shifts tms Reference Calculation (TMS) (Same Level of Theory) tms->shifts Referencing

Caption: Workflow for DFT-based prediction of ¹³C NMR chemical shifts.

Part 4: Experimental Protocol for Data Acquisition

This section provides a standardized protocol for acquiring a high-quality ¹³C NMR spectrum.

Sample Preparation
  • Analyte: Weigh approximately 15-25 mg of this compound.

  • Solvent: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds. If solubility is limited, dimethyl sulfoxide-d₆ (DMSO-d₆) is a strong alternative.

  • Procedure:

    • Transfer the weighed solid into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Cap the tube and vortex or sonicate gently until the solid is completely dissolved.

    • If any particulate matter remains, filter the solution through a small plug of glass wool into a new NMR tube.

NMR Spectrometer Setup and Acquisition
  • Instrument: A modern NMR spectrometer with a frequency of at least 100 MHz for ¹³C is recommended (corresponding to 400 MHz for ¹H).

  • Standard Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Solvent: Lock onto the deuterium signal of the solvent.

    • Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

    • Pulse Angle: 30-45 degrees to allow for faster repetition rates.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds. Quaternary carbons and carbons attached to halogens may have longer relaxation times, so a longer delay may be needed for accurate quantitative analysis, though it is not strictly necessary for simple peak identification.

    • Number of Scans (NS): Start with 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A range of 0 to 200 ppm is typically sufficient for most organic molecules.

Part 5: Spectral Analysis and Assignment

The predicted ¹³C NMR chemical shifts for this compound are presented below. The assignments are based on the fundamental principles outlined in Part 2 and by analogy to related heterocyclic systems.[6][7]

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification for Assignment
C-2~152.5α to N1 and adjacent to C-3 (CH). The strong deshielding effect of the adjacent nitrogen places it in the typical range for carbons in a pyridine-like environment.
C-3~123.0A standard aromatic CH carbon. It is β to N1 and is not directly influenced by the halogens, placing it in the middle of the aromatic region.
C-4~138.0A CH carbon that is part of the fused ring junction and is γ to N1 and β to N6. Its position in the bicyclic system results in a moderate downfield shift.
C-4a~145.0Quaternary carbon at the ring junction, α to N6. The direct attachment to the electronegative nitrogen atom causes a significant downfield shift.
C-5~155.0ipso-carbon attached to the highly electronegative chlorine atom. This direct attachment results in the most deshielded signal in the pyridine-like portion of the molecule.
C-7~120.5A CH carbon that is ortho to the bromine-substituted C-8. It experiences a slight shielding (upfield shift) due to the resonance effect of bromine, but remains in the typical aromatic CH region.
C-8~118.0ipso-carbon attached to the bromine atom. While bromine is electronegative, its "heavy atom effect" and resonance contributions often lead to a less pronounced downfield shift compared to chlorine, and in some cases, a net shielding effect relative to an unsubstituted carbon.
C-8a~148.0Quaternary carbon at the ring junction, α to N1. Similar to C-4a, its direct attachment to a nitrogen atom results in a strong downfield shift.

The logical relationship between the substituents and their electronic impact on the carbon atoms is visualized below.

Caption: Electronic effects (-I: Inductive) influencing carbon environments.

Part 6: Conclusion

This guide outlines a comprehensive, theory-backed approach to the ¹³C NMR analysis of this compound. By combining the predictive power of computational chemistry with established principles of NMR spectroscopy, researchers can confidently assign the carbon skeleton of this and related heterocyclic molecules. The detailed experimental protocol provides a clear path to acquiring high-quality data, ensuring that subsequent structural verification or reaction monitoring is built on a solid analytical foundation. This integrated methodology represents a best-practice approach for the characterization of novel chemical entities in a modern research environment.

References

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  • Wiitala, K. W., et al. (2018). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Chemical Theory and Computation, 14(5), 2573-2587. Available from: [Link]

  • Ananthakrishna Nadar, P., & Gnanasekaran, C. (1988). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Journal of Chemical Sciences, 100(4), 279-283. Available from: [Link]

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  • Pop, A., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(22), 5469. Available from: [Link]

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An In-Depth Technical Guide to the Mass Spectrometry of 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 8-Bromo-5-chloro-1,6-naphthyridine, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document will delve into the theoretical underpinnings of its mass spectral characteristics, predictable fragmentation pathways, and practical, field-tested protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Analytical Significance of this compound

This compound (C₈H₄BrClN₂) is a substituted naphthyridine, a class of nitrogen-containing heterocyclic compounds that are scaffolds in numerous biologically active molecules.[1] The presence of two different halogen atoms, bromine and chlorine, imparts unique physicochemical properties and, critically for this guide, a distinctive mass spectrometric signature. Accurate characterization of such molecules is paramount in drug discovery and development for identity confirmation, purity assessment, and metabolic studies. Mass spectrometry serves as a primary tool for these analyses due to its high sensitivity and specificity.

This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge to confidently analyze this compound and interpret its mass spectral data.

Predicted Mass Spectral Characteristics

The chemical formula for this compound is C₈H₄BrClN₂. Its molecular weight is approximately 243.5 g/mol , with a monoisotopic mass of 241.924637 Da.[2]

The Molecular Ion Region: A Tale of Two Halogens

A key feature in the mass spectrum of this compound is the complex isotopic pattern of its molecular ion. This complexity arises from the natural isotopic abundances of bromine and chlorine.

  • Chlorine Isotopes: Chlorine exists as two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance), in a roughly 3:1 ratio.

  • Bromine Isotopes: Bromine also has two stable isotopes, ⁷⁹Br (approximately 50.7% abundance) and ⁸¹Br (approximately 49.3% abundance), in a nearly 1:1 ratio.

Consequently, the molecular ion of a compound containing one chlorine and one bromine atom will exhibit a characteristic cluster of peaks at M, M+2, and M+4, where M is the mass of the ion containing ³⁵Cl and ⁷⁹Br. The relative intensities of these peaks can be predicted by considering the probabilities of each isotopic combination. This distinctive pattern is a powerful diagnostic tool for confirming the presence of both chlorine and bromine in an unknown compound.

Fragmentation Pathways: Deconstructing the Molecule

The fragmentation of this compound will depend on the ionization technique employed.

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This provides valuable structural information. The fragmentation of this compound under EI is anticipated to proceed through several key pathways, driven by the stability of the aromatic naphthyridine core and the presence of the halogen substituents.

A primary fragmentation event is the loss of a halogen atom. The C-Br bond is weaker than the C-Cl bond, suggesting that the initial loss of a bromine radical (•Br) is a highly probable event. This would be followed by the loss of a chlorine radical (•Cl). The sequential loss of halogens is a common fragmentation pattern for halogenated aromatic compounds.

Another likely fragmentation pathway involves the expulsion of a hydrogen halide (HBr or HCl). This is a common rearrangement reaction in the mass spectrometry of halogenated compounds.

Furthermore, cleavage of the naphthyridine ring system itself can occur, leading to the formation of smaller, stable aromatic fragments. The presence of nitrogen atoms can direct fragmentation pathways, often resulting in the loss of HCN or related nitrogen-containing neutral species.


M [label="[C₈H₄BrClN₂]⁺˙\nm/z 242, 244, 246"]; M_minus_Br [label="[C₈H₄ClN₂]⁺\nm/z 163, 165"]; M_minus_Cl [label="[C₈H₄BrN₂]⁺\nm/z 207, 209"]; M_minus_Br_minus_HCN [label="[C₇H₃ClN]⁺\nm/z 136, 138"]; M_minus_Cl_minus_HCN [label="[C₇H₃BrN]⁺\nm/z 180, 182"]; M_minus_HBr [label="[C₈H₃ClN₂]⁺˙\nm/z 162, 164"]; M_minus_HCl [label="[C₈H₃BrN₂]⁺˙\nm/z 206, 208"];

M -> M_minus_Br [label="- •Br"]; M -> M_minus_Cl [label="- •Cl"]; M_minus_Br -> M_minus_Br_minus_HCN [label="- HCN"]; M_minus_Cl -> M_minus_Cl_minus_HCN [label="- HCN"]; M -> M_minus_HBr [label="- HBr"]; M -> M_minus_HCl [label="- HCl"]; }

Predicted EI Fragmentation Pathways

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation, primarily showing the protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and elicit structural information.

In positive-ion ESI-MS/MS, the protonated molecule of this compound would be selected as the precursor ion. Collision-induced dissociation (CID) would then likely lead to fragmentation pathways similar to those observed in EI, such as the loss of HBr, HCl, and subsequent ring fragmentation. The fragmentation of fused nitrogen-containing ring systems under ESI-MS/MS often involves characteristic cross-ring cleavages.[3]


MH [label="[C₈H₅BrClN₂]⁺\nm/z 243, 245, 247"]; MH_minus_HBr [label="[C₈H₄ClN₂]⁺\nm/z 163, 165"]; MH_minus_HCl [label="[C₈H₄BrN₂]⁺\nm/z 207, 209"]; MH_minus_HBr_minus_HCN [label="[C₇H₃ClN]⁺\nm/z 136, 138"];

MH -> MH_minus_HBr [label="- HBr"]; MH -> MH_minus_HCl [label="- HCl"]; MH_minus_HBr -> MH_minus_HBr_minus_HCN [label="- HCN"]; }

Predicted ESI-MS/MS Fragmentation Pathways

Experimental Protocols

The choice between GC-MS and LC-MS will depend on the volatility and thermal stability of the analyte. Given its aromatic nature, this compound is likely amenable to GC-MS analysis. However, LC-MS is also a powerful alternative, particularly for samples in complex matrices.

GC-MS Analysis Protocol

Objective: To obtain an electron ionization mass spectrum and confirm the identity and purity of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.

  • Injector: Set to 250-280 °C in splitless mode for optimal sensitivity.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-350.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a high-purity volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • Transfer the final solution to a 2 mL autosampler vial.

  • Inject 1 µL into the GC-MS system.

LC-MS Analysis Protocol

Objective: To obtain an electrospray ionization mass spectrum for molecular weight confirmation and to perform tandem MS for structural elucidation.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for this type of compound.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start at 10% B, hold for 1 minute.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen, optimized for the specific instrument.

    • MS Scan Range: m/z 100-400.

    • MS/MS: For fragmentation studies, select the protonated molecular ion cluster as the precursor and apply varying collision energies (e.g., 10-40 eV) to obtain informative product ion spectra.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase composition (90% A: 10% B) to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Transfer to an autosampler vial.

  • Inject 2-5 µL onto the LC-MS system.

Data Interpretation: A Summary of Key Ions

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios for this compound. Note that the m/z values represent the monoisotopic masses of the most abundant isotopic combination.

Ion Formula Predicted m/z Interpretation
[M]⁺˙[C₈H₄⁷⁹Br³⁵ClN₂]⁺˙241.9Molecular Ion
[M+2]⁺˙[C₈H₄⁸¹Br³⁵ClN₂]⁺˙ / [C₈H₄⁷⁹Br³⁷ClN₂]⁺˙243.9Isotopic Peak
[M+4]⁺˙[C₈H₄⁸¹Br³⁷ClN₂]⁺˙245.9Isotopic Peak
[M-Br]⁺[C₈H₄³⁵ClN₂]⁺163.0Loss of Bromine Radical
[M-Cl]⁺[C₈H₄⁷⁹BrN₂]⁺206.9Loss of Chlorine Radical
[M-HBr]⁺˙[C₈H₃³⁵ClN₂]⁺˙162.0Loss of Hydrogen Bromide
[M-HCl]⁺˙[C₈H₃⁷⁹BrN₂]⁺˙205.9Loss of Hydrogen Chloride

Conclusion

The mass spectrometric analysis of this compound presents a unique and informative challenge due to its dihalogenated, heterocyclic structure. By understanding the fundamental principles of isotopic distribution and predictable fragmentation pathways, researchers can confidently identify and characterize this molecule. The provided GC-MS and LC-MS protocols offer robust starting points for method development, ensuring high-quality, reproducible data. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and structurally related compounds, ultimately supporting the advancement of drug discovery and development.

References

  • Gömöry, A., et al. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 50(6), 846-854. Available at: [Link]

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  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4567–4577. Available at: [Link]

  • Gribble, G. W. (2021). Recent discoveries of naturally occurring halogenated nitrogen heterocycles. Progress in Heterocyclic Chemistry, 33, 1-26.
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  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

  • Zare, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(17), 1549-1579. Available at: [Link]

  • Zhang, H., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3266-3271. Available at: [Link]

  • Royal Society of Chemistry. (2020). Discovery of intermolecular cascade annulation for dihydrobenzo[b][4][5]naphthyridine-ylidene-pyrrolidinetriones. Retrieved January 12, 2026, from [Link]

  • Stan, C. D., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3394. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 8-Bromo-5-chloro-1,6-naphthyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

8-Bromo-5-chloro-1,6-naphthyridine is a heterocyclic compound with a molecular structure that suggests its potential as a scaffold in medicinal chemistry. The strategic placement of bromo and chloro substituents on the naphthyridine core offers multiple points for synthetic modification, making it an attractive building block for the development of novel therapeutic agents. The journey from a promising chemical entity to a viable drug candidate is, however, fraught with challenges, one of the most fundamental being its solubility.

The solubility of a compound in various organic solvents is a critical determinant of its utility throughout the drug development pipeline. From initial synthesis and purification to formulation and administration, understanding and predicting solubility behavior is paramount. Poor solubility can hinder accurate biological screening, complicate purification processes, and ultimately lead to low bioavailability, rendering an otherwise potent compound ineffective.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this document aims to empower researchers to make informed decisions and accelerate the development of novel therapeutics based on this promising naphthyridine scaffold.

Physicochemical Properties of this compound: A Predictive Overview

Before embarking on experimental solubility studies, a thorough understanding of the compound's inherent physicochemical properties is essential. These properties provide valuable clues to its likely behavior in different solvent environments.

PropertyValueSource
Molecular Formula C₈H₄BrClN₂[1][2]
Molecular Weight 243.5 g/mol [1][2]
Density 1.8 ± 0.1 g/cm³[1]
Boiling Point 343.5 ± 37.0 °C at 760 mmHg[1]
Flash Point 161.5 ± 26.5 °C[1]
XLogP3 2.08[1]
Topological Polar Surface Area (TPSA) 25.8 Ų[1]

The XLogP3 value of 2.08 suggests that this compound has a moderate degree of lipophilicity. This indicates that it is likely to have limited solubility in highly polar solvents like water, and better solubility in organic solvents of intermediate to low polarity. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where solutes tend to dissolve in solvents with similar polarity.[3] The presence of two nitrogen atoms in the naphthyridine ring system, however, introduces some polar character and potential for hydrogen bonding, which may enhance its solubility in certain protic solvents.

A Systematic Approach to Solvent Selection for Solubility Screening

A rational approach to solvent selection is crucial for efficiently mapping the solubility profile of this compound. The chosen solvents should span a wide range of polarities and chemical properties to provide a comprehensive understanding of its behavior.

A recommended starting point is to select solvents from different classes, as categorized by their polarity, hydrogen bonding capabilities, and dielectric constant.

Logical Framework for Solvent Selection

solvent_selection cluster_polarity Polarity Spectrum cluster_solvents Representative Solvents High Polarity High Polarity Methanol\nEthanol Methanol Ethanol High Polarity->Methanol\nEthanol Protic Intermediate Polarity Intermediate Polarity Acetone\nAcetonitrile Acetone Acetonitrile Intermediate Polarity->Acetone\nAcetonitrile Aprotic Low Polarity Low Polarity Dichloromethane\nToluene Dichloromethane Toluene Low Polarity->Dichloromethane\nToluene Aprotic

Caption: A logical framework for selecting a diverse set of organic solvents for solubility screening, categorized by polarity.

Experimental Protocols for Solubility Determination

The determination of solubility can be approached in a tiered manner, starting with qualitative or semi-quantitative methods for rapid screening, followed by more rigorous quantitative analysis for promising solvent systems.

Protocol 1: Rapid Qualitative Solubility Assessment

This protocol provides a quick and efficient way to estimate the solubility of this compound in a range of solvents.

Methodology:

  • Preparation: Dispense 1-2 mg of this compound into individual small, clear glass vials.

  • Solvent Addition: To each vial, add the selected organic solvent dropwise (approximately 50 µL per drop).

  • Observation: After each addition, cap the vial and vortex for 30 seconds. Visually inspect for complete dissolution of the solid.

  • Categorization: Record the approximate volume of solvent required to dissolve the compound. Categorize the solubility as:

    • Very Soluble: Dissolves in < 1 mL

    • Soluble: Dissolves in 1-5 mL

    • Slightly Soluble: Dissolves in 5-10 mL

    • Insoluble: Does not completely dissolve in > 10 mL

Workflow for Qualitative Solubility Assessment

qualitative_workflow start Start: 1-2 mg of Compound add_solvent Add Solvent Dropwise start->add_solvent vortex Vortex for 30s add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe dissolved Completely Dissolved? observe->dissolved dissolved->add_solvent No record Record Volume & Categorize Solubility dissolved->record Yes end End record->end

Caption: A step-by-step workflow for the rapid qualitative assessment of solubility.

Protocol 2: Quantitative Solubility Determination using the Shake-Flask Method

For a precise determination of solubility, the equilibrium or shake-flask method is the gold standard.[4] This method measures the concentration of the solute in a saturated solution at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For fine suspensions, centrifugation at a moderate speed for 10-15 minutes is recommended to obtain a clear supernatant.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation: Calculate the solubility (S) using the following formula:

    S = (C_measured × Dilution_Factor)

    Where:

    • S is the solubility in mg/mL or mol/L.

    • C_measured is the concentration of the diluted sample determined by HPLC.

    • Dilution_Factor is the total dilution performed on the supernatant.

Self-Validation and Trustworthiness:

The robustness of this protocol is ensured by several key factors:

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

  • Calibration Standards: The use of a multi-point calibration curve with known concentrations of this compound ensures the accuracy of the HPLC quantification.

  • Triplicate Measurements: Performing the entire experiment in triplicate for each solvent provides statistical confidence in the final solubility value.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of a compound in organic solvents.[5][6] For this compound, the following are particularly relevant:

  • Solvent Polarity: As previously discussed, the principle of "like dissolves like" is a primary determinant.[3] The moderate lipophilicity (XLogP3 ≈ 2.08) of the compound suggests that its solubility will be highest in solvents of intermediate polarity.

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[7] This can be leveraged during purification processes such as recrystallization.

  • Crystalline Form (Polymorphism): The solid-state properties of a compound, including its crystal lattice energy, can significantly impact its solubility. Different polymorphs of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies.

Conclusion

References

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem. [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. [Link]

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An In-Depth Technical Guide to the Purity Analysis of 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Naphthyridine-Based Drug Development

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] 8-Bromo-5-chloro-1,6-naphthyridine (CAS No: 909649-12-3) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[3][] The precise arrangement of its halogen substituents can significantly influence its biological activity and safety profile.[5][6] Consequently, the rigorous control of impurities is not merely a regulatory hurdle but a scientific necessity to ensure the safety, efficacy, and reproducibility of novel therapeutics.

This in-depth technical guide provides a comprehensive framework for the purity analysis of this compound. As a self-validating system, the protocols described herein are designed to be robust and reliable, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11][12][13][14] We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for chemical purity.

Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 909649-12-3[3]
Molecular Formula C₈H₄BrClN₂[15]
Molecular Weight 243.5 g/mol [15]
Appearance Solid (typical)
Boiling Point 343.5±37.0 °C at 760 mmHg[15]
Flash Point 161.5±26.5 °C[15]
Density 1.8±0.1 g/cm³[15]

The Analytical Imperative: A Multi-faceted Approach to Purity Determination

A single analytical technique is rarely sufficient to fully characterize the purity of a pharmaceutical intermediate. A holistic approach, combining chromatographic and spectroscopic methods, provides a comprehensive understanding of the impurity profile.

Caption: A comprehensive workflow for the purity analysis of this compound.

Chromatographic Purity: The Power of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[16][17][18] A validated, stability-indicating HPLC method is essential to separate and quantify the active ingredient from any process-related impurities and degradation products.[19]

Rationale for Method Development

The selection of chromatographic conditions is driven by the physicochemical properties of this compound and its potential impurities. A reversed-phase C18 column is a logical starting point due to the aromatic and moderately polar nature of the naphthyridine ring system. A gradient elution is often necessary to resolve compounds with a range of polarities, which is typical for impurity profiles.[16]

Proposed HPLC Method

This protocol is a robust starting point for the analysis of this compound and should be validated according to ICH Q2(R1) guidelines.[7][8][9][10]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution for aromatic and moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization of the basic nitrogen atoms in the naphthyridine ring, leading to better peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% BA broad gradient to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 254 nm and 280 nmNaphthyridine systems typically have strong UV absorbance in this range. Diode array detection (DAD) is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 0.5 mg/mL.Ensures solubility and compatibility with the mobile phase.
Forced Degradation Studies: Ensuring a Stability-Indicating Method

To validate that the HPLC method is stability-indicating, forced degradation studies must be performed. These studies intentionally stress the sample to generate potential degradation products. The goal is to demonstrate that the method can separate the main peak from all significant degradants.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

After each stress condition, the samples are analyzed by the developed HPLC method. The chromatograms should show adequate separation of the main peak from any degradation products.

Identification of Potential Impurities

The impurity profile of this compound is primarily dictated by its synthetic route. A common synthesis proceeds from 8-Bromo-1,6-naphthyridin-5(6H)-one.[20]

Caption: Synthetic pathway and potential process-related impurities.

Process-Related Impurities
  • Unreacted Starting Material: 8-Bromo-1,6-naphthyridin-5(6H)-one.

  • Isomeric Impurities: Positional isomers of the bromo and chloro substituents can arise from non-selective halogenation steps in the synthesis of the starting material or the final product.

  • Byproducts of Chlorination: Depending on the chlorinating agent and reaction conditions, byproducts such as phosphorylated or hydrolyzed species may form.

Degradation Products

Forced degradation studies may reveal additional impurities, such as hydrolysis products where the chloro or bromo group is replaced by a hydroxyl group.

Orthogonal Analytical Techniques for Comprehensive Characterization

While HPLC is excellent for quantification, other techniques are necessary for unequivocal identification and structural elucidation of the main component and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Residual solvents are a critical class of impurities that must be controlled according to ICH Q3C guidelines.[12] Headspace GC-MS is the preferred method for their analysis due to its high sensitivity and specificity.

Experimental Protocol: Headspace GC-MS

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., DMSO) and an internal standard.

  • Incubation: Incubate the vial at a controlled temperature (e.g., 80°C) to allow volatile solvents to partition into the headspace.

  • Injection: Inject a portion of the headspace gas into the GC-MS system.

  • Separation and Detection: Use a suitable GC column (e.g., a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase) and a mass spectrometer to separate and identify the residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent molecule and its fragments. This is particularly useful for confirming the presence of bromine and chlorine atoms due to their characteristic isotopic patterns.

The Impact of Impurities on Drug Development

The presence of impurities can have significant consequences in drug development:

  • Altered Biological Activity: Impurities may have their own pharmacological activity, which can lead to off-target effects or interfere with the efficacy of the API.

  • Toxicity: Some impurities, particularly those with reactive functional groups, can be genotoxic or have other toxicological effects.[22][23][24][25] Halogenated heterocyclic compounds should be assessed for their potential to be alkylating agents.

  • Manufacturing and Stability Issues: Impurities can affect the physical properties of the API, such as its crystallinity and stability, which can impact the formulation and shelf-life of the final drug product.

Conclusion: A Commitment to Quality

The purity of this compound is a critical quality attribute that underpins the successful development of safe and effective pharmaceuticals. The multi-faceted analytical approach detailed in this guide, which combines a validated stability-indicating HPLC method with orthogonal techniques such as GC-MS, NMR, and HRMS, provides a robust framework for ensuring the quality and consistency of this important pharmaceutical intermediate. Adherence to these principles, grounded in the authoritative ICH guidelines, is not just a matter of regulatory compliance but a fundamental commitment to scientific integrity and patient safety.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • International Journal of Research and Review. (2025).
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  • PubMed. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. [Link]

  • ICH. (n.d.). Impurity Guidelines in Drug Development Under ICH Q3.
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  • PMC - NIH. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • YouTube. (2025). ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers | PharmaTalks. [Link]

  • Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. [Link]

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  • ResearchGate. (2025). Genotoxic Impurities: From Structural Alerts to Qualification. [Link]

  • MDPI. (n.d.). Special Issue : Halogenated and Heterocyclic Derivatives of Polycyclic Aromatic Compounds (PACs): Bridging the Gaps in Occurrence, Exposure, and Toxicological Risk. [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b][7][20]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Science.gov. (n.d.). validated specific stability-indicating: Topics by Science.gov. [Link]

  • PMC - NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • PMC - PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • PubChem. (n.d.). 8-Bromo-1,6-naphthyridine. [Link]

  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. (n.d.). Halogen interactions in biomolecular crystal structures. [Link]

  • PMC - NIH. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • PMC - PubMed Central. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

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Commercial suppliers of 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Bromo-5-chloro-1,6-naphthyridine for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 909649-12-3), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, synthesis, quality control protocols, and critical applications, with a focus on the scientific principles that underpin its utility.

Introduction to a Versatile Heterocyclic Scaffold

This compound is a di-halogenated aromatic heterocycle. The naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. The strategic placement of two different halogen atoms—a bromine at position 8 and a chlorine at position 5—is the defining feature of this molecule. This arrangement provides a powerful platform for sequential and site-selective functionalization through modern cross-coupling chemistry, enabling the systematic construction of complex molecular libraries for drug discovery and materials science.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its effective use in experimental design.

PropertyValueReference
CAS Number 909649-12-3[1][2][3]
Molecular Formula C₈H₄BrClN₂[1][2]
Molecular Weight 243.5 g/mol [1][2]
Appearance Off-white to yellow solid (typical)Supplier Data
Boiling Point 343.5 ± 37.0 °C at 760 mmHg[2]
Density 1.8 ± 0.1 g/cm³[2]
Flash Point 161.5 ± 26.5 °C[2]
SMILES C1=CC2=C(C(=CN=C2Cl)Br)N=C1[1]
InChIKey LAJYLYMBZVFAEY-UHFFFAOYSA-N[2]

Commercial Availability and Sourcing

This compound is classified as a research chemical and is available through several specialized chemical suppliers. When sourcing this reagent, researchers should prioritize suppliers who provide comprehensive analytical data (e.g., NMR, HPLC) to ensure batch-to-batch consistency and purity, which are critical for reproducible experimental outcomes.

SupplierCatalog Number (Example)Purity (Typical)Notes
Biosynth JLB64912≥95%Provides basic physicochemical properties.[1]
BOC Sciences -Not SpecifiedMarketed as a useful research chemical and building block.[]
BLDpharm -Not SpecifiedOffers access to analytical documentation like NMR and HPLC.[5]
Echemi (CHEMLYTE) -Not SpecifiedAvailable from a China-based manufactory, with options for bulk quantities.[2]
Allbio pharm Co. AF0110395%Lists basic compound information.[3]

Synthesis Strategy: From Naphthyridinone to Di-halide

The manufacturing of this compound is not a trivial process and relies on established principles of heterocyclic chemistry. A common and logical synthetic pathway involves the chlorination of a lactam precursor, 8-Bromo-1,6-naphthyridin-5(6H)-one.[6]

Causality of the Synthetic Choice: The naphthyridinone system contains a carbonyl group that can be readily converted into a chloro substituent using standard chlorinating agents like phosphorus oxychloride (POCl₃) or oxalyl chloride. This transformation is a robust and high-yielding method for installing a reactive handle (the chlorine atom) for subsequent cross-coupling reactions.

G A 8-Bromo-1,6-naphthyridin-5(6H)-one (Precursor) B Chlorination Reaction A->B  POCl₃ or similar  chlorinating agent C This compound (Final Product) B->C  Workup &  Purification

Figure 1: High-level synthetic workflow for this compound.

Quality Control and Analytical Verification Protocol

As a Senior Application Scientist, I cannot overstate the importance of independently verifying the identity and purity of any critical reagent upon receipt. The following protocol outlines a self-validating system for quality assurance.

Objective: To confirm the structural integrity and purity of a supplied batch of this compound.

Methodology:

  • Visual Inspection:

    • Observe the physical state (solid), color, and homogeneity of the material. Note any discrepancies from the supplier's description.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The resulting spectrum should show a distinct set of peaks in the aromatic region, corresponding to the four protons on the naphthyridine core. The splitting patterns and chemical shifts must match the expected structure.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will confirm the presence of the eight unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Utilize an appropriate ionization technique (e.g., ESI, GC-MS). The mass spectrum must show a molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to a mass of ~242/244/246 amu.

    • Causality: The characteristic isotopic pattern is crucial for confirmation. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a unique cluster of peaks that serves as a definitive fingerprint for a molecule containing one Br and one Cl atom.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).

    • The resulting chromatogram should show a single major peak, allowing for the quantification of purity (typically >95%).

QC_Workflow start Start: New Batch Received nmr NMR Spectroscopy (¹H, ¹³C) start->nmr  Confirm Structure ms Mass Spectrometry nmr->ms  Verify Mass &  Isotopic Pattern hplc HPLC Analysis ms->hplc  Determine Purity decision Data Matches Specification? hplc->decision pass QC Pass: Release for Use decision->pass  Yes fail QC Fail: Contact Supplier decision->fail  No

Figure 2: A robust QC workflow for incoming reagent validation.

Core Application: Sequential Cross-Coupling Reactions

The primary value of this compound in drug discovery lies in the differential reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

The Underpinning Principle (Expertise & Experience): The Carbon-Bromine (C-Br) bond is generally more susceptible to oxidative addition to a Palladium(0) catalyst than the Carbon-Chlorine (C-Cl) bond. This reactivity difference allows for a highly controlled, sequential functionalization. A researcher can first perform a cross-coupling reaction that selectively targets the more reactive C-Br bond at position 8, leaving the C-Cl bond at position 5 intact. Following purification, a second, often more forcing, cross-coupling reaction can be performed to modify the C-Cl bond. This strategy is a cornerstone of modern library synthesis.

Authoritative Grounding: The synthesis and functionalization of various naphthyridine scaffolds, including strategies like Suzuki cross-coupling, are well-documented in the chemical literature, highlighting their importance in creating novel molecular architectures.[7][8]

Sequential_Coupling Start 8-Bromo-5-chloro- 1,6-naphthyridine Step1 Step 1: Suzuki Coupling (Reacts at C-Br) Start->Step1  Pd Catalyst,  Boronic Acid Intermediate 8-Aryl-5-chloro- 1,6-naphthyridine Step1->Intermediate Step2 Step 2: Buchwald-Hartwig Amination (Reacts at C-Cl) Intermediate->Step2  Pd Catalyst,  Amine, Base Product 8-Aryl-5-amino- 1,6-naphthyridine (Disubstituted Product) Step2->Product

Figure 3: Logic diagram of a sequential cross-coupling strategy.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

  • Hazard Profile: This compound is classified as a potential irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Safe Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[2] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[2]

References

  • This compound synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/productchemicalpropertiesCB72116005_EN.htm]
  • This compound | 909649-12-3 | JLB64912 - Biosynth. [URL: https://www.biosynth.com/p/JLB64912/8-bromo-5-chloro-1-6-naphthyridine]
  • This compound - Echemi. [URL: https://www.echemi.com/products/pid2089495-8-bromo-5-chloro-1-6-naphthyridine.html]
  • This compound - 苏州奥佰医药 (Allbio pharm Co., Ltd). [URL: http://www.allbiopharm.com/product/product-55-901.html]
  • CAS 909649-12-3 this compound - Building Block / BOC Sciences. [URL: https://www.bocsci.com/product/8-bromo-5-chloro-1-6-naphthyridine-cas-909649-12-3-406839.html]
  • 909649-12-3|this compound - BLDpharm. [URL: https://www.bldpharm.com/products/909649-12-3.html]
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/25/15/3508]
  • 5-Bromo-8-chloro-1,7-naphthyridine: A Versatile Scaffold for Advanced Drug Discovery - Benchchem. [URL: https://www.benchchem.com/product/b109088]
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. [URL: https://www.mdpi.com/1420-3049/25/14/3252]

Sources

An In-depth Technical Guide to 8-Bromo-5-chloro-1,6-naphthyridine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,6-Naphthyridine Core

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its unique arrangement of nitrogen atoms imparts specific electronic properties and hydrogen bonding capabilities, making it an attractive framework for designing targeted therapeutics. Derivatives of 1,6-naphthyridine have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases, which are critical targets in oncology and other therapeutic areas.

This guide focuses on a particularly valuable derivative: 8-Bromo-5-chloro-1,6-naphthyridine . The presence of two distinct halogen atoms at the C5 and C8 positions offers a platform for selective and sequential functionalization. This di-halogenated scaffold allows for the strategic and controlled introduction of various substituents through a range of cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of diverse molecular libraries for drug discovery programs. This document serves as a technical resource for researchers, providing insights into the synthesis, reactivity, and potential applications of this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueReference(s)
CAS Number 909649-12-3[1][2]
Molecular Formula C₈H₄BrClN₂[1]
Molecular Weight 243.49 g/mol [1]
Appearance White to light yellow solid[3]
Boiling Point 343.5 ± 37.0 °C at 760 mmHg[4]
Density 1.8 ± 0.1 g/cm³[4]
Flash Point 161.5 ± 26.5 °C[4]
Canonical SMILES C1=CC2=C(C(=CN=C2Cl)Br)N=C1[1]
InChIKey LAJYLYMBZVFAEY-UHFFFAOYSA-N[4]

Note on Spectroscopic Data: Detailed spectroscopic characterization data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are typically provided by commercial suppliers upon request. While not broadly published in peer-reviewed literature, this information is essential for confirming the identity and purity of the material before use.[5]

Synthesis and Purification

The most plausible synthetic route to this compound involves the chlorination of its precursor, 8-Bromo-1,6-naphthyridin-5(6H)-one.[6] This transformation is a common method for converting lactams to the corresponding chloro-substituted heterocycles.

Synthesis of this compound Precursor 8-Bromo-1,6-naphthyridin-5(6H)-one Product This compound Precursor->Product Heat Reagent Phosphorus Oxychloride (POCl₃) Reagent->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard chemical transformations for this class of compounds.

Materials:

  • 8-Bromo-1,6-naphthyridin-5(6H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-Bromo-1,6-naphthyridin-5(6H)-one (1.0 eq).

  • Under a nitrogen atmosphere, add phosphorus oxychloride (5-10 eq).

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford this compound as a solid.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This reactivity difference allows for selective functionalization at the C8 position while leaving the C5 chloro substituent intact for subsequent transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. By carefully selecting the reaction conditions, it is possible to achieve selective coupling at the C8 position.

Selective Suzuki-Miyaura Coupling Start This compound Product 8-Aryl-5-chloro-1,6-naphthyridine Start->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Product Toluene/H₂O, Heat Selective Buchwald-Hartwig Amination Start This compound Product 8-Amino-5-chloro-1,6-naphthyridine Start->Product Amine Primary or Secondary Amine Amine->Product Catalyst Pd Pre-catalyst Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Catalyst->Product Toluene or Dioxane, Heat Kinase Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor (e.g., FGF, HGF) RTK Receptor Tyrosine Kinase (e.g., FGFR, MET) Growth_Factor->RTK Binding & Activation Pathway Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Pathway Phosphorylation Cascade Transcription Gene Transcription Pathway->Transcription Response Cell Proliferation, Survival, Angiogenesis Transcription->Response Inhibitor 1,6-Naphthyridine-based Kinase Inhibitor Inhibitor->RTK Inhibition

Sources

Unlocking the Therapeutic Potential of 8-Bromo-5-chloro-1,6-naphthyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth, prospective analysis of the potential biological activities of a specific, yet underexplored derivative: 8-Bromo-5-chloro-1,6-naphthyridine. Synthesizing data from structurally related compounds, this document serves as a roadmap for researchers, scientists, and drug development professionals to investigate its therapeutic promise. We will delve into its synthesis, explore its potential as a potent kinase inhibitor and a novel anticancer agent, and provide detailed, field-proven experimental protocols to validate these hypotheses. Our approach is grounded in scientific integrity, offering a logical framework for the systematic evaluation of this compelling molecule.

Introduction: The 1,6-Naphthyridine Core - A Scaffold of Therapeutic Promise

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are of significant interest in drug discovery due to their diverse pharmacological profiles.[1] The 1,6-naphthyridine isomer, in particular, has emerged as a versatile scaffold for the development of targeted therapies, notably in oncology and neurology.[2] The strategic placement of substituents on this core can modulate its interaction with various biological targets, leading to a range of therapeutic effects.

This compound presents a unique substitution pattern that warrants thorough investigation. The presence of two distinct halogen atoms, bromine and chlorine, at positions 8 and 5 respectively, offers potential for specific molecular interactions and metabolic stability. This guide will explore the untapped potential of this molecule, focusing on its most probable biological activities based on the established pharmacology of the 1,6-naphthyridine class.

Synthesis of this compound

A crucial first step in exploring the biological activity of any compound is a reliable synthetic route. This compound can be synthesized from 8-Bromo-1,6-naphthyridin-5(6H)-one. While several synthetic pathways exist, a common approach involves the chlorination of the corresponding naphthyridinone.

Diagram 1: Proposed Synthesis Route

G cluster_synthesis Synthesis of this compound start 8-Bromo-1,6-naphthyridin-5(6H)-one product This compound start->product Chlorination reagent Chlorinating Agent (e.g., POCl3) reagent->product

Caption: A simplified workflow for the synthesis of the target compound.

Prospective Biological Activity I: Kinase Inhibition

The 1,6-naphthyridine scaffold is a well-established pharmacophore for the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.[4] Several substituted 1,6-naphthyridines have shown potent inhibitory activity against a range of kinases.

Potential Kinase Targets

Based on the activities of structurally analogous compounds, this compound is a promising candidate for the inhibition of the following kinases:

  • Cyclin-Dependent Kinase 5 (CDK5): Aberrant CDK5 activity is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in cancer progression.[4] Substituted 1,6-naphthyridines have been patented as CDK5 inhibitors for the treatment of kidney diseases.[4]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Dysregulation of FGFR4 signaling is a key driver in the development of certain cancers, such as colorectal and hepatocellular carcinoma.[5][6] Novel 1,6-naphthyridine-2-one derivatives have been identified as potent and selective FGFR4 inhibitors.[5][6]

  • c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer. 1,6-Naphthyridine derivatives have been explored as a new class of c-Met kinase inhibitors.[3]

  • Rearranged during Transfection (RET) Kinase: RET kinase is another important target in oncology, with mutations leading to various cancers. Recently, 1,6-naphthyridine derivatives have been developed as potent inhibitors of RET and its mutants.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate the kinase inhibitory potential of this compound, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescent-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Diagram 2: Kinase Inhibition Assay Workflow

G cluster_assay In Vitro Kinase Inhibition Assay Workflow start Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP, Buffer) treatment Add this compound (Varying Concentrations) start->treatment incubation Incubate at 30°C treatment->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo detection Add Kinase Detection Reagent adp_glo->detection luminescence Measure Luminescence detection->luminescence analysis Calculate IC50 Value luminescence->analysis

Caption: A streamlined workflow for determining kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer.

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), followed by dilution in 1x Kinase Assay Buffer.

    • Prepare a solution of the target kinase (e.g., CDK5, FGFR4, c-Met, or RET) in 1x Kinase Assay Buffer.

    • Prepare a solution of the appropriate substrate and ATP in 1x Kinase Assay Buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted this compound solutions.

    • Add the kinase solution to all wells except the "blank" control.

    • Initiate the reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent and incubate at room temperature for 30 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Plot the luminescence signal against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Potential Kinase Target Reported Inhibitor Scaffold Associated Disease Reference
CDK5Substituted 1,6-NaphthyridinesKidney Diseases, Neurodegeneration, Cancer[4]
FGFR41,6-Naphthyridine-2-one DerivativesColorectal Cancer, Hepatocellular Carcinoma[5][6]
c-Met1H-imidazo[4,5-h][8]naphthyridin-2(3H)-oneCancer[3]
RET7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridineCancer[7]

Prospective Biological Activity II: Anticancer Effects

Given the potential for kinase inhibition, a direct corollary is the investigation of the anticancer properties of this compound. Many kinase inhibitors function as anticancer agents by disrupting the signaling pathways that drive tumor growth and survival. The broader naphthyridine class of compounds has a rich history of anticancer activity.[9][10][11][12]

Mechanism of Anticancer Action

The potential anticancer mechanism of this compound is likely multifactorial, stemming from its kinase inhibitory profile. By inhibiting kinases like CDK5, FGFR4, c-Met, and RET, the compound could induce:

  • Apoptosis (Programmed Cell Death): Inhibition of survival signaling pathways can trigger apoptosis in cancer cells.

  • Cell Cycle Arrest: Interference with cell cycle kinases can halt the proliferation of cancer cells.

  • Inhibition of Metastasis: Targeting kinases involved in cell migration and invasion can prevent the spread of cancer.

Diagram 3: Potential Anticancer Mechanism of Action

G cluster_moa Hypothesized Anticancer Mechanism compound This compound kinase Inhibition of Pro-survival Kinases (e.g., CDK5, FGFR4, c-Met, RET) compound->kinase apoptosis Induction of Apoptosis kinase->apoptosis cell_cycle Cell Cycle Arrest kinase->cell_cycle metastasis Inhibition of Metastasis kinase->metastasis cancer_cell Cancer Cell Death and Inhibition of Tumor Growth apoptosis->cancer_cell cell_cycle->cancer_cell metastasis->cancer_cell

Caption: The potential downstream effects of kinase inhibition on cancer cells.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a standard preliminary test for evaluating the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a panel of relevant cancer cell lines (e.g., colorectal, hepatocellular, lung, and breast cancer cell lines) in appropriate media.

    • Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Treat the cells with the compound dilutions and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Parameter Description
Cell Lines Panel of human cancer cell lines (e.g., HCT116, HepG2, A549, MCF-7)
Compound Concentrations Serial dilutions (e.g., 0.01 µM to 100 µM)
Incubation Time 48 or 72 hours
Endpoint Cell viability (measured by formazan production)
Primary Outcome IC50 value

Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest, poised at the intersection of established pharmacophores and novel chemical space. This guide has laid out a scientifically grounded, prospective analysis of its potential as a kinase inhibitor and an anticancer agent. The provided experimental protocols offer a clear and robust framework for the initial stages of its biological evaluation.

Future research should focus on a broader screening against a panel of kinases to determine its selectivity profile. Positive hits in the initial in vitro assays should be followed by more complex cellular assays to elucidate the precise mechanism of action, including apoptosis and cell cycle analysis. Ultimately, promising in vitro and cellular data would warrant progression to in vivo studies in relevant animal models of cancer. The journey from a promising scaffold to a clinically viable drug is long and arduous, but the systematic exploration of compounds like this compound is a critical endeavor in the ongoing quest for novel and effective therapeutics.

References

  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.
  • ACS Medicinal Chemistry Letters. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. [Link]

  • Khan, I., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. [Link]

  • Sanna, M., et al. (2023). Synthesis of Novel Benzo[b][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. [Link]

  • Stavarc, M., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

  • Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chen, Y., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Zhuo, L., et al. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. discovery and SAR study of 1H-imidazo[4,5-h][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]

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  • PubChem. 8-Bromo-1,6-naphthyridine. [Link]

  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sharma, P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Archiv der Pharmazie. [Link]

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The Versatile Heterocyclic Scaffold: A Technical Guide to 8-Bromo-5-chloro-1,6-naphthyridine for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 8-Bromo-5-chloro-1,6-naphthyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and its strategic application in the construction of complex molecular architectures, particularly in the realm of kinase inhibitor discovery. This document offers a practical perspective, grounded in established chemical principles and supported by detailed experimental protocols for its derivatization through modern cross-coupling methodologies.

Introduction: The Significance of the 1,6-Naphthyridine Core

The 1,6-naphthyridine framework is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an ideal backbone for molecules designed to interact with biological targets such as enzymes and receptors. Derivatives of the 1,6-naphthyridine core have demonstrated a wide array of pharmacological activities, including potential as kinase inhibitors for the treatment of diseases like cancer.[2]

This compound, with its two distinct and strategically positioned halogen atoms, presents a unique opportunity for selective and sequential functionalization. This dual reactivity allows for the controlled and predictable introduction of various substituents, making it a highly valuable tool for the generation of diverse chemical libraries and the optimization of lead compounds in drug discovery programs.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 909649-12-3[3][]
Molecular Formula C₈H₄BrClN₂[3][][5]
Molecular Weight 243.49 g/mol [3][]
Boiling Point 343.5 ± 37.0 °C at 760 mmHg[5]
Density 1.8 ± 0.1 g/cm³[5]
Flash Point 161.5 ± 26.5 °C[5]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.

Safety and Handling: this compound is classified as an irritant. It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

Synthesis of the Core Building Block

Conceptual Synthetic Workflow:

G cluster_synthesis Synthesis of this compound Start 8-Bromo-1,6-naphthyridin-5(6H)-one (CAS: 155057-97-9) Product This compound (CAS: 909649-12-3) Start->Product Chlorination (Heat) Reagent Chlorinating Agent (e.g., POCl₃, SOCl₂) Reagent->Product

Caption: Conceptual workflow for the synthesis of the title compound.

General Experimental Protocol (Hypothetical):

  • To a stirred suspension of 8-Bromo-1,6-naphthyridin-5(6H)-one (1.0 eq) in a suitable solvent such as toluene or neat phosphorus oxychloride (POCl₃), add the chlorinating agent (e.g., POCl₃, 5-10 eq).

  • Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until a basic pH is achieved.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol and would require optimization for this specific substrate.

Strategic Functionalization via Cross-Coupling Reactions

The true utility of this compound lies in the differential reactivity of its two halogen atoms, enabling selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl. This inherent difference allows for the preferential reaction at the C-8 bromine position under carefully controlled conditions.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[7] For this compound, this reaction is expected to proceed selectively at the more reactive C-8 position, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Reaction Principle and Regioselectivity:

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with a boronic acid derivative and reductive elimination to form the C-C bond and regenerate the catalyst. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond favors the initial oxidative addition at the C-8 position.[8]

G cluster_suzuki Regioselective Suzuki-Miyaura Coupling Start This compound Product 8-Aryl-5-chloro-1,6-naphthyridine Start->Product Selective C-C bond formation at C-8 Reagent Arylboronic Acid (R-B(OH)₂) Reagent->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Product

Caption: Regioselective Suzuki-Miyaura coupling at the C-8 position.

General Experimental Protocol for Regioselective Suzuki-Miyaura Coupling:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DMF).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 8-aryl-5-chloro-1,6-naphthyridine product.[7][9]

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[10] Similar to the Suzuki-Miyaura coupling, this reaction can be performed regioselectively on this compound to introduce a primary or secondary amine at the C-8 position.

Reaction Principle and Regioselectivity:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the aminated product. The selection of the appropriate palladium precursor, phosphine ligand, and base is crucial for achieving high yields and selectivity.[11][12]

G cluster_buchwald Regioselective Buchwald-Hartwig Amination Start This compound Product 8-Amino-5-chloro-1,6-naphthyridine Start->Product Selective C-N bond formation at C-8 Reagent Amine (R¹R²NH) Reagent->Product Catalyst Pd Catalyst/Ligand (e.g., Pd₂(dba)₃/Xantphos) + Base (e.g., Cs₂CO₃) Catalyst->Product

Caption: Regioselective Buchwald-Hartwig amination at the C-8 position.

General Experimental Protocol for Regioselective Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the amine (1.2-1.5 eq), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 90-110 °C and stir until completion as indicated by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired 8-amino-5-chloro-1,6-naphthyridine.

Application in the Synthesis of Kinase Inhibitors

The 1,6-naphthyridine scaffold is a key component of several classes of kinase inhibitors. While specific examples detailing the use of this compound as a starting material in the public domain are limited, its potential is evident from the numerous patents filed for 1,6-naphthyridine-based kinase inhibitors. For instance, substituted 1,6-naphthyridines have been investigated as inhibitors of CDK5, a kinase implicated in kidney diseases.[13][14] The synthetic strategies for these complex molecules often rely on the sequential functionalization of a di-halogenated naphthyridine core, highlighting the importance of building blocks like this compound.

Hypothetical Synthetic Pathway to a Kinase Inhibitor Scaffold:

The sequential application of Suzuki-Miyaura and Buchwald-Hartwig reactions on this compound provides a powerful strategy for the rapid assembly of complex, drug-like molecules.

G cluster_kinase Hypothetical Kinase Inhibitor Synthesis Start 8-Bromo-5-chloro- 1,6-naphthyridine Intermediate 8-Aryl-5-chloro- 1,6-naphthyridine Start->Intermediate Suzuki-Miyaura (R¹-B(OH)₂) Final_Product 8-Aryl-5-amino- 1,6-naphthyridine (Kinase Inhibitor Scaffold) Intermediate->Final_Product Buchwald-Hartwig (R²R³NH)

Caption: A potential two-step synthetic route to a kinase inhibitor scaffold.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. While a comprehensive, publicly available dataset of its NMR spectra is not available, the expected chemical shifts can be predicted based on the analysis of similar heterocyclic systems.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would be influenced by the positions of the nitrogen atoms and the halogen substituents.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will display signals for the eight carbon atoms of the naphthyridine ring. The carbons attached to the halogens (C-5 and C-8) will exhibit chemical shifts influenced by the electronegativity of the respective halogen.

Researchers are advised to acquire their own spectroscopic data for this compound to ensure its identity before use in subsequent reactions.

Conclusion

This compound is a highly versatile and valuable heterocyclic building block with significant potential in drug discovery and organic synthesis. Its di-halogenated nature allows for predictable and regioselective functionalization through modern cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the efficient construction of diverse libraries of substituted 1,6-naphthyridines, a scaffold of proven importance in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize this powerful synthetic tool in their scientific endeavors.

References

  • Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorin
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Kashani, S. K. et al.
  • Malojcic, G. et al. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.
  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

  • Google Patents. (12)
  • Kashani, S. K. et al.
  • PubChem. Kinase inhibitor - Patent US-9499486-B2. [Link]

  • Google Patents. US20080114024A1 - 1,6 naphthyridines useful as inhibitors of syk kinase.
  • Pierre, F. et al. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][12][15]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry.

  • Hocek, M. et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis.
  • PubChem. 8-Bromo-1,6-naphthyridine. [Link]

  • Rizwan, M. et al. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • ACS Medicinal Chemistry Letters. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. [Link]

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Methodological & Application

An In-Depth Technical Guide to the Synthesis of 8-Bromo-5-chloro-1,6-naphthyridine: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic routes to 8-Bromo-5-chloro-1,6-naphthyridine, a key heterocyclic building block in the development of novel therapeutic agents. This document provides not just procedural steps, but also the underlying chemical principles and strategic considerations necessary for successful synthesis in a research and development setting.

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. Its unique arrangement of nitrogen atoms influences its electronic properties and three-dimensional structure, allowing for specific interactions with biological targets. The targeted introduction of halogen substituents, such as bromine and chlorine, at defined positions (C8 and C5, respectively) provides crucial handles for further molecular elaboration through cross-coupling reactions, enabling the exploration of a vast chemical space in drug discovery programs.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic pathways have been identified for the efficient construction of this compound. The selection of a particular route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team.

Route 1: Late-Stage Halogenation via a Naphthyridinone Intermediate

This is a robust and frequently employed strategy that involves the initial construction of a brominated naphthyridinone core, followed by a deoxychlorination reaction to install the C5-chloro substituent.

Route 2: Diazotization and Sandmeyer Reaction of an Amino-Naphthyridine Precursor

An alternative approach relies on the diazotization of an 8-amino-5-chloro-1,6-naphthyridine precursor, followed by a copper-catalyzed Sandmeyer reaction to introduce the C8-bromo substituent. This method is particularly useful when the corresponding amino-naphthyridine is readily accessible.

Route 1: Synthesis via Chlorination of 8-Bromo-1,6-naphthyridin-5(6H)-one

This is a well-established and reliable method for the preparation of the title compound. The key precursor, 8-Bromo-1,6-naphthyridin-5(6H)-one, is commercially available, making this a convergent and efficient synthetic route.

Chemical Rationale and Mechanistic Insights

The conversion of the 8-Bromo-1,6-naphthyridin-5(6H)-one to the final product is a deoxychlorination reaction. The naphthyridinone exists in tautomeric equilibrium with its corresponding hydroxy-naphthyridine form. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic systems to chloro groups. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Experimental Protocol: Chlorination of 8-Bromo-1,6-naphthyridin-5(6H)-one

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
8-Bromo-1,6-naphthyridin-5(6H)-one155057-97-9C₈H₅BrN₂O225.04
Phosphorus oxychloride (POCl₃)10025-87-3Cl₃OP153.33
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-8NaHCO₃84.01
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 8-Bromo-1,6-naphthyridin-5(6H)-one (1.0 eq) in phosphorus oxychloride (10-15 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) can be added to facilitate the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 105-110 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: After completion, carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Route 2: Synthesis via Sandmeyer Reaction of 8-Amino-5-chloro-1,6-naphthyridine

This classical transformation in aromatic chemistry provides a viable alternative for the synthesis of this compound, contingent on the availability of the 8-amino precursor.

Chemical Rationale and Mechanistic Insights

The Sandmeyer reaction is a powerful method for the conversion of an aromatic amino group into a variety of functional groups, including halogens.[1][2][3] The reaction proceeds in two key stages:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is a highly reactive intermediate due to the excellent leaving group ability of dinitrogen gas (N₂).

  • Copper-Catalyzed Halogenation: The diazonium salt is then treated with a copper(I) halide (in this case, copper(I) bromide) which catalyzes the substitution of the diazonium group with a bromide ion. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism.[1]

Experimental Protocol: Sandmeyer Reaction

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
8-Amino-5-chloro-1,6-naphthyridineN/AC₈H₆ClN₃179.61
Sodium Nitrite (NaNO₂)7632-00-0NaNO₂69.00
Hydrobromic Acid (HBr, 48%)10035-10-6HBr80.91
Copper(I) Bromide (CuBr)7787-70-4CuBr143.45
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-8NaHCO₃84.01
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve 8-Amino-5-chloro-1,6-naphthyridine (1.0 eq) in 48% hydrobromic acid at 0 °C (ice bath).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Neutralize the solution with a saturated sodium bicarbonate solution and extract with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualizing the Synthetic Pathways

To further clarify the described synthetic strategies, the following diagrams illustrate the key transformations.

Route 1: Chlorination Workflow

Chlorination_Workflow Start 8-Bromo-1,6-naphthyridin-5(6H)-one Reaction Chlorination with POCl₃ Start->Reaction Reflux Product This compound Reaction->Product Work-up & Purification

Caption: Workflow for the synthesis of this compound via chlorination.

Route 2: Sandmeyer Reaction Pathway

Sandmeyer_Pathway cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Start 8-Amino-5-chloro-1,6-naphthyridine Diazonium Aryl Diazonium Salt Intermediate Start->Diazonium NaNO₂, HBr, 0 °C Product This compound Diazonium->Product CuBr, HBr, Heat

Caption: Two-step synthesis of this compound via the Sandmeyer reaction.

Safety Considerations

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Hydrobromic acid is a strong, corrosive acid. Handle with care and appropriate PPE.

  • The Sandmeyer reaction involves the formation of potentially unstable diazonium salts. It is crucial to maintain low temperatures during the diazotization step and to avoid the isolation of the dry diazonium salt.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through the chlorination of the corresponding naphthyridinone or via a Sandmeyer reaction of the amino precursor. The choice of synthetic route will be dictated by practical considerations within the laboratory. The protocols provided herein, grounded in established chemical principles, offer a comprehensive guide for the successful preparation of this valuable synthetic intermediate, thereby facilitating the advancement of drug discovery and development programs.

References

  • Google Patents. Chlorination using POCl3 and benzyltriethylammonium chloride.
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  • PubMed. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. [Link]

  • MDPI. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]

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Application Note: Selective Suzuki-Miyaura Coupling of 8-Bromo-5-chloro-1,6-naphthyridine for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the 1,6-Naphthyridine Core and C-C Bond Formation

The 1,6-naphthyridine ring system is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and the presence of two nitrogen atoms allow for specific hydrogen bonding interactions with biological targets, making it a core component in a variety of pharmacologically active agents.[1][2] Derivatives of 1,6-naphthyridine have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

The functionalization of this core structure is paramount for developing new chemical entities with improved potency and selectivity. Among the most powerful and versatile methods for creating carbon-carbon bonds in modern organic synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction's tolerance of diverse functional groups, mild reaction conditions, and broad substrate scope have made it an indispensable tool for pharmaceutical companies in both early-stage discovery and large-scale manufacturing.[5][6]

This application note provides a detailed guide for the selective Suzuki-Miyaura coupling of 8-Bromo-5-chloro-1,6-naphthyridine, a key intermediate for building molecular complexity. We will delve into the principles of chemoselectivity, provide a robust experimental protocol, and discuss optimization and troubleshooting strategies.

The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity

A central challenge when working with dihalogenated heterocyclic compounds like this compound is achieving site-selectivity. The desired transformation is the coupling at one position while leaving the other halogen intact for subsequent functionalization. This selectivity is governed by the relative reactivity of the carbon-halogen bonds.

The generally accepted mechanism for the Suzuki-Miyaura coupling begins with the oxidative addition of the organic halide to a Palladium(0) complex.[7][8][9] This step, which is often rate-determining, is highly sensitive to the strength of the carbon-halogen (C-X) bond. Weaker bonds are more readily cleaved and thus more reactive.[10]

The bond dissociation energies (BDEs) for aryl halides follow the trend: C-I > C-Br > C-Cl > C-F.[11] The C-Br bond is significantly weaker than the C-Cl bond, meaning it requires less energy to break.[10] This fundamental difference in bond strength is the cornerstone of achieving chemoselectivity in the Suzuki coupling of this compound. By carefully controlling the reaction conditions, one can selectively activate the C8-Br bond for oxidative addition while the more robust C5-Cl bond remains unreacted.[10][11]

While this trend generally holds true, the electronic properties of the heterocyclic ring can sometimes influence reactivity, occasionally leading to preferential reaction at an electronically activated chloro- position.[11][12] However, for most standard Suzuki conditions, the inherent reactivity difference between bromide and chloride dictates the outcome.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the 1,6-naphthyridine, forming a Pd(II) intermediate.[4][8][9]

  • Transmetalation: The organoboron compound (boronic acid or ester) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[8][13]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][7][8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_io pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_halide Ar-Pd(II)L₂-Br oxidative_add->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_aryl Ar-Pd(II)L₂-R' transmetalation->pd2_aryl reductive_elim Reductive Elimination pd2_aryl->reductive_elim reductive_elim->pd0 Product Product (Ar-R') reductive_elim->Product ArBr This compound (Ar-Br) ArBr->oxidative_add Boronic R'-B(OH)₂ + Base Boronic->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective C8-Arylation of this compound

This protocol provides a general procedure that has proven effective for the selective coupling at the C8-position.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq.)

  • 1,4-Dioxane (or DME/Toluene), anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask or reaction vial), magnetic stirrer, heating mantle/oil bath, and condenser.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 243.5 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Scientist's Note: Using anhydrous base and solvent is crucial to prevent competitive protodeboronation of the boronic acid, which can lower the yield.[7]

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (e.g., 14.6 mg, 0.02 mmol, 2 mol%), to the flask.

    • Scientist's Note: Pd(dppf)Cl₂ is often a robust catalyst for heteroaromatic couplings. Other catalysts like Pd(PPh₃)₄ can also be effective. The choice may require optimization depending on the specific boronic acid used.[11]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process, known as degassing, is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The final solvent ratio is typically between 4:1 and 5:1 organic to aqueous.

    • Scientist's Note: The presence of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer the contents to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). e. Combine the organic layers and wash with brine (20 mL) to remove residual water and inorganic salts. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-chloro-8-aryl-1,6-naphthyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Illustrative Reaction Conditions & Optimization

The choice of catalyst, base, and solvent can significantly impact the yield and selectivity of the reaction. The following table summarizes typical conditions and considerations for optimizing the selective Suzuki coupling.

ParameterReagent/ConditionMolar Equiv. / SettingRationale & Expert Insights
Substrate This compound1.0The electrophilic partner in the coupling.
Nucleophile Arylboronic Acid / Ester1.2 - 1.5A slight excess is used to drive the reaction to completion. Boronic esters can offer greater stability and are less prone to protodeboronation.
Pd Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃1 - 5 mol%Pd(dppf)Cl₂ is a good starting point for heteroaromatics. Pd(PPh₃)₄ is a classic choice but can be sensitive.[8] For challenging couplings, a pre-catalyst like Pd₂(dba)₃ with a specialized ligand (e.g., SPhos, XPhos) may be required, but this also increases the risk of reacting the C-Cl bond.
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0K₂CO₃ is a cost-effective and generally effective base.[8] Cs₂CO₃ is more soluble and often gives higher yields but is more expensive. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂O4:1 to 5:1 ratioDioxane is a common and effective solvent. Toluene can be used for higher temperatures. The aqueous portion is crucial for the transmetalation step.[13]
Temperature 80 - 110 °C-Higher temperatures accelerate the reaction but can also promote side reactions, including undesired coupling at the C-Cl position. Start around 90-100 °C and adjust as needed.

Optimization & Troubleshooting Workflow

Achieving high yield and selectivity may require some optimization. The following workflow provides a logical approach to troubleshooting common issues.

Optimization_Workflow start Start with Standard Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C check_tlc Monitor Reaction by TLC/LC-MS after 4h start->check_tlc complete Reaction Complete High Yield & Selectivity check_tlc->complete Clean Conversion slow_incomplete Slow or Incomplete Reaction check_tlc->slow_incomplete Mainly Starting Material low_selectivity Low Selectivity (C-Cl coupling observed) check_tlc->low_selectivity Side Products increase_temp Increase Temperature to 100-110°C slow_incomplete->increase_temp lower_temp Lower Temperature to 80°C low_selectivity->lower_temp change_base Switch to Stronger Base (Cs₂CO₃ or K₃PO₄) increase_temp->change_base change_catalyst Change Catalyst/Ligand System change_base->change_catalyst change_catalyst_less Use Less Active Catalyst (e.g., Pd(PPh₃)₄) lower_temp->change_catalyst_less l1 Optimization Path for Low Reactivity l2 Optimization Path for Low Selectivity

Figure 2: Decision workflow for optimizing the selective Suzuki coupling reaction.

Conclusion

The selective Suzuki-Miyaura cross-coupling of this compound is a powerful strategy for the synthesis of novel, functionalized heterocyclic compounds for drug discovery. By leveraging the inherent reactivity difference between C-Br and C-Cl bonds, chemists can achieve excellent site-selectivity. The protocol and optimization strategies outlined in this note provide a solid foundation for researchers to successfully employ this reaction, enabling the rapid diversification of the valuable 1,6-naphthyridine scaffold.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Zareyee, D., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. SN Applied Sciences. [Link]

  • Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]

  • ResearchGate. Efficient methods for the synthesis of functionalized 1,6-naphthyridines. [Link]

  • Rai, M. A., et al. (2023). Synthesis of Novel Benzo[b][7][14]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. [Link]

  • Kumar, A., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Molecular Diversity. [Link]

  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Ogoshi, S. (2012). Palladium Catalysts for Cross-Coupling Reaction. Catalysts. [Link]

  • Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry and drug development. Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds have made it a cornerstone in the design of a wide array of therapeutic agents.[1][2][3][4][5] Functionalized 1,6-naphthyridines are known to possess a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2]

The targeted functionalization of this scaffold is paramount for modulating its pharmacological profile. 8-Bromo-5-chloro-1,6-naphthyridine is a versatile building block, offering two distinct halogenated sites for sequential and selective derivatization through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, a critical process in structure-activity relationship (SAR) studies.

This guide provides an in-depth technical overview and detailed protocols for the selective palladium-catalyzed cross-coupling of this compound, tailored for researchers, scientists, and drug development professionals.

Understanding Regioselectivity: The C8-Br vs. C5-Cl Challenge

A central challenge in the functionalization of dihalogenated heterocycles is controlling the regioselectivity of the cross-coupling reaction. In the case of this compound, the relative reactivity of the C8-bromo and C5-chloro substituents is governed by a combination of electronic and steric factors.

Generally, in palladium-catalyzed cross-coupling reactions of polyhalogenated N-heteroarenes, the reactivity of the carbon-halogen bond follows the order: C-I > C-Br > C-OTf > C-Cl.[6] This trend is based on the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium(0) catalyst than the stronger C-Cl bond.

Furthermore, the position of the halogen relative to the nitrogen atoms in the naphthyridine ring plays a crucial role. Halides in positions alpha to a nitrogen atom are typically more reactive due to the electron-withdrawing nature of the nitrogen, which polarizes the C-X bond and facilitates oxidative addition.[7][8] In this compound, the bromine at C8 is alpha to the N1 nitrogen, while the chlorine at C5 is more distal.

Therefore, under standard palladium-catalyzed conditions, the C8-bromo position is expected to be the more reactive site , allowing for selective functionalization at this position while leaving the C5-chloro group intact for subsequent transformations. However, it is important to note that this inherent selectivity can be influenced, and in some cases reversed, by the judicious choice of catalyst, ligands, and reaction conditions.[7]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

I. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, coupling an organohalide with a boronic acid or ester.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent atmosphere Purge with Inert Gas (Ar/N2) solvent->atmosphere heating Heat to Specified Temperature atmosphere->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool and Quench monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product 8-Aryl-5-chloro-1,6-naphthyridine pd0 Pd(0)L_n oa_complex [Ar-Pd(II)-X]L_n pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex [Ar-Pd(II)-NR'R'']L_n oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', + Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Sources

Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Naphthyridines and C-N Bond Formation

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, valued for its role in kinase inhibition and other therapeutic applications. The functionalization of this core structure is a central task in medicinal chemistry and drug development. Among the most powerful methods for installing nitrogen-based functional groups is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3]

This guide addresses a specific and common challenge in synthetic chemistry: the selective functionalization of a di-halogenated substrate, 8-Bromo-5-chloro-1,6-naphthyridine . The presence of two distinct halogen atoms on the naphthyridine ring—a bromine at the C8 position and a chlorine at the C5 position—offers the potential for sequential, site-selective amination. However, this requires a nuanced understanding of the reaction mechanism and precise control over reaction parameters. This document provides the scientific rationale and detailed protocols for achieving both selective mono-amination and exhaustive di-amination of this key substrate.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The success of a selective Buchwald-Hartwig amination hinges on the inherent differences in reactivity among aryl halides. The rate-determining step in many Buchwald-Hartwig catalytic cycles is the initial oxidative addition of the aryl halide to the Pd(0) complex.[4] The energy barrier for this step is highly dependent on the carbon-halogen bond strength. Consequently, a well-established reactivity hierarchy exists:

Ar-I > Ar-Br ≈ Ar-OTf > Ar-Cl > Ar-F

This predictable trend allows for the selective coupling at the more reactive C-Br bond while leaving the more inert C-Cl bond intact, provided that the reaction conditions are carefully controlled.[5] By employing milder conditions (e.g., lower temperatures, specific ligand choices), one can favor the kinetic product of C-Br amination. Conversely, more forcing conditions can overcome the higher activation energy required for C-Cl bond cleavage, leading to di-amination.

The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The reaction proceeds through three primary stages, each influenced by the choice of catalyst, ligand, base, and solvent.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L_n Active Catalyst OA_Complex Ar(X)-Pd(II)L_n Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Coord [Ar-Pd(II)L_n(HNR'R'')]+X- OA_Complex->Amine_Coord Ligand Exchange (Amine Coordination) Amido_Complex Ar-Pd(II)L_n(NR'R'') Amido Complex Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Regenerates Catalyst Product Ar-NR'R'' Product Amido_Complex->Product Reductive Elimination Start->Pd0 Catalyst Pre-activation ArX Ar-X (this compound) Amine HNR'R'' (Amine) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the naphthyridine substrate. This is typically the rate-limiting step and the basis for chemoselectivity (C-Br over C-Cl).

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to avoid side reactions.[6]

  • Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the aminated naphthyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Palladium catalysts, phosphine ligands, and strong bases like sodium tert-butoxide are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Selective Mono-amination at the C8-Position (C-Br)

This protocol is optimized to favor the kinetic coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent functionalization.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, Piperidine, Aniline derivative) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene (or Dioxane) (0.1 M concentration relative to the substrate)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, the phosphine ligand (BINAP), and the sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous toluene via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new spot corresponding to the mono-aminated product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with water or saturated aqueous ammonium chloride.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 8-amino-5-chloro-1,6-naphthyridine derivative.

Protocol 2: Exhaustive Di-amination (C-Br and C-Cl)

This protocol employs more forcing conditions and a more active catalytic system to achieve amination at both the C8 and C5 positions.

Materials:

  • This compound (1.0 equiv)

  • Amine (2.5 - 3.0 equiv)

  • Pd₂(dba)₃ (2-4 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or a suitable Buchwald ligand (e.g., XPhos) (4-8 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (3.0 equiv)

  • Anhydrous Toluene or Dioxane (0.1 M)

Step-by-Step Procedure:

  • Vessel Preparation & Inerting: Follow steps 1 and 2 from Protocol 1, using the reagents listed above.

  • Reagent Addition: Add the this compound and the larger excess of the amine coupling partner.

  • Solvent Addition: Add the anhydrous toluene or dioxane.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at a higher temperature, typically 100-110 °C . The use of a more active ligand like Xantphos is crucial for activating the C-Cl bond.[8]

  • Monitoring: Monitor the reaction for the disappearance of the mono-aminated intermediate and the appearance of the di-aminated product. This reaction may require a longer time (12-24 hours).

  • Workup & Purification: Follow steps 7-9 from Protocol 1. The polarity of the di-aminated product will be significantly different, requiring adjustment of the chromatography solvent system.

Reaction Optimization & Parameter Selection

For challenging substrates or amines, optimization is often necessary. The following table outlines key parameters and their impact on the reaction outcome.

ParameterOptionsRationale & Expert Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pre-formed catalysts (e.g., XPhos Pd G3)Pd₂(dba)₃ is a common source of Pd(0). Pd(OAc)₂ requires in-situ reduction, which can be facilitated by the phosphine ligand or amine. Pre-formed catalysts offer convenience and higher activity, especially for C-Cl activation.[8]
Ligand For C-Br Selectivity: BINAP, P(o-tol)₃ For C-Cl Activation: Xantphos, XPhos, RuPhos, BrettPhosThe choice of ligand is paramount.[9] Bulky, electron-rich phosphine ligands stabilize the palladium center and promote reductive elimination. For C-Cl coupling, highly active "Buchwald ligands" are generally required.
Base NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic alkoxides are most common. Weaker carbonate or phosphate bases can be used for base-sensitive substrates but may require higher temperatures or more active catalysts.[10]
Solvent Toluene, Dioxane, THF, t-BuOHAprotic, non-coordinating solvents are preferred. Toluene and dioxane are widely used due to their high boiling points. Avoid chlorinated solvents.[10]
Temperature 80 °C - 110 °CStart with milder conditions (~80 °C) for C-Br selectivity. Increase the temperature to drive C-Cl coupling.

Visualized Experimental Workflow

Experimental_Workflow A 1. Setup Oven-dried Schlenk flask under inert gas (N2/Ar) B 2. Reagent Loading Add Pd source, ligand, base, substrate, and amine A->B C 3. Solvent Addition Add anhydrous solvent via syringe B->C D 4. Reaction Heat to target temperature (80-110 °C) with vigorous stirring C->D E 5. Monitoring Track progress via TLC or LC-MS D->E F 6. Quench & Workup Cool to RT, add aqueous quench, and perform liquid-liquid extraction E->F Upon completion G 7. Purification Dry, concentrate, and purify by column chromatography F->G H 8. Characterization Confirm structure and purity (NMR, MS) G->H

Caption: A generalized workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed).2. Poor quality reagents/solvent (water/oxygen).3. Insufficient temperature or inactive ligand.1. Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst.2. Ensure all reagents are anhydrous and the system is fully inert.3. Increase temperature in 10 °C increments. Switch to a more active ligand (e.g., from BINAP to Xantphos).
Formation of Side Products 1. Hydrodehalogenation (Ar-H instead of Ar-NR₂).2. Base-sensitive functional group degradation.1. Ensure the system is free of water. A different ligand/base combination may be needed.2. Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and potentially increase catalyst loading or temperature.[11]
Poor Selectivity (Di-amination Occurs) Reaction conditions are too forcing for mono-amination.Decrease the temperature. Reduce reaction time. Use a less active ligand (e.g., P(o-tol)₃).
Stalled at Mono-amination (for Protocol 2) Insufficiently active catalytic system for C-Cl bond cleavage.Increase temperature. Increase catalyst/ligand loading. Switch to a more powerful ligand designed for aryl chloride amination (e.g., XPhos, RuPhos).

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Retrieved from [Link]

  • Smith, K. L., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Smith, K. L., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Functionalization of the 8-Bromo-5-chloro-1,6-naphthyridine Scaffold: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,6-Naphthyridine Core in Drug Discovery

The 1,6-naphthyridine skeleton is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique arrangement of nitrogen atoms imparts specific physicochemical properties that are conducive to forming key interactions with biological targets.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including roles as anticancer, antiviral, and anti-inflammatory agents.[2][3] Several 1,6-naphthyridine derivatives are currently undergoing clinical trials for cancer chemotherapy.[3] The ability to strategically functionalize this core structure is therefore of paramount importance for the development of novel therapeutics.[4][5]

This document provides a detailed guide to the functionalization of the 8-bromo-5-chloro-1,6-naphthyridine scaffold, a versatile building block for creating diverse chemical libraries. We will explore regioselective functionalization strategies, focusing on well-established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The Strategic Value of this compound

The this compound building block offers two distinct halogen handles for sequential and regioselective modification. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for a controlled and stepwise introduction of diverse substituents. This strategic advantage is crucial for structure-activity relationship (SAR) studies in drug discovery programs.[6]

Chemical Structure of this compound:

  • CAS Number: 909649-12-3[7][]

  • Molecular Formula: C₈H₄BrClN₂[7]

  • Molecular Weight: 243.5 g/mol [7]

Regioselective Functionalization Strategies

The primary challenge and opportunity in working with dihalogenated heterocycles lies in achieving regioselectivity.[9][10][11][12] For this compound, the general order of reactivity for palladium-catalyzed cross-coupling reactions is typically C-Br > C-Cl. This allows for the selective functionalization of the 8-position while leaving the 5-chloro substituent intact for subsequent transformations.

Below, we detail protocols for key transformations that enable the selective diversification of this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds.[6][13][14] The higher reactivity of the C-Br bond at the 8-position allows for its selective functionalization in the presence of the C-Cl bond at the 5-position.

a) Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and heteroaryl-aryl structures.[15][16][17][18]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base.[19] The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.[20]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.1–1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2–5 mol%), and a base like K₂CO₃ or K₃PO₄ (2–3 equiv.).[21]

  • Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon or nitrogen).[21]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[21]

  • Reaction Conditions: Heat the reaction mixture to 80–100 °C and monitor the progress by TLC or LC-MS. Reaction times typically range from 2 to 12 hours.[21]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimization.[22]

  • Base: The base is crucial for activating the boronic acid for transmetalation.[19] The choice of base can influence reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Data Presentation: Representative Suzuki Coupling Conditions

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90>85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Toluene/H₂O100>90
Pyridine-3-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane100>80

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base B Add Degassed Solvent A->B Inert Atmosphere C Heat Reaction (80-100 °C) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool & Dilute D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I I H->I Isolated Product: 8-Aryl-5-chloro-1,6-naphthyridine

Caption: Workflow for Suzuki-Miyaura Coupling.

b) Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the introduction of a wide range of amine functionalities.[23][24][25]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[23][26] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[24][27]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, RuPhos, XantPhos, 2-4 mol%).[21][28]

  • Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.1–1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (~1.4 equiv.).[21]

  • Solvent and Reaction Conditions: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe. Heat the mixture, typically between 80-110 °C, for 4-24 hours. Monitor the reaction by TLC or LC-MS.[21]

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water or brine. Dry the organic layer, concentrate, and purify the product by chromatography.[21]

Trustworthiness of the Protocol: This protocol is based on well-established procedures for the Buchwald-Hartwig amination of heteroaryl halides.[29][30] The use of an inert atmosphere and anhydrous conditions is critical to prevent catalyst deactivation and ensure reproducible results.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / BINAP (2/4)NaOtBuToluene100>90
AnilinePd(OAc)₂ / RuPhos (2/4)LHMDSDioxane110>85
BenzylaminePd₂(dba)₃ / XPhos (1/2)K₃PO₄t-BuOH100>88

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Complex Amine Complex Oxidative Addition Complex->Amine Complex R₂NH Amide Complex Amide Complex Amine Complex->Amide Complex - HBr (Base) Amide Complex->Pd(0)L Reductive Elimination Product Product Amide Complex->Product Ar-NR₂

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

c) Sonogashira Coupling: For C-C Alkyne Formation

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[31]

Reaction Principle: This reaction is co-catalyzed by palladium and copper(I) and is carried out in the presence of an amine base.[21][31]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reagent Mixture: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent like THF and triethylamine, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[32]

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Filter the reaction mixture to remove the amine salt, concentrate the filtrate, and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

Following the functionalization of the 8-position, the remaining 5-chloro substituent can be displaced via nucleophilic aromatic substitution (SNAr).[33][34] The electron-withdrawing nature of the naphthyridine ring system activates the C-Cl bond towards nucleophilic attack.[33]

Reaction Principle: The SNAr reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[34][35] The presence of electron-withdrawing groups ortho or para to the leaving group facilitates this reaction.[34] While some SNAr reactions are now believed to be concerted, the addition-elimination model is a useful framework.[36]

Experimental Protocol: General Procedure for SNAr

  • Reactant Mixture: In a suitable reaction vessel, dissolve the 8-substituted-5-chloro-1,6-naphthyridine (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.

  • Nucleophile Addition: Add the desired nucleophile (e.g., an alcohol, amine, or thiol, 1.5-3.0 equiv.) and a base (e.g., K₂CO₃ or NaH) if required to generate the nucleophile in situ.

  • Reaction Conditions: Heat the reaction mixture, typically between 80-150 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers, dry, concentrate, and purify the product by chromatography or recrystallization.

Visualization: Sequential Functionalization Strategy

Sequential_Functionalization Start 8-Bromo-5-chloro- 1,6-naphthyridine Intermediate 8-R¹-5-chloro- 1,6-naphthyridine Start->Intermediate Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Final 8-R¹-5-R²- 1,6-naphthyridine Intermediate->Final Nucleophilic Aromatic Substitution (SNAr)

Caption: Sequential Functionalization of the Scaffold.

Conclusion

The this compound scaffold is a highly valuable starting material for the synthesis of diverse libraries of compounds for drug discovery. The distinct reactivity of the two halogen atoms allows for a predictable and regioselective functionalization strategy. By employing a sequence of palladium-catalyzed cross-coupling reactions at the 8-position followed by nucleophilic aromatic substitution at the 5-position, researchers can efficiently generate a wide range of novel 1,6-naphthyridine derivatives for biological evaluation. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile building block in medicinal chemistry programs.

References

  • Journal of Medicinal Chemistry. Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 8-Bromo-5-chloro-1,6-naphthyridine as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the underlying chemical principles that make this building block uniquely suited for creating diverse molecular libraries and provide detailed, field-proven protocols for its sequential and site-selective functionalization.

Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[3] The development of effective inhibitors often relies on identifying and optimizing heterocyclic scaffolds that can effectively anchor within the ATP-binding site of the target kinase.

The 1,6-naphthyridine framework has emerged as a highly successful "privileged scaffold" in this context.[1][4] Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow for key hydrogen bonding interactions within the kinase hinge region, a common feature of ATP-competitive inhibitors. Several potent inhibitors targeting a range of kinases, including c-Met, FGFR4, CDK5, and Casein Kinase 2 (CK2), are based on this core structure.[3][4][5][6] For instance, Ripretinib, an approved treatment for gastrointestinal stromal tumors, features a 1,6-naphthyridin-2(1H)-one core, underscoring the clinical relevance of this heterocycle.[1]

The Keystone Reagent: this compound

The power of this compound lies in the differential reactivity of its two halogen substituents. This orthogonality provides medicinal chemists with precise control over the synthetic sequence, allowing for the stepwise and selective introduction of different functionalities at the C8 and C5 positions. This is a crucial advantage for generating diverse libraries for structure-activity relationship (SAR) studies.

  • The C8-Bromo Position: The bromine atom at the C8 position is highly amenable to palladium-catalyzed cross-coupling reactions. This site is typically functionalized first to introduce key diversity elements that can probe deeper pockets of the kinase active site or confer selectivity. The most common and powerful transformations at this position are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[7][8]

  • The C5-Chloro Position: The chlorine atom at the C5 position is activated towards Nucleophilic Aromatic Substitution (SNAr) .[9][10] The electron-withdrawing nature of the naphthyridine ring system facilitates the attack of nucleophiles at this position, displacing the chloride. This reaction is generally less sensitive to palladium catalysis and often proceeds under thermal conditions, providing a clear orthogonal handle relative to the C8 position.

This differential reactivity is the cornerstone of its utility in kinase inhibitor synthesis.

Figure 1: Orthogonal reactivity of this compound.

Physicochemical Properties
PropertyValueReference
CAS Number 909649-12-3[11]
Molecular Formula C₈H₄BrClN₂[12]
Molecular Weight 243.5 g/mol [12]
Boiling Point 343.5 ± 37.0 °C at 760 mmHg[12]
Flash Point 161.5 ± 26.5 °C[12]
Density 1.8 ± 0.1 g/cm³[12]

Synthetic Protocols and Methodologies

The following protocols are presented as robust starting points. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling at the C8-Position

This protocol facilitates the formation of a carbon-carbon bond at the C8 position, ideal for introducing aryl or heteroaryl moieties.

Workflow:

Figure 2: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.).[13]

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) to achieve a concentration of ~0.1 M.[13] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂·CH₂Cl₂, 3 mol%).[13]

  • Reaction: Heat the mixture to 90–110 °C and stir vigorously for 4–18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Suzuki Coupling Conditions

Boronic Acid TypeCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O10085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane10090-98
Pyridine-3-boronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O9070-85
Thiophene-2-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O10080-92
Protocol 2: Buchwald-Hartwig Amination at the C8-Position

This protocol enables the formation of a carbon-nitrogen bond, crucial for introducing amine functionalities that often serve as key hydrogen bond donors or acceptors.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, charge an oven-dried reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a phosphine ligand (e.g., XPhos, 10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.).

  • Addition of Substrates: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100–120 °C and stir for 12–24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate or CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Causality Behind Component Selection: The Buchwald-Hartwig amination's success is highly dependent on the ligand.[7] Bulky, electron-rich phosphine ligands like XPhos or SPhos are critical as they accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition and leading to higher yields.[14][15]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

This reaction is typically performed on the C8-functionalized intermediate. It allows for the introduction of a wide range of nucleophiles, such as anilines, phenols, or alkoxides.

Step-by-Step Methodology:

  • Reagent Preparation: To a reaction vessel, add the C8-functionalized-5-chloro-1,6-naphthyridine intermediate (1.0 equiv.) and the desired nucleophile (e.g., a substituted aniline or phenol, 1.1–1.5 equiv.).

  • Solvent and Base (if needed): Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). If the nucleophile is an alcohol or a weakly acidic amine, a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.) may be required to generate the active nucleophile in situ. For aniline nucleophiles, a catalytic amount of acid (e.g., HCl, p-TsOH) can sometimes accelerate the reaction.

  • Reaction: Heat the mixture to a high temperature, typically between 120–160 °C, and stir for 6–24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash chromatography or recrystallization.

Mechanistic Insight: The SNAr reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[16] The electron-withdrawing character of the naphthyridine ring is essential for stabilizing this intermediate, thereby facilitating the reaction.[10]

Exemplary Sequential Synthesis of a Kinase Inhibitor Scaffold

The true utility of this compound is demonstrated in a sequential synthesis. Here, we outline a pathway starting with a Suzuki coupling at C8, followed by an SNAr at C5.

Figure 3: Sequential functionalization workflow.

This two-step process allows for the creation of a library of compounds where the C8-aryl group and the C5-amino side chain can be independently varied, enabling a thorough exploration of the chemical space around the kinase active site. The C8-aryl group might occupy the hydrophobic back pocket, while the C5-amino group can form critical hydrogen bonds with the kinase hinge region.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its orthogonal halogen handles enable chemists to perform selective and sequential functionalization using robust and well-established methodologies like the Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution. The protocols and strategic insights provided herein offer a solid foundation for research teams engaged in the discovery and development of novel targeted therapeutics.

References

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Application Note: A Guide to the Rational Design of Novel Kinase Inhibitors Using the 8-Bromo-5-chloro-1,6-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Pursuit of Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of processes.[1] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, placing them among the most critical targets for modern therapeutic development.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of selectivity, potency, and acquired resistance necessitate the exploration of novel chemical scaffolds.

The 1,6-naphthyridine ring system represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent bioisostere for the hinge-binding motifs of many kinase inhibitors.[4][5][6] This guide focuses on a particularly versatile starting material: 8-Bromo-5-chloro-1,6-naphthyridine . The strategic placement of two distinct, reactive halogen atoms—a bromine at the C8 position and a chlorine at the C5 position—provides orthogonal handles for sequential, directed chemical modifications. This allows for the systematic construction of diverse compound libraries, facilitating a robust exploration of the structure-activity relationship (SAR) to identify potent and selective kinase inhibitors.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the design principles, synthetic strategies, and a cascade of in vitro and in vivo evaluation protocols essential for advancing novel kinase inhibitors from concept to lead candidate.

Part 1: Design Principles & Synthetic Strategy

The core principle behind using the this compound scaffold is the ability to systematically introduce chemical diversity at two key vectors to optimize interactions within the ATP-binding pocket of a target kinase.

  • The C8-Position (Bromo): This position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of a wide variety of aryl or heteroaryl groups, which can be tailored to probe deeper pockets of the ATP-binding site or to enhance physicochemical properties.

  • The C5-Position (Chloro): This position is susceptible to Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination. This is critical for installing moieties that interact with the highly conserved "hinge region" of the kinase, an interaction essential for potent inhibition.[7]

The differential reactivity of the C-Br and C-Cl bonds allows for a controlled, stepwise synthesis, typically addressing the C8 position first via cross-coupling, followed by substitution at the C5 position.

Visualizing the Core Scaffold and Synthesis

Below is the chemical structure of the starting scaffold and a high-level overview of the synthetic workflow.

Caption: Core this compound scaffold and key positions for chemical modification.

Caption: General synthetic workflow for creating a diverse kinase inhibitor library.

Protocol 1: General Synthesis of a Substituted 1,6-Naphthyridine Library

This protocol describes a representative two-step synthesis. Causality: The Suzuki coupling is performed first because the carbon-bromine bond is generally more reactive in palladium-catalyzed reactions than the carbon-chlorine bond, allowing for selective functionalization.

Materials:

  • This compound[8][9]

  • Aryl or heteroaryl boronic acid/ester

  • Desired amine (R-NH₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvents (e.g., Dioxane, Toluene, DMF, water)

  • Anhydrous solvents and inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Methodology:

Part A: Suzuki Coupling at the C8-Position

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., Na₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Catalyst Addition: Add the palladium catalyst (0.05-0.10 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the 8-aryl-5-chloro-1,6-naphthyridine intermediate.

Part B: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

  • Setup: In a sealed tube, combine the purified intermediate from Part A (1.0 eq) and the desired amine (2.0-5.0 eq).

  • Solvent & Conditions: Add a suitable solvent such as n-butanol or DMA. For less reactive amines, a base (e.g., DIPEA) may be required.

  • Reaction: Heat the mixture to a high temperature (typically 120-150 °C) and monitor by TLC or LC-MS until the reaction is complete (typically 12-24 hours).

  • Workup: Cool the reaction mixture. If a precipitate forms, it can be filtered, washed with a cold solvent (e.g., ether or hexane), and dried. Alternatively, concentrate the solvent and purify directly.

  • Purification & Characterization: Purify the final compound by flash chromatography or preparative HPLC. Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Part 2: In Vitro Evaluation of Novel Inhibitors

Once a library of compounds is synthesized, the next critical phase is to determine their biological activity. The primary goal of in vitro testing is to quantify the potency (how much of the compound is needed to inhibit the kinase) and selectivity (which kinases the compound inhibits).

Protocol 2: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[1] Inhibition of the kinase results in a lower ADP signal.

Materials:

  • Purified recombinant kinase of interest

  • Specific kinase substrate peptide/protein

  • ATP (at or near the Kₘ concentration for the kinase)

  • Synthesized inhibitor compounds (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well or 96-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of your synthesized inhibitors in DMSO. Typically, an 11-point, 3-fold dilution series is used. Add a small volume (e.g., 50 nL) of each inhibitor concentration to the wells of the assay plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Kinase Reaction - Step 1 (Inhibitor Binding): Prepare a kinase/buffer solution. Add 5 µL of this solution to each well. Incubate for 15 minutes at room temperature to allow the inhibitors to bind to their target kinases.

  • Kinase Reaction - Step 2 (Initiation): Prepare a substrate/ATP/buffer solution. Initiate the kinase reaction by adding 5 µL of this solution to each well.

  • Incubation: Shake the plate gently and incubate at 30°C for 60 minutes (this time may need optimization depending on the kinase).

  • ADP Detection - Step 1 (Stopping the Reaction): Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[1]

  • ADP Detection - Step 2 (Signal Generation): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing a light signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The raw luminescence data is proportional to kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Caption: Workflow for the luminescence-based in vitro kinase assay.

Data Presentation: Assessing Potency and Selectivity

The IC₅₀ values should be compiled into a table to compare the potency of different compounds against the primary target and to assess selectivity against a panel of off-target kinases.

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)Selectivity Ratio (Off-Target 1 / Target)
NAPH-001151500>10,000100
NAPH-0028400>10,00050
NAPH-0032505000>10,00020
Staurosporine (Control)510202

Part 3: Cell-Based Evaluation

While in vitro assays are crucial for determining direct enzyme inhibition, they do not account for factors like cell permeability, stability, or engagement with the target in its native environment.[10] Cell-based assays are therefore a critical next step to validate promising compounds.[2][11]

Protocol 3: Western Blot for Target Engagement

This protocol assesses whether an inhibitor can block the phosphorylation of a known downstream substrate of the target kinase within intact cells, providing direct evidence of target engagement.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics

  • Synthesized inhibitor compounds

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-STAT3) and one for the total substrate (e.g., anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli sample buffer, and boil for 5 minutes. Separate the proteins by size on an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody: Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.

    • Secondary Antibody: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal indicates effective target inhibition.

Caption: Experimental workflow for Western Blot analysis of target phosphorylation.

Protocol 4: Cell Viability/Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[14] It is used to determine the concentration at which an inhibitor reduces cell growth by 50% (GI₅₀).

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • Synthesized inhibitor compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader (absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[14]

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to DMSO-treated control cells. Plot the results and fit to a dose-response curve to determine the GI₅₀ value.

Part 4: In Vivo Evaluation in Animal Models

Compounds that demonstrate potent and selective activity in both biochemical and cellular assays are advanced to in vivo studies. These experiments are essential for evaluating a compound's efficacy, toxicity, and pharmacokinetic properties in a whole-organism context.[3]

Methodology Overview: Xenograft Tumor Models

A common preclinical model is the mouse xenograft study.[15]

  • Model Establishment: Human cancer cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

  • Treatment: Mice are randomized into groups and treated with the test compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control on a set schedule.

  • Monitoring: Key parameters are monitored throughout the study:

    • Tumor Volume: Measured regularly with calipers.

    • Body Weight: Monitored as an indicator of general toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The efficacy of the compound is determined by the percentage of tumor growth inhibition (TGI) compared to the vehicle control group.

Caption: High-level overview of a xenograft efficacy study.

Conclusion

The this compound scaffold is a highly valuable starting point for the discovery of novel kinase inhibitors. Its capacity for directed, sequential modification at two key positions enables a systematic and rational approach to drug design. By following a rigorous discovery cascade—from thoughtful design and synthesis to comprehensive in vitro and in vivo evaluation—researchers can effectively leverage this scaffold to develop next-generation therapeutics with improved potency, selectivity, and clinical potential.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Martens, S. (2023). In vitro kinase assay. Protocols.io.
  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. PubMed Central (PMC), NIH.
  • Zhang, Y., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][1][4]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors.

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022).
  • University of California, San Francisco. (n.d.). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space.
  • Royal Society of Chemistry. (n.d.). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.

  • Reaction Biology. (2024).
  • BenchChem. (2025). Technical Support Center: S07-2005 (Hypothetical Kinase Inhibitor) Animal Studies.
  • Biosynth. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound synthesis.
  • BenchChem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed Central (PMC).
  • Peng, S., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against RAF Dimer. Journal of Medicinal Chemistry.

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Application Notes and Protocols for 8-Bromo-5-chloro-1,6-naphthyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] As a bioisostere of quinoline and other fused bicyclic systems, it provides a versatile framework for interacting with various biological targets. The arrangement of its nitrogen atoms allows for a unique distribution of electron density and hydrogen bonding capabilities, making it a sought-after motif in the design of kinase inhibitors, among other therapeutic agents.[2][3]

8-Bromo-5-chloro-1,6-naphthyridine is a particularly valuable building block for drug discovery programs. Its dihalogenated nature at electronically distinct positions offers the potential for sequential and regioselective functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the chemical properties, synthetic utility, and strategic applications of this versatile intermediate, complete with detailed experimental protocols for its derivatization.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

PropertyValueReference
CAS Number 909649-12-3[4]
Molecular Formula C₈H₄BrClN₂[4]
Molecular Weight 243.49 g/mol [4]
Appearance Off-white to yellow solid
Boiling Point 343.5 ± 37.0 °C at 760 mmHg
Flash Point 161.5 ± 26.5 °C
Density 1.8 ± 0.1 g/cm³

The reactivity of this compound is governed by the presence of two different halogen atoms on the naphthyridine core. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy. This inherent difference in reactivity allows for the selective functionalization of the 8-position.

Furthermore, the electronic landscape of the 1,6-naphthyridine ring system plays a critical role. The nitrogen atom at position 6 electronically influences the adjacent C5 position, while the nitrogen at position 1 influences the C8 position. This electronic differentiation can be exploited to achieve high regioselectivity in sequential cross-coupling reactions, as illustrated in the workflow below.

G A This compound B Suzuki or Buchwald-Hartwig Reaction at C8 (Br) A->B Higher reactivity of C-Br bond C 8-Aryl/Amino-5-chloro-1,6-naphthyridine B->C D Suzuki or Buchwald-Hartwig Reaction at C5 (Cl) C->D Harsher conditions or different catalyst system E 8-Aryl/Amino-5-Aryl/Amino-1,6-naphthyridine D->E

Caption: Regioselective functionalization workflow.

Synthetic Protocols: Harnessing the Power of Cross-Coupling

The true utility of this compound is realized through its application in modern cross-coupling reactions. The following protocols are provided as robust starting points for the synthesis of novel derivatives.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C8-Position

This protocol details the selective coupling of an arylboronic acid at the more reactive C8-bromo position.

Reaction Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, forming a carbon-carbon bond.[5] The choice of a suitable palladium catalyst and ligand is critical for achieving high efficiency.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine this compound, Arylboronic acid, and Base (e.g., K₂CO₃) in a reaction vessel. B Add Palladium Catalyst (e.g., Pd(dppf)Cl₂) and Solvent (e.g., Dioxane/H₂O). A->B C Degas the mixture by bubbling with inert gas (e.g., Argon). B->C D Heat the reaction mixture to 80-100 °C. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench with water. E->F G Extract with an organic solvent (e.g., Ethyl Acetate). F->G H Dry organic layer, concentrate, and purify by column chromatography. G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.). Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 8-aryl-5-chloro-1,6-naphthyridine.

Protocol 2: Buchwald-Hartwig Amination at the C8-Position

This protocol describes the introduction of an amino group at the C8-position, a common feature in many kinase inhibitors.

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[6] The selection of a bulky, electron-rich phosphine ligand is often key to achieving high yields.[7]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.) to a reaction tube.

  • Catalyst and Solvent Addition: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a suitable phosphine ligand (e.g., XPhos, 0.08 eq.). Add anhydrous, degassed toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 100-110 °C. Monitor the reaction's progress.

  • Work-up: After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography to afford the 8-amino-5-chloro-1,6-naphthyridine derivative.

Application in Medicinal Chemistry: The Pursuit of Kinase Inhibitors

The 1,6-naphthyridine scaffold is a cornerstone in the design of inhibitors for various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.[8] The ability to selectively introduce different functionalities at the C5 and C8 positions of this compound allows for the fine-tuning of interactions within the ATP-binding pocket of these enzymes.

Case Study: Targeting c-Met and CDK5

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when aberrantly activated, drives tumor growth, invasion, and metastasis.[9] Several small molecule inhibitors targeting c-Met feature nitrogen-containing heterocyclic cores. Derivatives of 1,6-naphthyridinone have been developed as potent MET kinase inhibitors.[8] Similarly, Cyclin-Dependent Kinase 5 (CDK5) has emerged as a therapeutic target in certain kidney diseases and neurodegenerative disorders, with substituted 1,6-naphthyridines being explored as potent inhibitors.[3]

The synthetic pathways enabled by this compound are directly applicable to the synthesis of analogues of such inhibitors. For instance, a Buchwald-Hartwig amination at C8 followed by a Suzuki coupling at C5 can generate a library of compounds for screening against these kinase targets.

G cluster_0 Cell Signaling Pathway A Growth Factor (e.g., HGF) B Receptor Tyrosine Kinase (e.g., c-Met) A->B D Phosphorylation & Activation B->D C ATP C->D E Downstream Signaling (Proliferation, Survival) D->E F 1,6-Naphthyridine Inhibitor F->B Blocks ATP Binding Site

Caption: Kinase inhibition by a 1,6-naphthyridine derivative.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its differential reactivity at the C5 and C8 positions allows for controlled, regioselective synthesis of complex, substituted 1,6-naphthyridines. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space around this privileged scaffold, paving the way for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition.

References

  • Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

  • Regioselective synthesis of functionalized[8][10]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. Available at: [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available at: [Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. Available at: [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available at: [Link]

  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][7]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. Available at: [Link]

  • Computational study on novel natural inhibitors targeting c-MET. PubMed Central. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

  • c-Met inhibitors. PubMed Central. Available at: [Link]

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed Central. Available at: [Link]

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Application Notes and Protocols for 8-Bromo-5-chloro-1,6-naphthyridine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 1,6-Naphthyridine Core

Within the landscape of organic electronics, nitrogen-containing heterocyclic compounds are foundational building blocks for creating robust and efficient materials.[1] The 1,6-naphthyridine scaffold, a diazaphenanthrene isomer, has emerged as a particularly promising core structure. Its inherent electron-deficient nature, arising from the two nitrogen atoms, imparts favorable electron-transporting properties.[2][3] Furthermore, the rigid and planar structure of the naphthyridine ring system promotes intermolecular π-π stacking, which is crucial for efficient charge transport in thin-film devices. The strategic placement of halogen atoms, as in 8-Bromo-5-chloro-1,6-naphthyridine, provides orthogonal handles for sequential functionalization, allowing for the precise tuning of the molecule's electronic and photophysical properties.

This guide provides detailed application notes and protocols for leveraging this compound as a versatile precursor for the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and other organic electronic applications. We will explore its stepwise functionalization to create both hole-transporting and electron-transporting materials, offering a comprehensive workflow from synthesis to potential device application.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is essential for successful synthetic transformations.

PropertyValueReference
CAS Number 909649-12-3[4]
Molecular Formula C₈H₄BrClN₂[4]
Molecular Weight 243.49 g/mol [4]
Appearance Off-white to pale yellow solid
Boiling Point 343.5 ± 37.0 °C at 760 mmHg[5]
Flash Point 161.5 ± 26.5 °C[5]
Density 1.8 ± 0.1 g/cm³[5]

Synthetic Strategy: Selective Functionalization

The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of a selective functionalization strategy for this compound. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) center than the C-Cl bond.[6] This allows for a stepwise approach to introduce different aryl or amino groups at the 8- and 5-positions, respectively.

G A This compound B Step 1: Suzuki Coupling at C8 (Br) A->B Ar-B(OH)2, Pd catalyst, Base, Solvent C 8-Aryl-5-chloro-1,6-naphthyridine Intermediate B->C D Step 2: Buchwald-Hartwig Amination at C5 (Cl) C->D R2NH, Pd catalyst, Ligand, Base, Solvent E Final D-A or D-D Type Material D->E

Caption: Sequential functionalization workflow.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of novel materials based on the this compound core. Optimization may be necessary for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation at the 8-position

This protocol details the selective coupling of an arylboronic acid at the more reactive C-Br bond.

Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, forming a new carbon-carbon bond. This reaction is highly versatile and tolerant of a wide range of functional groups.

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A 1. Add this compound, arylboronic acid, and base to a dry flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add degassed solvent. B->C D 4. Add Pd catalyst and ligand. C->D E 5. Heat the reaction mixture (e.g., 90-110 °C) and monitor by TLC/LC-MS. D->E F 6. Cool to room temperature, dilute with organic solvent, and wash with water and brine. E->F G 7. Dry the organic layer, filter, and concentrate. F->G H 8. Purify the crude product by column chromatography. G->H

Caption: Workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-5-chloro-1,6-naphthyridine.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation at the 5-position

This protocol describes the subsequent amination at the less reactive C-Cl bond of the 8-aryl-5-chloro-1,6-naphthyridine intermediate.

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a powerful tool for synthesizing arylamines from aryl halides.

Materials:

  • 8-Aryl-5-chloro-1,6-naphthyridine (1.0 eq.)

  • Primary or secondary amine (1.2-1.5 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5-2.0 eq.)

  • Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox, add the 8-aryl-5-chloro-1,6-naphthyridine, palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final 8-aryl-5-amino-1,6-naphthyridine derivative.

Application in Organic Light-Emitting Diodes (OLEDs)

The functionalized 1,6-naphthyridine derivatives are excellent candidates for use in OLEDs, either as hole-transporting materials (HTMs) or electron-transporting materials (ETMs), depending on the nature of the substituents.

Case Study 1: Synthesis of a Hole-Transporting Material (HTM)

By coupling electron-donating groups, such as triphenylamine, to the 1,6-naphthyridine core, materials with suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport can be designed.

Example Synthesis:

  • Step 1 (Suzuki Coupling): React this compound with 4-(diphenylamino)phenylboronic acid.

  • Step 2 (Buchwald-Hartwig Amination): React the resulting intermediate with another equivalent of diphenylamine.

Projected Properties:

PropertyProjected Value
HOMO Level -5.2 to -5.4 eV
LUMO Level -2.3 to -2.5 eV
Triplet Energy (ET) > 2.7 eV
Glass Transition Temp. (Tg) > 120 °C

These projected properties suggest that such a material would be well-suited as an HTM in phosphorescent OLEDs, with a sufficiently high triplet energy to confine excitons within the emissive layer.

Case Study 2: Synthesis of an Electron-Transporting Material (ETM)

The inherent electron-deficient nature of the 1,6-naphthyridine core makes it an excellent foundation for ETMs.[2][3] Attaching electron-withdrawing or rigid, non-polar aryl groups can further enhance electron mobility and ensure a deep HOMO level to block holes.

Example Synthesis:

  • Step 1 (Suzuki Coupling): React this compound with phenylboronic acid.

  • Step 2 (Suzuki Coupling): Under more forcing conditions or with a more active catalyst system, couple a second phenyl group at the 5-position.

Projected Properties:

PropertyProjected Value
HOMO Level -6.0 to -6.3 eV
LUMO Level -2.8 to -3.0 eV
Electron Mobility (µe) 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹
Glass Transition Temp. (Tg) > 140 °C

A material with these characteristics would be an effective ETM, facilitating electron injection from the cathode and transport to the emissive layer, while also exhibiting high thermal stability.

OLED Device Fabrication and Characterization

The synthesized materials can be incorporated into multilayer OLEDs via thermal evaporation in a high-vacuum chamber. A typical device architecture is as follows:

G cluster_0 OLED Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) EIL->Cathode ETL Electron Transport Layer (ETL) (e.g., Naphthyridine-based ETM) ETL->EIL EML Emissive Layer (EML) (Host doped with phosphorescent emitter) EML->ETL HTL Hole Transport Layer (HTL) (e.g., Naphthyridine-based HTM) HTL->EML HIL Hole Injection Layer (HIL, e.g., PEDOT:PSS) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL

Caption: A representative OLED device structure.

Device performance is characterized by measuring current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational lifetime. The use of novel 1,6-naphthyridine-based materials is anticipated to lead to devices with low turn-on voltages, high efficiencies, and good operational stability.

Conclusion

This compound is a strategically designed building block with significant potential in materials science. Its dihalogenated nature allows for selective and sequential functionalization through well-established cross-coupling methodologies. This enables the rational design of novel organic semiconducting materials with tailored electronic properties for applications in high-performance OLEDs and other electronic devices. The protocols and application concepts presented herein provide a solid foundation for researchers to explore the rich synthetic and materials chemistry of this versatile scaffold.

References

  • Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation. Journal of the American Chemical Society. Available at: [Link]

  • Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C-H Activation-Annulation. PubMed. Available at: [Link]

  • Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs. ResearchGate. Available at: [Link]

  • Efficient hole transport materials based on naphthyridine core designed for application in perovskite solar photovoltaics. ResearchGate. Available at: [Link]

  • Highly Efficient Electron-Transporting/Injecting and Thermally Stable Naphthyridines for Organic Electrophosphorescent Devices. ResearchGate. Available at: [Link]

  • Fabrication and characterization of organic light emitting diodes for display applications. RIT Digital Institutional Repository. Available at: [Link]

  • Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. Journal of Materials Chemistry C. Available at: [Link]

  • Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. ResearchGate. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • High Resolution Measurements Supported by Electronic Structure Calculations of Two Naphthalene Derivatives:[2][7]- And[2][8]-naphthyridine--estimation of the Zero Point Inertial Defect for Planar Polycyclic Aromatic Compounds. PubMed. Available at: [Link]

  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 5-Bromo-8-chloro-1,7-naphthyridine. Benchchem.
  • Troubleshooting side reactions in 5-Bromo-8-chloro-1,7-naphthyridine chemistry. Benchchem.

Sources

Synthesis and Derivatization of 8-Bromo-5-chloro-1,6-naphthyridine: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as kinase inhibitors for the treatment of cancers and kidney diseases.[1][2] This technical guide provides a comprehensive overview of the synthesis of a key intermediate, 8-bromo-5-chloro-1,6-naphthyridine, and its subsequent derivatization through common and powerful cross-coupling methodologies. The protocols detailed herein are designed for researchers and professionals in drug discovery and development, offering step-by-step instructions and insights into the chemical principles underpinning these transformations.

Introduction to the 1,6-Naphthyridine Scaffold

The unique arrangement of nitrogen atoms within the fused pyridine rings of the 1,6-naphthyridine system imparts specific electronic properties that are advantageous for molecular recognition by biological targets. The strategic placement of halogen atoms, as in this compound, provides orthogonal handles for selective functionalization, enabling the exploration of chemical space around the core structure. This di-halogenated intermediate is a versatile building block for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of the this compound Core

The synthesis of this compound is achieved through a two-step process commencing from readily available pyridine precursors. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 4-Amino-3-bromopyridine C 8-Bromo-1,6-naphthyridin-5(6H)-one A->C Cyclization B Diethyl Malonate B->C D This compound C->D Chlorination (POCl3)

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 8-Bromo-1,6-naphthyridin-5(6H)-one

The initial step involves the construction of the naphthyridinone ring system through a cyclization reaction. This procedure is adapted from established methods for the synthesis of related naphthyridinones.

Protocol 1: Synthesis of 8-Bromo-1,6-naphthyridin-5(6H)-one

Reagent/SolventMolar Eq.MWAmount
4-Amino-3-bromopyridine1.0173.01(user defined)
Diethyl malonate3.0160.17(calculated)
Polyphosphoric acid (PPA)--(sufficient quantity)

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-amino-3-bromopyridine and diethyl malonate.

  • Add a sufficient quantity of polyphosphoric acid to ensure efficient stirring of the reaction mixture.

  • Heat the mixture to 140-150 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to approximately 80-90 °C.

  • Carefully pour the warm mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum to yield 8-bromo-1,6-naphthyridin-5(6H)-one. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Part 2: Chlorination to this compound

The conversion of the naphthyridinone to the target di-halogenated product is achieved through a chlorination reaction using phosphorus oxychloride (POCl₃). This is a standard and effective method for the conversion of hydroxylated nitrogen heterocycles to their chloro-derivatives.[3]

Protocol 2: Synthesis of this compound

Reagent/SolventMolar Eq.MWAmount
8-Bromo-1,6-naphthyridin-5(6H)-one1.0225.04(user defined)
Phosphorus oxychloride (POCl₃)(excess)153.33(sufficient quantity)

Step-by-Step Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend 8-bromo-1,6-naphthyridin-5(6H)-one in an excess of phosphorus oxychloride.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24-28 hours. The reaction should be monitored by TLC or LC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or by the careful addition of solid sodium carbonate until the effervescence ceases.

  • The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove any inorganic salts.

  • Dry the crude this compound under vacuum. The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Derivatization of this compound

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the C-Br bond is more reactive than the C-Cl bond, enabling sequential derivatization.

Derivatization A This compound B Suzuki Coupling (Arylboronic Acid) A->B C Buchwald-Hartwig Amination (Amine) A->C D 8-Aryl-5-chloro-1,6-naphthyridine B->D E 8-Amino-5-chloro-1,6-naphthyridine C->E

Caption: Derivatization pathways for this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. The following is a representative protocol for the selective coupling at the 8-position.

Protocol 3: Suzuki-Miyaura Coupling of this compound

Reagent/SolventMolar Eq.
This compound1.0
Arylboronic acid1.2
Pd(PPh₃)₄0.05
K₂CO₃ or Cs₂CO₃2.0
1,4-Dioxane/Water (4:1)-

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-5-chloro-1,6-naphthyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This protocol outlines a general procedure for the selective amination at the 8-position.

Protocol 4: Buchwald-Hartwig Amination of this compound

Reagent/SolventMolar Eq.
This compound1.0
Amine (primary or secondary)1.2
Pd₂(dba)₃0.02
Xantphos or other suitable ligand0.04
NaOtBu or Cs₂CO₃1.5
Anhydrous Toluene or Dioxane-

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add this compound and the amine.

  • Evacuate and backfill the tube with inert gas.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 8-amino-5-chloro-1,6-naphthyridine derivative.

Conclusion

The synthetic and derivatization protocols provided in this guide offer a robust framework for accessing a diverse range of this compound derivatives. The strategic use of this di-halogenated intermediate allows for the systematic exploration of the chemical space around the 1,6-naphthyridine core, which is of significant interest in the development of novel therapeutics. The provided step-by-step procedures, coupled with an understanding of the underlying chemical principles, will empower researchers to efficiently synthesize and evaluate new chemical entities in their drug discovery programs.

References

  • Noveltis, Inc. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3169-3173. [Link]

Sources

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation on the Naphthyridine Scaffold

The 1,6-naphthyridine core is a significant pharmacophore found in a range of biologically active molecules and clinical drug candidates. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive scaffold in medicinal chemistry. The ability to selectively functionalize this heterocyclic system is paramount for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed experimental protocol for the selective Suzuki-Miyaura coupling of 8-Bromo-5-chloro-1,6-naphthyridine, a key intermediate for the synthesis of complex molecular architectures.

The presence of two distinct halogen atoms on the naphthyridine ring—a bromine at the 8-position and a chlorine at the 5-position—presents an opportunity for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend of I > Br > OTf > Cl.[4] This inherent difference in reactivity allows for the targeted coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for subsequent transformations. This protocol is designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel 8-aryl-5-chloro-1,6-naphthyridine derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an organoboron species and an organic halide.[1][5] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) complex.[1][3][6] This is often the rate-determining step of the reaction.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.[1][7][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6][8]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-8 Position

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The reaction conditions have been optimized to favor coupling at the more reactive C-Br bond.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially AvailableStore in a cool, dry place.
Arylboronic Acid≥98%Commercially AvailableA slight excess is used to drive the reaction to completion.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))≥99%Commercially AvailableAir-sensitive; handle under an inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableShould be finely powdered and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegas with an inert gas before use.
WaterDeionized, DegassedIn-houseDegas with an inert gas before use.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
Brine (Saturated NaCl solution)In-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying the organic layer.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[9]

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.[9]

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[9]

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9][10]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 8-aryl-5-chloro-1,6-naphthyridine.

Visualization of the Experimental Workflow

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert add_catalyst Add Pd(PPh₃)₄ inert->add_catalyst add_solvent Add Degassed 1,4-Dioxane/Water add_catalyst->add_solvent heat Heat to 90 °C add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (EtOAc, Water, Brine) monitor->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Column Chromatography dry->purify product Isolated Product: 8-Aryl-5-chloro-1,6-naphthyridine purify->product

Sources

Application Notes and Protocols for the Functionalization of 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,6-Naphthyridine Scaffold in Modern Drug Discovery

The 1,6-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2][3] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique electronic and steric landscape for designing molecules that can interact with a variety of biological targets. Derivatives of 1,6-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including potential as kinase inhibitors, antiviral agents, and modulators of various cellular signaling pathways. The strategic functionalization of this scaffold is therefore of paramount importance for the generation of novel and potent therapeutic agents.

This guide provides a comprehensive overview of the reaction conditions for the selective functionalization of 8-Bromo-5-chloro-1,6-naphthyridine, a versatile building block for the synthesis of diverse compound libraries. We will delve into the principles of regioselectivity and provide detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Regioselectivity: A Tale of Two Halogens

The functionalization of this compound presents a fascinating case of regioselectivity, governed by the interplay of electronic effects within the naphthyridine core and the inherent reactivity differences between the two halogen substituents.

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity of the carbon-halogen bond is a primary determinant of the reaction outcome. The generally accepted order of reactivity is C-I > C-Br > C-OTf > C-Cl.[4] Therefore, it is anticipated that the more reactive C8-Br bond will undergo oxidative addition to the palladium(0) catalyst preferentially over the less reactive C5-Cl bond. This allows for the selective functionalization at the C8 position, leaving the C5-chloro substituent available for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The electronic landscape of the 1,6-naphthyridine ring plays a crucial role in SNAr reactions. The nitrogen atom at position 6 strongly withdraws electron density from the C5 position, making it highly electrophilic and susceptible to nucleophilic attack. This electronic activation of the C5 position facilitates the displacement of the chloro group by a variety of nucleophiles.

The following diagram illustrates the predicted regioselectivity for the functionalization of this compound.

G cluster_0 Regioselective Functionalization Start This compound Pd_Coupling Palladium-Catalyzed Cross-Coupling Start->Pd_Coupling Suzuki / Buchwald-Hartwig / Sonogashira (Selective at C8-Br) SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr (Selective at C5-Cl) Product_Pd 8-Functionalized-5-chloro-1,6-naphthyridine Pd_Coupling->Product_Pd Product_SNAr 8-Bromo-5-functionalized-1,6-naphthyridine SNAr->Product_SNAr

Caption: Predicted regioselectivity in the functionalization of this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position

This section details the protocols for the selective functionalization of the C8-bromo position via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[5] The reaction of this compound with a variety of boronic acids or esters will selectively yield 8-aryl/vinyl-5-chloro-1,6-naphthyridine derivatives.

Reaction Scheme:

G reactant1 This compound conditions Pd Catalyst, Base Solvent, Heat reactant1->conditions reactant2 + R-B(OH)2 reactant2->conditions product 8-R-5-chloro-1,6-naphthyridine conditions->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equiv.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These are common and effective catalysts for Suzuki couplings. Pd(dppf)Cl₂ is often more robust and suitable for a wider range of substrates.
Base K₂CO₃, Cs₂CO₃A base is required to activate the boronic acid for transmetalation. Cs₂CO₃ is a stronger base and can be beneficial for less reactive substrates.
Solvent Dioxane/Water, Toluene/WaterA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CElevated temperatures are generally required to drive the reaction to completion.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6][7] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Reaction Scheme:

G reactant1 This compound conditions Pd Catalyst, Ligand, Base Solvent, Heat reactant1->conditions reactant2 + R¹R²NH reactant2->conditions product 8-(NR¹R²)-5-chloro-1,6-naphthyridine conditions->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos, 0.02-0.10 equiv.).

  • Reactant Addition: Add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-2.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5-2.5 equiv.).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 90-120 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst/Ligand Pd₂(dba)₃ / Xantphos or Buchwald ligandsThe choice of ligand is crucial for successful amination. Bulky, electron-rich phosphine ligands facilitate the catalytic cycle.[8]
Base NaOtBu, Cs₂CO₃A strong base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are required to prevent side reactions.
Temperature 90-120 °CHigher temperatures are often needed for the amination of less reactive aryl bromides.
Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynylated 1,6-naphthyridines.[9][10]

Reaction Scheme:

G reactant1 This compound conditions Pd Catalyst, Cu(I) co-catalyst, Base Solvent reactant1->conditions reactant2 + R-C≡CH reactant2->conditions product 8-(C≡C-R)-5-chloro-1,6-naphthyridine conditions->product

Caption: General scheme for the Sonogashira coupling of this compound.

Protocol: Sonogashira Coupling

  • Reagent Preparation: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-2.0 equiv.) in a suitable solvent (e.g., a mixture of THF and triethylamine (Et₃N) or DMF), add a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 equiv.) and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.01-0.05 equiv.).

  • Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Reaction: Stir the reaction at room temperature to 60 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Parameter Condition Rationale
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard palladium catalysts for Sonogashira couplings.
Co-catalyst CuIThe copper(I) salt is crucial for the activation of the terminal alkyne.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)The amine base acts as both a solvent and a scavenger for the hydrogen halide formed during the reaction.
Solvent THF, DMFAprotic polar solvents are typically used.
Temperature Room Temperature to 60 °CThe reaction is often facile at or slightly above room temperature.

Part 2: Nucleophilic Aromatic Substitution at the C5-Position

The C5-chloro substituent on the 1,6-naphthyridine core is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for the introduction of a variety of nucleophiles at this position.

Reaction Mechanism Workflow:

G Start 8-Bromo-5-chloro- 1,6-naphthyridine Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Nu⁻ Product 8-Bromo-5-Nu- 1,6-naphthyridine Intermediate->Product - Cl⁻

Caption: General mechanism for the SNAr reaction at the C5 position.

Protocol: Nucleophilic Aromatic Substitution with Amines

  • Reagent Preparation: In a sealed tube, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, n-butanol, or DMSO.

  • Nucleophile Addition: Add the desired primary or secondary amine (2.0-5.0 equiv.). For less reactive amines, the addition of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may be beneficial.

  • Reaction: Seal the tube and heat the reaction mixture to 80-150 °C for 12-48 hours. The reaction can often be accelerated using microwave irradiation.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Parameter Condition Rationale
Nucleophile Primary or Secondary AminesA wide range of amines can be used as nucleophiles.
Solvent Ethanol, n-Butanol, DMSOThe choice of solvent depends on the solubility of the reactants and the required reaction temperature.
Temperature 80-150 °CHigh temperatures are often necessary to overcome the activation energy for SNAr reactions.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable and versatile building block in medicinal chemistry. The distinct reactivity of the C8-bromo and C5-chloro substituents allows for a predictable and stepwise functionalization strategy. The protocols outlined in this guide provide a robust starting point for the synthesis of a wide array of novel 1,6-naphthyridine derivatives. Further optimization of these conditions, including the screening of different catalysts, ligands, and reaction media, can lead to even more efficient and diverse synthetic routes. The strategic application of these methodologies will undoubtedly accelerate the discovery of new drug candidates based on the privileged 1,6-naphthyridine core.

References

  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. ACS. [Link]

  • Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Kozlov, I. G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18076–18088. [Link]

  • Aribo Biotechnology. (2024, October 10). CAS: 909649-12-3 Name: this compound. [Link]

  • Taylor, R. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5836–5847. [Link]

  • Abbiati, G., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 9156–9159. [Link]

  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]

  • Girreser, U., et al. (2007). ChemInform Abstract: Regioselective Palladium(0)‐Catalyzed Cross‐Coupling Reactions of 5,7‐Dichloro‐1,6‐naphthyridine. ChemInform, 38(42). [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 51(7), 1718–1729. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Smith, M. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3469. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5836-5847. [Link]

  • PubChem. (n.d.). 8-Bromo-1,6-naphthyridine. [Link]

  • Engle, K. M., et al. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature Communications, 15(1), 5431. [Link]

  • Wang, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(33), 22869-22874. [Link]

  • Organic Chemistry Portal. (n.d.). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Le-Ping, L., et al. (2018). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. [Link]

  • Karpenko, I. A., et al. (2017). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 53(83), 11443-11446. [Link]

  • Chen, Y., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-62. [Link]

  • Smith, A. B., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(15), 10515–10524. [Link]

Sources

The Strategic Utility of 8-Bromo-5-chloro-1,6-naphthyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,6-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,6-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of pharmacologically active agents. Derivatives of 1,6-naphthyridine have demonstrated a wide spectrum of biological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[][2] This has led to a burgeoning interest in the development of synthetic methodologies that allow for the precise functionalization of the 1,6-naphthyridine ring system to explore structure-activity relationships (SAR) and identify novel therapeutic candidates.[3] In particular, 1,6-naphthyridine derivatives have been investigated as potent kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers.[4][5]

This document provides a detailed technical guide on the application of 8-bromo-5-chloro-1,6-naphthyridine as a versatile intermediate in drug discovery. We will delve into its synthesis, unique chemical reactivity, and provide detailed protocols for its strategic functionalization, empowering researchers to leverage this building block in the synthesis of novel bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling and use in synthetic protocols.

PropertyValueReference
CAS Number 909649-12-3[5]
Molecular Formula C₈H₄BrClN₂[5]
Molecular Weight 243.5 g/mol [5]
Boiling Point 343.5 ± 37.0 °C at 760 mmHg[6]
Flash Point 161.5 ± 26.5 °C[6]
Density 1.8 ± 0.1 g/cm³[6]

Synthesis of this compound: A Plausible Synthetic Protocol

While numerous methods exist for the synthesis of the 1,6-naphthyridine core, a common route to this compound involves the chlorination of a precursor, 8-bromo-1,6-naphthyridin-5(6H)-one.[2] This precursor can be synthesized through various established methods for constructing the bicyclic naphthyridine system.

G cluster_0 Plausible Synthesis of this compound Precursor 8-Bromo-1,6-naphthyridin-5(6H)-one Product This compound Precursor->Product  Chlorinating Agent (e.g., POCl₃)  Heat

Protocol 1: Synthesis of this compound

Disclaimer: This is a generalized protocol based on standard chemical transformations for this class of compounds. Researchers should conduct their own optimization and safety assessments.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-bromo-1,6-naphthyridin-5(6H)-one (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add phosphorus oxychloride (POCl₃) (5-10 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) to a pH of ~8. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

The Strategic Advantage: Regioselective Functionalization

The key to the utility of this compound as a drug discovery intermediate lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.[7][8] Generally, the C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond.[7] This allows for the selective functionalization at the C8 position, leaving the C5 chloro-substituent available for subsequent transformations. This stepwise, regioselective approach is invaluable for the generation of diverse molecular libraries for SAR studies.

G

Application in Kinase Inhibitor Synthesis: Protocols for Cross-Coupling Reactions

The 1,6-naphthyridine scaffold is a key component of several kinase inhibitors. The ability to introduce diverse substituents at the C8 and C5 positions of this compound makes it an ideal starting material for the synthesis of novel compounds targeting this important class of enzymes.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C8 Position

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[9] The following protocol describes the selective coupling of an arylboronic acid at the C8 position of this compound.

Reaction Scheme:

G

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk tube or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the 8-aryl-5-chloro-1,6-naphthyridine product.

Protocol 3: Buchwald-Hartwig Amination at the C5 Position

Following the initial functionalization at C8, the remaining chloro-substituent at C5 can be displaced with a variety of amines using the Buchwald-Hartwig amination.[10][11] This C-N bond-forming reaction is a powerful tool for introducing key pharmacophoric elements.

Reaction Scheme:

G

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 8-aryl-5-chloro-1,6-naphthyridine intermediate (1.0 eq), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq), a suitable phosphine ligand like XPhos (0.02-0.10 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (1.2-2.0 eq) to a dry reaction vessel.

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq) followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the vessel and heat the mixture to 90-110 °C for 6-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up: Cool the reaction to room temperature, then quench with a saturated aqueous solution of ammonium chloride or water. Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude material by column chromatography to afford the desired 8-aryl-5-amino-1,6-naphthyridine derivative.

Conclusion

This compound is a strategically designed building block that offers a gateway to a diverse range of functionalized 1,6-naphthyridine derivatives. Its differential halide reactivity enables a controlled, stepwise approach to molecular elaboration, making it a highly valuable intermediate for medicinal chemists. The protocols outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a robust starting point for researchers aiming to synthesize novel kinase inhibitors and other potential therapeutic agents. The logical and predictable reactivity of this intermediate streamlines the drug discovery process, facilitating the efficient exploration of chemical space around the privileged 1,6-naphthyridine scaffold.

References

  • Chen, P., & Zhao, G. (2017).
  • Lavanya, M., Lin, C., Mao, J., & Zhao, J. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Letters in Drug Design & Discovery, 18(3), 245-263.
  • Liu, Y., & Xiong, Y. (2016). Process for the preparation of alectinib from 6-bromo-3,4-dihydro-2(1H)-naphthalenone. CN 105777710 A.
  • Snyder, L., et al. (2024).
  • Song, Z., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2974-2978.

  • Smith, D. G., & Smith, C. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5849-5864.
  • Smith, D. G., & Smith, C. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. U.S. National Library of Medicine. [Link]

  • Xu, X. (2015).
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kinoshita, K., et al. (2012). Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Bioorganic & Medicinal Chemistry, 20(3), 1271-1280.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.

Sources

Application Note: A Scalable and Robust Synthesis of 8-Bromo-5-chloro-1,6-naphthyridine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold is a recognized privileged core structure in medicinal chemistry, appearing in numerous molecules with diverse biological activities.[1][2] Halogenated derivatives, such as 8-Bromo-5-chloro-1,6-naphthyridine, are particularly valuable as versatile synthetic intermediates, enabling rapid library generation through modern cross-coupling reactions. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. The protocol is designed for robustness and safety, addressing the specific challenges associated with large-scale production, including thermal management, reagent handling, and purification.

Introduction and Strategic Rationale

This compound (CAS 909649-12-3) is a key building block for pharmaceutical research.[3][] The distinct electronic nature and reactivity of the C-Br and C-Cl bonds allow for selective, sequential functionalization, making it an ideal starting point for developing structure-activity relationships (SAR) in drug discovery programs.

The synthetic strategy detailed herein focuses on the direct chlorination of a readily accessible precursor, 8-Bromo-1,6-naphthyridin-5(6H)-one.[5] This approach was selected for its efficiency and high atom economy. The core of this transformation is the conversion of a lactam (an amide within a ring) to a chloro-heterocycle using a potent dehydrating and chlorinating agent.

Causality of Reagent Selection: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. Its efficacy stems from its ability to activate the lactam carbonyl oxygen, forming a highly reactive intermediate that is readily displaced by a chloride ion. While highly effective, POCl₃ presents significant handling and safety challenges on a larger scale, which this guide explicitly addresses.[6]

Workflow start Start: Dry Glassware & Inert Atmosphere charge_sm Charge Starting Material (8-Bromo-1,6-naphthyridin-5(6H)-one) start->charge_sm add_pocl3 Slowly Add POCl₃ (Reagent & Solvent) charge_sm->add_pocl3 heat Heat to Reflux (105-110 °C, 4-6h) add_pocl3->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete quench CRITICAL SAFETY STEP: Slowly Pour onto Ice/Water cool->quench neutralize Neutralize with NaHCO₃ (to pH 7-8) quench->neutralize extract Extract with DCM neutralize->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purification Strategy concentrate->purify recrystallize Recrystallize purify->recrystallize High Purity Needed triturate Triturate purify->triturate Sufficient Purity final_product Final Product: Dry Under Vacuum & Characterize recrystallize->final_product triturate->final_product

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Suzuki Coupling of 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges encountered when working with 8-Bromo-5-chloro-1,6-naphthyridine, a key heterocyclic building block in pharmaceutical and materials science research. As researchers and drug development professionals, you are likely employing this reaction to forge critical carbon-carbon bonds. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the two halogen atoms on this compound in a Suzuki coupling reaction?

Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend of their bond dissociation energies: C-I > C-Br > C-Cl.[1][2][3][4][5] Therefore, the C-Br bond at the 8-position is expected to be significantly more reactive than the C-Cl bond at the 5-position. This inherent difference in reactivity allows for the potential for selective mono-functionalization at the C-8 position under carefully controlled conditions.

However, it is crucial to recognize that the electronic properties of the naphthyridine ring system can influence this reactivity. The nitrogen atoms are electron-withdrawing, which can activate the halide positions towards oxidative addition. While the C-Br bond is weaker, the specific ligand and catalyst system chosen can sometimes modulate this inherent selectivity.[6][7]

Q2: I am observing no reaction or very low conversion of my starting material. What are the primary causes?

Failure to observe product formation in a Suzuki coupling with this substrate can stem from several factors, primarily related to the catalyst's activity and the stability of your reagents.

  • Catalyst Inactivation: The lone pairs on the naphthyridine nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles.

  • Inefficient Oxidative Addition: While the C-Br bond is relatively reactive, a suboptimal catalyst system may struggle with the oxidative addition step, which is often rate-determining.[8]

  • Decomposition of Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom) or homocoupling.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to the formation of inactive palladium oxides and promote the unwanted homocoupling of the boronic acid.

Q3: My reaction is messy, with multiple side products. What are the most common side reactions and how can I minimize them?

The most prevalent side reactions in this context are:

  • Homocoupling of the Boronic Acid: This leads to the formation of a biaryl species derived from your boronic acid. It is often exacerbated by the presence of oxygen or an inappropriate choice of base.

  • Protodeboronation: The loss of the boronic acid functionality from your coupling partner is a common issue, particularly with sensitive boronic acids or under harsh basic conditions.

  • Dehalogenation: Reduction of the C-Br or C-Cl bond to a C-H bond can occur, leading to the formation of the corresponding des-halo naphthyridine. This can be promoted by certain solvents or bases.

  • Double Coupling: If the reaction conditions are too harsh, you may observe coupling at both the C-Br and C-Cl positions, even if you are targeting mono-substitution.

To mitigate these, rigorous degassing of all solvents and reagents is critical, along with the careful selection of a suitable base and catalyst system, as detailed in the troubleshooting guides below.

In-Depth Troubleshooting Guides

Issue 1: Low to No Product Yield

Question: I have set up my Suzuki coupling of this compound with an arylboronic acid, but I am seeing only starting material or trace amounts of product by LC-MS. How can I improve my yield?

Answer: A low or non-existent yield points to a fundamental issue with one of the key components of your reaction. Let's break down the troubleshooting process systematically.

The choice of the palladium catalyst and its associated ligand is the most critical factor for success with a challenging substrate like a dihalogenated naphthyridine.

  • Rationale: Standard catalysts like Pd(PPh₃)₄ may be insufficient due to the potential for catalyst inhibition by the nitrogen heterocycle. More robust and active catalyst systems are often required. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are known to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, especially for heteroaryl halides. These ligands can also help to prevent the formation of inactive palladium dimers.

  • Recommended Catalyst Systems:

Catalyst/PrecatalystLigandKey Advantages
Pd₂(dba)₃XPhos, SPhos, RuPhosBulky biarylphosphine ligands; excellent for heteroaryl couplings.
Pd(OAc)₂Buchwald Ligands (e.g., SPhos)Versatile and effective for a range of substrates.
PEPPSI-IPr-Pre-catalyst with a built-in NHC ligand; often highly active.
Pd(dppf)Cl₂-A reliable choice for many heteroaromatic couplings.[4]
  • Experimental Protocol: Catalyst System Screening

    • To a series of oven-dried reaction vials, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 eq.).

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the corresponding ligand (4 mol%).

    • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

    • Seal the vials and heat to the desired temperature (e.g., 80-100 °C).

    • Monitor the reactions by LC-MS at regular intervals to determine the optimal catalyst/ligand combination.

The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron to the palladium center.[9]

  • Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species. The strength and solubility of the base can significantly impact the reaction rate and the prevalence of side reactions. For nitrogen-containing substrates, a moderately strong, non-nucleophilic base is often preferred to avoid unwanted side reactions.

  • Recommended Bases:

BaseStrengthCommon SolventsConsiderations
K₂CO₃ModerateDioxane/H₂O, Toluene/H₂OA good starting point; generally effective.[4]
K₃PO₄StrongDioxane, TolueneOften used for less reactive chlorides; can be very effective.
Cs₂CO₃StrongDioxane, THFHighly effective but more expensive.
NaHCO₃MildAqueous mixturesUseful if your substrate is sensitive to strong bases.

The solvent system must solubilize all reaction components and can influence the catalyst's activity.

  • Rationale: Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard for Suzuki couplings. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species. However, excess water can promote protodeboronation.

  • Common Solvent Systems:

    • 1,4-Dioxane / H₂O (4:1 to 10:1)

    • Toluene / H₂O (4:1 to 10:1)

    • THF / H₂O (4:1 to 10:1)

    • DMF (can be useful but may require higher temperatures for product removal)

Issue 2: Lack of Chemoselectivity

Question: My reaction is proceeding, but I am getting a mixture of products, with coupling occurring at both the bromine and chlorine positions. How can I achieve selective coupling at the C-8 bromine?

Answer: Achieving chemoselectivity in dihalogenated systems is a common challenge. The key is to leverage the inherently higher reactivity of the C-Br bond over the C-Cl bond by fine-tuning the reaction conditions to be as mild as possible while still achieving a reasonable reaction rate.

  • Rationale: The oxidative addition to the C-Cl bond has a higher activation energy than to the C-Br bond. By using a less reactive catalyst system and lower temperatures, you can favor the kinetic product, which will be the C-8 coupled product.

  • Lower the Reaction Temperature: Start your reaction at a lower temperature (e.g., 60-70 °C) and monitor the progress. You may need to extend the reaction time, but this will often improve selectivity.

  • Choose a Less Active Catalyst System: While highly active catalysts are great for difficult couplings, they can sometimes be too reactive to achieve selectivity. Consider using a less forcing catalyst, such as Pd(PPh₃)₄, which may favor the more reactive C-Br bond.

  • Careful Stoichiometry: Use only a slight excess of the boronic acid (1.05-1.1 equivalents). A large excess can drive the reaction towards double coupling.

  • Experimental Protocol: Optimizing for Mono-Coupling

    • Set up a series of reactions with your optimized catalyst system from the previous troubleshooting step.

    • Vary the reaction temperature in 10 °C increments (e.g., 70 °C, 80 °C, 90 °C).

    • In parallel, set up reactions with a less active catalyst, such as Pd(PPh₃)₄, at a standard temperature (e.g., 90 °C).

    • Use a precise amount of boronic acid (1.1 eq.).

    • Monitor the ratio of mono-coupled to di-coupled product by LC-MS or ¹H NMR of the crude reaction mixture.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L_n-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_complex2 Ar-Pd(II)L_n-R transmetalation->pd_complex2 boronate R-B(OR)3- boronate->transmetalation base Base boronic_acid R-B(OH)2 boronic_acid->boronate Activation reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-R reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add pd_complex2->reductive_elim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Yield check_catalyst Screen Catalyst/Ligand (e.g., XPhos, SPhos) start->check_catalyst check_base Optimize Base (K2CO3, K3PO4) start->check_base check_reagents Verify Reagent Quality (Fresh Boronic Acid, Dry Solvents) start->check_reagents degas Ensure Rigorous Degassing start->degas success Successful Coupling check_catalyst->success check_base->success check_reagents->success degas->success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

Concluding Remarks

The Suzuki-Miyaura coupling of this compound is a powerful transformation that can be mastered through a systematic and informed approach to troubleshooting. By understanding the underlying principles of catalyst activity, reagent stability, and the factors governing chemoselectivity, you can overcome common hurdles and achieve your synthetic goals. This guide is intended to be a living document, and we encourage you to reach out to our technical support team with any further questions or to share your successes.

References

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]

  • Ng, S. S., Pang, W. H., Yuen, O. Y., & So, C. M. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10, 4408-4436. [Link]

  • Anonymous. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC. [Link]

  • Anonymous. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]

  • Anonymous. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Anonymous. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

  • Anonymous. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Anonymous. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Anonymous. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Link]

  • Anonymous. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Anonymous. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

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Technical Support Center: Synthesis of 8-Bromo-5-chloro-1,6-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of 8-Bromo-5-chloro-1,6-naphthyridine and its derivatives. This document provides in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying chemical principles to help you navigate the complexities of this synthetic pathway.

Introduction to the Synthetic Challenge

The 1,6-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active compounds. The targeted synthesis of specifically substituted derivatives like this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. However, the synthesis of this dihalogenated naphthyridine can be fraught with challenges, often leading to suboptimal yields. This guide will address the common pitfalls in the plausible synthetic routes and provide actionable solutions.

Two primary synthetic strategies are commonly considered for the preparation of this compound:

  • Route A: Late-stage Bromination - This involves the synthesis of a 5-chloro-1,6-naphthyridine intermediate followed by regioselective bromination at the C8 position.

  • Route B: Early-stage Bromination - This strategy begins with a brominated precursor, 8-Bromo-1,6-naphthyridin-5(6H)-one, which is then subjected to chlorination.

This guide will focus on troubleshooting Route B, as it is a commonly employed strategy for which specific challenges can be addressed.

Troubleshooting Guide: Question & Answer Format

Section 1: Synthesis of the Precursor - 8-Bromo-1,6-naphthyridin-5(6H)-one

A reliable synthesis of the starting material is paramount for the success of the subsequent chlorination step.

Question 1: I am observing a low yield in the synthesis of 8-Bromo-1,6-naphthyridin-5(6H)-one. What are the likely causes?

Answer: The synthesis of 8-Bromo-1,6-naphthyridin-5(6H)-one often involves the cyclization of a substituted pyridine precursor followed by bromination, or the direct bromination of 1,6-naphthyridin-5(6H)-one. Low yields can stem from several factors:

  • Incomplete Cyclization: The initial formation of the 1,6-naphthyridin-5(6H)-one core may be inefficient. This can be due to suboptimal reaction temperatures, incorrect stoichiometry of reagents, or the use of an inappropriate condensing agent.

  • Poor Regioselectivity in Bromination: Direct bromination of the 1,6-naphthyridin-5(6H)-one may lead to a mixture of mono- and di-brominated products, or bromination at undesired positions, complicating purification and reducing the yield of the target isomer.[1]

  • Substrate Decomposition: The reaction conditions for bromination, if too harsh, can lead to the decomposition of the naphthyridinone ring.

Troubleshooting Protocol 1: Optimizing the Bromination of 1,6-naphthyridin-5(6H)-one

  • Reagent Choice:

    • N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent than liquid bromine.

  • Solvent Selection:

    • Aprotic solvents like acetonitrile or dichloromethane are good starting points.

  • Temperature Control:

    • Initiate the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help to control the reaction rate and improve selectivity.

  • Stoichiometry:

    • Carefully control the stoichiometry of NBS. Use of a slight excess (1.1 equivalents) is a good starting point to ensure complete consumption of the starting material without promoting over-bromination.

ParameterCondition A (Initial)Condition B (Optimized)Expected Outcome
Brominating AgentBr₂NBSImproved selectivity, reduced side products.
SolventAcetic AcidAcetonitrileMilder reaction conditions.
TemperatureReflux0 °C to RTEnhanced control over exothermicity and selectivity.
Stoichiometry2.0 eq1.1 eqMinimization of di-brominated byproducts.
Section 2: Chlorination of 8-Bromo-1,6-naphthyridin-5(6H)-one

The conversion of the hydroxyl group (in the tautomeric form of the naphthyridinone) to a chloro group is a critical and often problematic step.

Question 2: My chlorination of 8-Bromo-1,6-naphthyridin-5(6H)-one with phosphorus oxychloride (POCl₃) is resulting in a very low yield. What can I do to improve this?

Answer: This is a very common issue. Low yields in the chlorination of hydroxypyridines and related heterocycles using POCl₃ can be attributed to several factors:

  • Insufficient Reagent Activity: The reaction may not be proceeding to completion due to the relatively low reactivity of the substrate.

  • Decomposition at High Temperatures: While heating is necessary, excessive temperatures or prolonged reaction times can lead to decomposition of the starting material and product.

  • Formation of Byproducts: POCl₃ can react with other functional groups or the aromatic ring itself, leading to undesired side products.[2]

  • Difficult Work-up: The quenching of excess POCl₃ is highly exothermic and can lead to product degradation if not performed carefully.

Troubleshooting Workflow for Chlorination

G start Low Yield in Chlorination Step check_reagents Verify Purity of Starting Material and POCl₃ start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Purity Confirmed add_base Incorporate a Tertiary Amine Base optimize_temp->add_base Yield Still Low solvent_free Consider Solvent-Free Conditions add_base->solvent_free Further Optimization Needed workup Refine Work-up Procedure solvent_free->workup Yield Improved success Improved Yield workup->success

Caption: Troubleshooting workflow for low yield in the chlorination step.

Troubleshooting Protocol 2: Enhancing the Yield of the POCl₃ Chlorination

  • Addition of a Tertiary Amine:

    • The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can act as a catalyst and an acid scavenger, often improving the reaction rate and yield.

  • Solvent-Free Conditions:

    • Running the reaction neat with a slight excess of POCl₃ can sometimes be more effective than using a solvent. This increases the concentration of the reactants.

  • Temperature Optimization:

    • A systematic optimization of the reaction temperature is crucial. Start at a lower temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction progress by TLC or LC-MS.

  • Controlled Work-up:

    • The reaction mixture should be cooled to room temperature before quenching. The quenching should be done by slowly and carefully adding the reaction mixture to ice-water with vigorous stirring. This helps to dissipate the heat generated from the hydrolysis of POCl₃.

ParameterCondition A (Initial)Condition B (Optimized)Rationale
AdditiveNoneN,N-Dimethylaniline (0.5 eq)Catalyzes the reaction and neutralizes HCl byproduct.
SolventTolueneNeat (Solvent-free)Increases reactant concentration.
Temperature110 °C90-100 °C (Optimized)Balances reaction rate and substrate stability.
Work-upQuenching with waterSlow addition to ice-waterControls exotherm and minimizes product degradation.
Section 3: Alternative Synthetic Strategy - The Sandmeyer Reaction

If direct bromination and chlorination prove to be consistently low-yielding, an alternative strategy involving a Sandmeyer reaction can be considered. This would involve the synthesis of 5-chloro-1,6-naphthyridin-8-amine, followed by diazotization and subsequent bromination.

Question 3: I am considering a Sandmeyer reaction to introduce the bromine at the C8 position. What are the potential pitfalls of this approach?

Answer: The Sandmeyer reaction is a powerful tool for the introduction of halogens onto an aromatic ring, but it requires careful execution, especially with heterocyclic substrates.[3][4] Potential issues include:

  • Instability of the Diazonium Salt: Diazonium salts of electron-deficient heterocycles can be unstable, even at low temperatures, leading to decomposition and low yields.[5]

  • Incomplete Diazotization: The initial formation of the diazonium salt from the corresponding amine may not go to completion.

  • Side Reactions: The highly reactive diazonium salt can undergo a variety of side reactions, including azo coupling and the formation of phenolic byproducts.

Illustrative Mechanism of the Sandmeyer Bromination

G amine 5-chloro-1,6-naphthyridin-8-amine diazotization Diazotization (NaNO₂, HBr, 0-5 °C) amine->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr) diazonium->sandmeyer product This compound sandmeyer->product

Caption: Key steps in the Sandmeyer reaction for the synthesis of the target compound.

Troubleshooting Protocol 3: Optimizing the Sandmeyer Bromination

  • Temperature Control:

    • Maintain a strict temperature of 0-5 °C during the diazotization and the addition of the copper(I) bromide solution.

  • Acid Choice:

    • Use hydrobromic acid (HBr) for both the diazotization and as the solvent for the CuBr. This ensures a high concentration of bromide ions for the substitution reaction.

  • Purity of the Amine:

    • Ensure the starting 5-chloro-1,6-naphthyridin-8-amine is of high purity, as impurities can interfere with the diazotization process.

  • Slow Addition:

    • Add the sodium nitrite solution dropwise to the amine solution to maintain a low temperature and control the rate of diazotization. Similarly, add the diazonium salt solution slowly to the CuBr solution.

Section 4: Purification and Characterization

Question 4: I am having difficulty purifying the final this compound product. What methods do you recommend?

Answer: Dihalogenated naphthyridines can be challenging to purify due to their often-poor solubility and the presence of closely related impurities.

  • Column Chromatography:

    • Silica gel chromatography is the most common method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, is often effective.

  • Recrystallization:

    • If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Toluene, ethanol, or a mixture of the two are good starting points to explore.

  • Trituration:

    • If the impurities are significantly more soluble than the product in a particular solvent, trituration can be used. This involves suspending the crude material in the solvent, stirring, and then filtering to isolate the purified product.

Frequently Asked Questions (FAQs)

Q1: Can I use other chlorinating agents besides POCl₃? A1: Yes, other reagents like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) can be effective for the chlorination of hydroxypyridines. However, these reagents also have their own set of challenges and require careful optimization.

Q2: How can I confirm the regiochemistry of the bromination? A2: The most definitive method for confirming the position of the bromine atom is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. X-ray crystallography of a suitable crystal also provides unambiguous structural proof.

Q3: What are the common impurities I should look for in my final product? A3: Common impurities can include the starting 8-Bromo-1,6-naphthyridin-5(6H)-one (from incomplete chlorination), the mono-halogenated 8-bromo-1,6-naphthyridine (from reductive dehalogenation), and potentially over-halogenated species. LC-MS is an excellent tool for identifying these impurities.

References

  • ResearchGate. (n.d.). Optimization for the bromination step. Retrieved from [Link]

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020). Molecules, 25(23), 5667. [Link]

  • Wikipedia. (2023). Phosphoryl chloride. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2020). Molecules, 25(21), 5021. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2018). Molbank, 2018(4), M1011. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3147-3175. [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Advances, 13(26), 17897-17906. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). Journal of Chemical Sciences, 132(1), 1-21. [Link]

Sources

Technical Support Center: Purification Challenges of Halogenated Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of halogenated naphthyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these structurally complex molecules. The inherent properties of the naphthyridine core, combined with the presence of one or more halogen substituents, create a perfect storm of potential purification issues. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.

I. Understanding the Core Challenges

Halogenated naphthyridines are a critical class of compounds in medicinal chemistry and materials science.[1][2] However, their purification is frequently hampered by several key factors:

  • Polarity and Solubility: The nitrogen atoms in the naphthyridine ring system impart a basic character and increase polarity, which can lead to strong interactions with silica gel, causing streaking and poor separation in normal-phase chromatography.[3] Conversely, the halogen atoms add hydrophobicity, creating a delicate balance that can complicate solvent selection for both chromatography and recrystallization.[4] Some derivatives exhibit poor solubility in common organic solvents, making purification even more difficult.[5]

  • Isomer Separation: The synthesis of halogenated naphthyridines can often result in mixtures of positional isomers, which possess very similar polarities and chromatographic behaviors, making their separation a significant hurdle.[6][7]

  • Halogen Bonding: The presence of heavier halogens (Br, I) can lead to halogen bonding, an attractive interaction between the electrophilic region of the halogen and a Lewis base.[8][9][10] This can influence intermolecular interactions and affect chromatographic retention times and crystallization behavior.[8][9][10]

  • Dehalogenation Impurities: During synthesis or purification, dehalogenation can occur, leading to impurities that are structurally very similar to the desired product and thus difficult to separate.[6][7]

II. Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you may encounter during the purification of halogenated naphthyridines, providing probable causes and actionable solutions.

Chromatography Troubleshooting
Issue Probable Cause(s) Solution(s)
Poor Separation / Overlapping Peaks Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between your compound and impurities.TLC Analysis: Systematically screen different solvent systems on TLC to find the optimal mobile phase for separation.[3] Gradient Elution: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. This can help resolve closely eluting compounds.[3]
Positional Isomers: Isomers have very similar polarities, making separation by standard chromatography challenging.[6][7]Specialized Chromatography: Consider using Ultra High-Performance Liquid Chromatography (UHPLC) or Supercritical Fluid Chromatography (SFC), which offer higher resolution.[6][7] Specific columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can enhance separation of halogenated compounds.[6][7]
Streaking / Tailing on Silica Gel Basic Nature of Naphthyridine: The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface.[3]Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia into your eluent to neutralize the acidic sites on the silica gel.[3] Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase C18 column.[3]
Compound Not Eluting from the Column High Polarity of the Compound: The compound is too strongly adsorbed to the stationary phase.Increase Eluent Polarity: Drastically increase the polarity of your mobile phase. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system.[3] Check for Decomposition: Your compound may be unstable on silica. Test for stability by spotting a solution of your compound on a TLC plate and letting it sit for an hour before eluting.[11]
Low Recovery Compound Precipitation on the Column: The compound may have low solubility in the chosen eluent.Dry Loading: If your compound has poor solubility, consider dry loading it onto the column by pre-adsorbing it onto a small amount of silica gel.[12] Use a Stronger "Loading" Solvent: Dissolve your sample in a minimal amount of a stronger, more polar solvent before loading it onto the column.[12]
Crystallization Troubleshooting
Issue Probable Cause(s) Solution(s)
Compound "Oils Out" / Fails to Crystallize Supersaturation is Too High: The solution is too concentrated, or the temperature was dropped too quickly.[13]Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[13] Solvent System Adjustment: Add a small amount of a "good" solvent to the oiled-out mixture and gently heat until it redissolves, then allow it to cool slowly.[13]
Presence of Impurities: Impurities can inhibit crystal lattice formation.Pre-Purification: Perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.[3] Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, then filter it while hot before cooling.[14]
Low Recovery of Crystalline Product Too Much Solvent Used: The compound remains dissolved in the mother liquor even at low temperatures.[3]Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the compound.[3] Evaporate Excess Solvent: If too much solvent was added, carefully evaporate some of it to reach the saturation point.
Significant Solubility in Cold Solvent: The chosen solvent is not ideal for crystallization.Change Solvent System: Experiment with different solvents or solvent pairs. A two-solvent system (a "good" solvent and a "poor" solvent) can be very effective.[15] Lower the Temperature: Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation.
Polymorphism Different Crystal Forms: The compound can crystallize in different forms with different properties.[16]Controlled Crystallization: Carefully control the crystallization conditions (solvent, temperature, cooling rate) to favor the formation of a single, desired polymorph. Seeding with a crystal of the desired form can also be helpful.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general approach to start with for purifying a novel halogenated naphthyridine?

A1: Start with a thorough analysis using Thin Layer Chromatography (TLC) to assess the polarity of your compound and the number of impurities.[3] This will guide your initial choice of purification method. If the TLC shows good separation with a particular solvent system, column chromatography is a logical next step. If the compound appears relatively clean and is a solid, attempting recrystallization from a variety of solvents is a good first approach.

Q2: How does the type of halogen (F, Cl, Br, I) affect purification?

A2: The identity of the halogen influences the compound's polarity, size, and potential for halogen bonding.

  • Fluorine: Being highly electronegative, fluorine can significantly alter the electronic properties and basicity of the naphthyridine ring, which can affect its interaction with silica gel.

  • Chlorine and Bromine: These are common in many drug candidates and generally increase the compound's lipophilicity. Their separation from dehalogenated impurities can be challenging.[6][7]

  • Iodine: The large size and polarizability of iodine make it a strong halogen bond donor.[8] This can be exploited in purification, for instance, by using stationary phases capable of forming halogen bonds.

Q3: Can I use acid-base extraction to purify my halogenated naphthyridine?

A3: Yes, acid-base extraction can be a powerful tool, especially for removing non-basic impurities.[17][18] Since the naphthyridine core is basic, it can be protonated with an aqueous acid (e.g., 1M HCl) and extracted into the aqueous layer, leaving neutral organic impurities behind in the organic layer.[19] The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) to regenerate the neutral naphthyridine, which can then be back-extracted into an organic solvent.[19]

Q4: My compound is a salt (e.g., hydrochloride). How should I approach its purification?

A4: Salts of halogenated naphthyridines are often highly polar and may be water-soluble. Purification can be achieved by:

  • Recrystallization: Water or alcohol-water mixtures can be excellent solvents for recrystallizing these salts.[20]

  • Reversed-Phase Chromatography: This technique is well-suited for polar compounds. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a common choice.

Q5: What are some good starting solvent systems for column chromatography?

A5: A good starting point is a mixture of a non-polar solvent and a polar solvent. Common combinations include:

  • Hexanes/Ethyl Acetate

  • Dichloromethane/Methanol

  • Toluene/Acetone

The optimal ratio will depend on the specific polarity of your compound and should be determined by TLC. For particularly basic compounds, adding 0.1-1% triethylamine to the eluent is recommended.[3]

IV. Key Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Basic Halogenated Naphthyridines

This protocol is designed to minimize streaking and improve the separation of basic halogenated naphthyridines on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into your column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Begin eluting with your chosen solvent system (e.g., hexanes/ethyl acetate) containing 0.5% triethylamine.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.

Protocol 2: Two-Solvent Recrystallization

This technique is useful when finding a single ideal solvent for recrystallization is difficult.[15]

  • Dissolution: In an Erlenmeyer flask, dissolve your crude solid in the minimum amount of a hot "good" solvent (a solvent in which your compound is soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (a solvent in which your compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.

Protocol 3: Acid-Base Extraction Workflow

This protocol outlines the steps for separating a basic halogenated naphthyridine from neutral impurities.

AcidBaseExtraction

Caption: Acid-Base Extraction Workflow for Naphthyridines

V. Concluding Remarks

The purification of halogenated naphthyridines, while challenging, is achievable with a systematic and informed approach. Understanding the underlying chemical principles governing their behavior is paramount to developing effective purification strategies. By carefully selecting purification techniques, optimizing conditions, and being prepared to troubleshoot common issues, researchers can successfully isolate these valuable compounds in high purity. This guide serves as a foundational resource, and further exploration of the cited literature is encouraged for more specialized applications.

VI. References

  • Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed.

  • Benchchem. (n.d.). Technical Support Center: 1,5-Naphthyridine-4-carboxylic acid Purification. Benchchem.

  • Regalado, E. L., et al. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.

  • Karasawa, S., et al. (2021). High-Z′ Crystal Structure of Tricyclic Imidazonaphthyridine Derivatives and the Thermal Profiles of Their Polymorphs. ACS Publications.

  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester.

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.

  • YouTube. (2020). Acid-Base Extraction Tutorial. YouTube.

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia.

  • Recrystallization. (n.d.). Recrystallization.

  • PubMed. (2024). Halogen Bonding in N-Alkyl-Bromo-/Lodo-Pyridinium Salts and its Application in Chromatography. PubMed.

  • ResearchGate. (2024). Halogen Bonding in N‐Alkyl‐Bromo‐/Lodo‐Pyridinium Salts and its Application in Chromatography. ResearchGate.

  • PubMed Central. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed Central.

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. University of Rochester.

  • PubMed Central. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PubMed Central.

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).

  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.

Sources

Optimizing reaction conditions for 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust synthetic protocols in medicinal chemistry, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for 8-Bromo-5-chloro-1,6-naphthyridine. As a key intermediate for various therapeutic agents, mastering its synthesis is crucial. This guide, structured in a practical question-and-answer format, offers field-proven insights from a Senior Application Scientist's perspective, addressing common challenges and ensuring reproducible, high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most frequently cited method for synthesizing this compound is through the chlorination of its corresponding lactam precursor, 8-Bromo-1,6-naphthyridin-5(6H)-one. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[1] This route is favored for its directness and relatively straightforward execution, converting the C5-oxo group into the desired chloro substituent.

The general transformation is as follows:

Q2: What are the critical parameters to control during the chlorination of 8-Bromo-1,6-naphthyridin-5(6H)-one with POCl₃?

Based on established protocols for similar heterocyclic systems, three parameters are critical for success:

  • Temperature Control: The reaction is typically conducted at elevated temperatures, often around 100 °C.[1] It is crucial to maintain a stable temperature. Temperatures that are too low will result in a sluggish or incomplete reaction, while excessive heat can lead to the formation of tar and other degradation byproducts, complicating purification and reducing yield.

  • Reaction Time: A sufficient reaction time is necessary to ensure the complete conversion of the starting material. Published procedures suggest reaction times as long as 28 hours.[1] Inadequate reaction time is a common cause of low yield, with significant amounts of unreacted starting material remaining.

  • Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. The presence of moisture in the reaction vessel, solvent, or starting material can quench the reagent, inhibit the reaction, and generate acidic byproducts (phosphoric acid and HCl), which may contribute to side reactions. Therefore, ensuring all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., nitrogen or argon) is paramount.

Q3: How can I effectively monitor the progress of the reaction?

Reaction monitoring is essential for determining the point of completion and preventing the formation of degradation products from prolonged heating. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting material (8-Bromo-1,6-naphthyridin-5(6H)-one, which is more polar) and the product (this compound, which is less polar). The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is the preferred method. It not only separates the components of the reaction mixture but also provides mass information, confirming the formation of the desired product (Expected Mass: ~243.5 g/mol ) and helping to identify any major byproducts.[2][3]

Q4: What are the common impurities or side products, and how can they be minimized?

The primary impurities encountered in this reaction are:

  • Unreacted Starting Material: This is the most common impurity, resulting from insufficient reaction time, low temperature, or deactivated POCl₃. It can be minimized by carefully adhering to the optimized reaction time and temperature and using a fresh, high-quality chlorinating agent.

  • Decomposition Products: Overheating or extended reaction times beyond completion can lead to the formation of complex, often colored, impurities (tar). Minimizing this requires strict temperature control and diligent reaction monitoring to avoid unnecessary heating.

  • Phosphorus Byproducts: After quenching, phosphorus-based impurities can form, which may complicate purification. A careful aqueous work-up is essential to remove these.

Q5: What is the recommended work-up and purification procedure for this compound?

A carefully executed work-up is critical for isolating a pure product.

  • Quenching: The reaction mixture must be cooled to room temperature and then quenched with extreme caution by slowly pouring it onto crushed ice or an ice-water mixture. This process is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

  • Neutralization: After quenching, the acidic aqueous solution should be neutralized carefully with a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH), until the pH is approximately 7-8. This will precipitate the crude product.

  • Extraction: The product can then be extracted from the aqueous layer using an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification: The final purification is typically achieved by column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from residual starting material and other impurities. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis of this compound.

Problem 1: Low or No Product Formation
  • Symptom: TLC or LC-MS analysis of the reaction mixture shows predominantly or exclusively the starting material, 8-Bromo-1,6-naphthyridin-5(6H)-one.

  • Causality Analysis & Solutions:

Possible CauseScientific RationaleRecommended Solution
Inactive POCl₃ Phosphorus oxychloride is hygroscopic and can degrade upon exposure to atmospheric moisture, losing its chlorinating activity.Use a fresh bottle of POCl₃ or distill the reagent before use. Ensure it is handled under strictly anhydrous conditions.
Insufficient Temperature The conversion of the lactam to the chloro-heterocycle is an endergonic process requiring significant thermal energy to overcome the activation barrier.Ensure the reaction is heated to the target temperature (e.g., 100 °C) and that the thermometer is correctly placed to measure the internal reaction temperature.[1]
Inadequate Reaction Time The reaction kinetics may be slow, requiring an extended period at high temperature for complete conversion.Continue heating the reaction and monitor its progress every few hours using TLC or LC-MS until the starting material is consumed. The literature suggests up to 28 hours may be needed.[1]
Problem 2: Significant Formation of Byproducts
  • Symptom: The crude reaction mixture shows multiple spots on TLC or numerous peaks in the LC-MS chromatogram, indicating a low yield of the desired product and a complex mixture.

  • Causality Analysis & Solutions:

Possible CauseScientific RationaleRecommended Solution
Excessive Temperature The 1,6-naphthyridine core, while aromatic, can be susceptible to decomposition or unwanted side reactions under harsh thermal conditions, especially in a strong Lewis acidic medium like hot POCl₃.Reduce the reaction temperature by 5-10 °C and monitor the reaction. While this may increase the required reaction time, it often provides a cleaner reaction profile.
Impure Starting Material Impurities in the 8-Bromo-1,6-naphthyridin-5(6H)-one starting material can react under the harsh conditions to form their own set of byproducts.Verify the purity of the starting material by NMR, LC-MS, and melting point before starting the reaction. If necessary, purify the starting material by recrystallization or chromatography.
Problem 3: Difficult Purification
  • Symptom: The product co-elutes with impurities during column chromatography, or the isolated product is an oil or waxy solid instead of a crystalline material.

  • Causality Analysis & Solutions:

Possible CauseScientific RationaleRecommended Solution
Residual Phosphorus Compounds Hydrolysis of excess POCl₃ can lead to phosphoric acid and its derivatives, which can be difficult to remove and may interfere with chromatography.During the work-up, after extraction, wash the combined organic layers thoroughly with water and then with brine. This helps remove water-soluble phosphorus species.
Inappropriate Chromatography Conditions The polarity of the product and impurities may be too similar for effective separation with the chosen solvent system.Experiment with different solvent systems for TLC to find one that provides better separation (a ΔRf of >0.2 is ideal). Consider using a different stationary phase, such as alumina, if silica gel proves ineffective.
Product is not Crystalline The presence of minor impurities can inhibit crystallization.After chromatography, attempt recrystallization from various solvents (e.g., ethanol, isopropanol, or mixtures like ethyl acetate/hexane). If the product remains an oil, it may be necessary to repeat the chromatography on the isolated material.

Visualized Workflows and Protocols

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example based on literature precedents and should be adapted and optimized for specific laboratory conditions.[1] All work should be conducted in a properly functioning fume hood with appropriate personal protective equipment.

Materials:

  • 8-Bromo-1,6-naphthyridin-5(6H)-one

  • Phosphorus oxychloride (POCl₃), freshly opened or distilled

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Reaction: To the flask, add 8-Bromo-1,6-naphthyridin-5(6H)-one (1.0 eq). Carefully add phosphorus oxychloride (5-10 eq) via syringe.

  • Heating: Heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material has been consumed (this may take up to 28 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the ice. Stir until all the ice has melted.

    • Carefully neutralize the acidic solution to pH ~8 by the slow addition of saturated NaHCO₃ solution.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem1 Problem: Low Conversion cluster_problem2 Problem: Byproduct Formation start Reaction Start check_completion Monitor Reaction (TLC/LC-MS) start->check_completion p1_cause1 Check Reagent Activity (Use fresh POCl₃) check_completion->p1_cause1 Low Conversion p2_cause1 Reduce Temperature (Try 90-95 °C) check_completion->p2_cause1 Many Byproducts workup Work-up & Purification check_completion->workup Reaction Complete p1_cause2 Verify Temperature (Ensure 100 °C) p1_cause1->p1_cause2 p1_cause3 Increase Reaction Time p1_cause2->p1_cause3 p1_cause3->check_completion p2_cause2 Check SM Purity p2_cause1->p2_cause2 p2_cause2->check_completion final_product Pure Product workup->final_product ReactionMechanism SM 8-Bromo-1,6-naphthyridin-5(6H)-one (Lactam form) Intermediate1 O-P(O)Cl₂ N⁺-H SM->Intermediate1 1. Nucleophilic attack by lactam oxygen POCl3 POCl₃ POCl3->Intermediate1 Product This compound Intermediate1->Product 2. Nucleophilic attack by Cl⁻ at C5 Chloride Cl⁻ Biproduct PO₂Cl₂⁻ Product->Biproduct 3. Elimination

Sources

Improving the yield of 8-Bromo-5-chloro-1,6-naphthyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-5-chloro-1,6-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve reaction yields and achieve greater success in your experiments.

Understanding the Reactivity of this compound

This compound (CAS 909649-12-3) is a dihalogenated heterocyclic compound offering two distinct reaction sites for functionalization, primarily through palladium-catalyzed cross-coupling reactions.[] A fundamental understanding of the differential reactivity of the C-Br and C-Cl bonds is critical for achieving selective and high-yielding transformations.

  • C8-Br Bond: The carbon-bromine bond is generally weaker than the carbon-chlorine bond. Consequently, it is typically more reactive towards oxidative addition with a Pd(0) catalyst, which is the initial step in many cross-coupling cycles.[2]

  • C5-Cl Bond: While the C-Cl bond is stronger, its reactivity is influenced by the electronic properties of the naphthyridine ring system. The nitrogen atom at position 6 can influence the electron density at C5.

This inherent reactivity difference allows for selective and sequential functionalization. Typically, reactions can be tuned to first substitute the bromine at C8, followed by a second coupling at the C5 chlorine under more forcing conditions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction at the 8-bromo position is showing low conversion. What are the most common causes?

Low conversion is a frequent issue that can often be traced back to a few key areas: catalyst system integrity, reagent quality, or suboptimal reaction conditions.[3] Ensure your palladium catalyst is active, the reaction is conducted under a strictly inert atmosphere (oxygen deactivates Pd(0) catalysts), and that your solvents are anhydrous and degassed.[3] The choice of ligand and base is also critical and substrate-dependent.[3]

Q2: I am attempting a Suzuki-Miyaura coupling. Which halogen should I expect to react first?

In most standard Suzuki-Miyaura conditions, the 8-bromo position will react preferentially over the 5-chloro position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step.[2][4] To achieve selective mono-functionalization at the C8 position, it is crucial to use mild reaction conditions and stoichiometric control of the boronic acid reagent.

Q3: What are the best practices for setting up a Buchwald-Hartwig amination with this substrate?

For Buchwald-Hartwig aminations, success is highly dependent on the combination of palladium precatalyst, ligand, and base. For heteroaryl halides, specialized biarylphosphine ligands (e.g., XPhos, RuPhos) often give superior results compared to simpler phosphines.[5] The base must be strong enough to deprotonate the amine but not so strong as to cause substrate degradation; sodium or lithium tert-butoxide are common choices. As with other cross-couplings, maintaining an inert atmosphere is paramount.[6]

Q4: I am observing significant amounts of starting material decomposition. How can I mitigate this?

Decomposition often points to excessive reaction temperature or an inappropriate choice of base or solvent. Naphthyridine scaffolds can be sensitive to very strong bases or high temperatures over prolonged periods. Consider lowering the reaction temperature and screening milder bases (e.g., K₃PO₄, Cs₂CO₃ instead of t-butoxides for Suzuki couplings). Additionally, ensure your starting material is pure, as impurities can sometimes catalyze decomposition pathways.

Q5: How can I purify the final product effectively?

Purification is typically achieved via column chromatography on silica gel. A gradient elution system, often starting with non-polar solvents like hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is usually effective. If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking on the column. Recrystallization can also be an effective method for final purification if a suitable solvent system is found.

Troubleshooting and Optimization Guides

This section provides a structured approach to resolving common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The general workflow involves reacting the halo-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.

Troubleshooting Low Yield in Suzuki Reactions

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// Edges Start -> Check_Inert [label="Initial Check"]; Check_Inert -> Check_Reagents [label="Atmosphere OK"]; Check_Reagents -> Check_Catalyst [label="Reagents Pure"]; Check_Catalyst -> Check_Base [label="Catalyst System OK"]; Check_Base -> Optimize_Conditions [label="Base/Solvent OK"]; Optimize_Conditions -> Success [label="Optimization Successful"]; } caption: Troubleshooting Flowchart for Low-Yield Suzuki Reactions.

Parameter Optimization for Suzuki-Miyaura Coupling
ParameterRecommendation for C8-Br CouplingRecommendation for C5-Cl CouplingRationale & Key Considerations
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂ with ligandC-Br bonds are more reactive and can couple with less active catalysts. C-Cl bond activation requires more electron-rich and robust catalytic systems.
Ligand PPh₃, dppfSPhos, XPhos, RuPhosFor the more challenging C-Cl coupling, bulky and electron-rich biarylphosphine ligands are often necessary to promote oxidative addition.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃A base is required to activate the boronic acid. Stronger, more soluble bases may be needed for C-Cl coupling. Ensure the base is anhydrous and finely powdered.[8]
Solvent 1,4-Dioxane, Toluene/H₂O, DME1,4-Dioxane, TolueneAnhydrous, degassed solvents are critical to prevent catalyst deactivation and protodeboronation of the boronic acid.
Temperature 80-100 °C100-120 °CHigher temperatures are generally required to activate the stronger C-Cl bond. Monitor for potential decomposition at elevated temperatures.
Boron Reagent Boronic Acid (1.1 eq)Boronic Acid or Pinacol Ester (1.5 eq)Boronic acids can be prone to decomposition (protodeboronation).[3] Using a slight excess is common. Pinacol esters offer greater stability.
Guide 2: Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds, coupling the halo-naphthyridine with a primary or secondary amine.

Workflow for Selective Sequential Amination

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// Nodes Start_Mol [label="8-Bromo-5-chloro-\n1,6-naphthyridine", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Step1 [label="Step 1: C8-Br Amination\n- Amine 1 (1.1 eq)\n- Pd Precatalyst (e.g., G3-XPhos)\n- Base (NaOtBu)\n- Toluene, 90-100°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="8-(Amine 1)-5-chloro-\n1,6-naphthyridine", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Step2 [label="Step 2: C5-Cl Amination\n- Amine 2 (1.5 eq)\n- Pd Precatalyst (e.g., G3-RuPhos)\n- Base (LHMDS)\n- Dioxane, 110-120°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="8-(Amine 1)-5-(Amine 2)-\n1,6-naphthyridine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Edges Start_Mol -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Final_Product; } caption: Workflow for Sequential Buchwald-Hartwig Amination.

Parameter Optimization for Buchwald-Hartwig Amination
ParameterRecommendation for C8-Br CouplingRecommendation for C5-Cl CouplingRationale & Key Considerations
Pd Precatalyst G2 or G3 Palladacycles (e.g., XPhos, SPhos)G3 or G4 Palladacycles (e.g., RuPhos, tBuXPhos)Modern palladacycle precatalysts offer superior activity, stability, and air-tolerance, which is especially important for activating C-Cl bonds.[5]
Ligand XPhos, RuPhos, DavePhostBuXPhos, BrettPhos, JosiphosLigand choice is critical for accommodating the amine nucleophile and facilitating reductive elimination. Screening is often necessary.[5][9]
Base NaOtBu, K₂CO₃, Cs₂CO₃LHMDS, KHMDS, LiOtBuA strong, non-nucleophilic base is essential. For less reactive C-Cl bonds or weakly nucleophilic amines, stronger bases like LHMDS may be required.[9][10]
Solvent Toluene, Dioxane, CPMEDioxane, TolueneUse anhydrous, non-protic solvents. Ensure compatibility with the chosen base (e.g., LHMDS is more stable in ethereal solvents).
Temperature 90-110 °C110-130 °CMore forcing conditions are needed for the C-Cl amination. Use sealed-vessel microwave heating to safely reach higher temperatures and reduce reaction times.

Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are hazardous and should be handled with care.[11]

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C8-Position

This protocol provides a starting point for the selective coupling at the 8-bromo position.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and a finely powdered base (e.g., K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to check for the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C8-Position

This protocol is a general method for C-N bond formation at the more reactive C8 position.

  • Glovebox Setup: Inside an inert atmosphere glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), the XPhos ligand (0.025 eq if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vial.

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.2 M).

  • Reaction: Seal the vessel and remove it from the glovebox. Heat with vigorous stirring to 100-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography.

References
  • Kozlov, I. G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

  • Baxter, P. N. W., et al. (2000). Naphthyridine Based Molecular Switches. DiVA portal. Available at: [Link]

  • Donohue, A. C., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Retrieved from [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]

  • Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Chelucci, G. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

  • Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons.
  • ResearchGate. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • de la Torre, M. C., & Sierra, M. A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Procter, D. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • Chemical Review and Letters. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 3-Bromo-7-chloro-1,6-naphthyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of a derivative of bromo-1-chloro-2,3-naphtindole-2.2'-p-methoxynaphthalene indigo.
  • Wang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Available at: [Link]

Sources

Work-up procedure for reactions involving 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-5-chloro-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile building block. As a di-halogenated heterocyclic compound, this compound offers a valuable scaffold for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This document provides practical, field-proven insights to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is predominantly used as a building block in palladium-catalyzed cross-coupling reactions. Its two distinct halogen atoms at positions 8 (Bromo) and 5 (Chloro) allow for selective functionalization. The Carbon-Bromine bond is generally more reactive than the Carbon-Chlorine bond in typical palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling sequential couplings.[1] This differential reactivity is a key feature for the strategic elaboration of the 1,6-naphthyridine core.

Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[1] Therefore, the C8-Br bond in this compound is expected to be significantly more reactive than the C5-Cl bond. This allows for selective reaction at the 8-position while leaving the 5-position available for subsequent transformations. This selectivity is crucial for the synthesis of di-substituted 1,6-naphthyridine derivatives.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] Storage at 2-8°C is often suggested.[3] As with many halogenated organic compounds, it is prudent to protect it from moisture and light to ensure its long-term stability and purity.

Troubleshooting Guide

This section addresses common issues encountered during the work-up of reactions involving this compound.

Issue 1: Low Yield of the Desired Product in a Suzuki-Miyaura Coupling Reaction
  • Potential Cause 1: Dehalogenation of the Starting Material. A common side reaction in Suzuki couplings is the replacement of the halogen with a hydrogen atom, leading to a hydrodehalogenated byproduct.[4] This is often caused by the presence of a palladium-hydride species.

    • Solution:

      • Optimize the Base: Avoid overly strong bases that can promote the formation of Pd-H species. Consider using weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]

      • Solvent Choice: Use anhydrous, aprotic solvents such as dioxane or toluene. If an aqueous system is required, carefully control the amount of water.[4]

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor the desired cross-coupling pathway.[4]

  • Potential Cause 2: Inefficient Catalytic Cycle. The reaction may be sluggish, leading to incomplete conversion and the formation of side products.

    • Solution:

      • Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate.

      • Active Catalyst: Use a pre-catalyst that readily generates the active Pd(0) species.

      • Reagent Purity: Ensure the boronic acid or ester is of high purity.

Issue 2: Difficulty in Removing Palladium Residues from the Product
  • Potential Cause: Persistent Palladium Complexes. Palladium catalysts and their byproducts can be challenging to remove completely during work-up and purification.

    • Solution:

      • Filtration through Celite®: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the bulk of the palladium catalyst and inorganic salts.[5]

      • Aqueous Washes: Perform thorough aqueous washes (water and brine) to remove water-soluble impurities and salts.

      • Chelating Agents: In cases of persistent palladium contamination, consider washing the organic layer with a dilute aqueous solution of a chelating agent like thiourea or sodium N,N-diethyldithiocarbamate.

      • Specialized Silica Gel: For column chromatography, consider using silica gel treated with a sulfur-containing scavenger to effectively trap residual palladium.

Issue 3: Formation of Homocoupling Byproducts
  • Potential Cause: Oxygen in the Reaction Mixture. The presence of oxygen can lead to the homocoupling of boronic acids.[6]

    • Solution:

      • Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) before adding the palladium catalyst.[7]

      • Maintain Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

Experimental Protocols

General Work-up Procedure for a Suzuki-Miyaura Reaction

This protocol provides a general guideline. Optimization may be necessary for specific substrates.

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution and Filtration: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional organic solvent.[5][8]

  • Aqueous Extraction: Transfer the combined organic filtrates to a separatory funnel. Wash the organic layer sequentially with water and then brine.[8] This helps to remove the base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[8]

General Work-up Procedure for a Buchwald-Hartwig Amination

This protocol provides a general guideline. Optimization may be necessary for specific amine substrates.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]

  • Dilution and Filtration: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene). Filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional organic solvent.[5]

  • Aqueous Extraction: Transfer the combined organic filtrates to a separatory funnel. Wash the organic layer with water and then brine to remove any remaining base and salts.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Visualizations

General Work-up Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification cluster_product Final Product Reaction_Complete Reaction Complete (Monitored by TLC/LC-MS) Cool Cool to RT Reaction_Complete->Cool Quench Quench Reaction (e.g., H₂O or sat. NH₄Cl) Cool->Quench Dilute Dilute with Organic Solvent Quench->Dilute Filter Filter through Celite® Dilute->Filter Extract Aqueous Extraction (H₂O, Brine) Filter->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: General experimental workflow for the work-up and purification of reactions involving this compound.

Troubleshooting Decision Tree for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Check_Dehalogenation Check for Dehalogenation (by LC-MS or ¹H NMR) Start->Check_Dehalogenation Check_SM Starting Material Remaining? Check_Dehalogenation->Check_SM No Optimize_Base Optimize Base: Use weaker base (K₂CO₃, K₃PO₄) Check_Dehalogenation->Optimize_Base Yes Increase_Temp Increase Reaction Temperature Check_SM->Increase_Temp Yes End Re-run Optimized Reaction Check_SM->End No (Other issues?) Change_Solvent Change Solvent: Use anhydrous aprotic solvent Optimize_Base->Change_Solvent Change_Ligand Change Ligand: Use bulky, e⁻-rich ligand Change_Solvent->Change_Ligand Change_Ligand->End Check_Catalyst Use More Active Pd Pre-catalyst Increase_Temp->Check_Catalyst Check_Reagents Check Purity of Boronic Acid Check_Catalyst->Check_Reagents Check_Reagents->End

Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions with this compound.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Characterization of impurities in 8-Bromo-5-chloro-1,6-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and characterization of 8-Bromo-5-chloro-1,6-naphthyridine. This molecule is a crucial heterocyclic building block in medicinal chemistry and drug development, valued for its role as a scaffold in designing targeted therapeutics. The precise control of its synthesis and the rigorous characterization of impurities are paramount to ensure the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during synthesis. It is designed for researchers, chemists, and process development scientists to navigate common challenges, from reaction optimization to impurity identification and purification.

Assumed Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process. The initial step involves the construction of the naphthyridine core to form an intermediate, which is subsequently chlorinated to yield the final product. A common and logical pathway involves the chlorination of a naphthyridinone precursor.[1]

Synthetic_Workflow cluster_0 Step 1: Naphthyridine Core Formation cluster_1 Step 2: Chlorination A Substituted Aminopyridine + Carbonyl Compound B 8-Bromo-1,6-naphthyridin-5(6H)-one (Precursor Intermediate) A->B Friedländer-type Condensation D This compound (Final Product) B->D Aromatic Dehydroxy-chlorination C Chlorinating Agent (e.g., POCl₃) C->D

Figure 1: Plausible two-step synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Category 1: Synthesis & Reaction Monitoring

FAQ 1: My overall yield is consistently low. What are the common causes and how can I improve it?

Low yields can stem from issues in either the core formation or the chlorination step. A systematic approach is best.[2]

  • Purity of Starting Materials: Impurities in the initial aminopyridine or carbonyl compounds can propagate side reactions. Verify the purity of starting materials by NMR or LC-MS before starting.

  • Suboptimal Reaction Conditions:

    • Step 1 (Condensation): Friedländer-type reactions are sensitive to temperature and catalyst choice (acid or base).[3] If the reaction is sluggish, consider a trial run with a stronger acid/base catalyst or higher temperature. Conversely, if multiple side products are forming, milder conditions or a different solvent may be necessary.[4]

    • Step 2 (Chlorination): Incomplete conversion during chlorination is common. Ensure excess chlorinating agent (e.g., POCl₃) is used and that the reaction temperature is sufficient (often reflux is required) to drive the reaction to completion.[5]

  • Atmospheric Moisture: The chlorination step using reagents like POCl₃ is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture can quench the reagent and lead to incomplete reactions.[6]

  • Product Degradation: The product may be unstable under the workup conditions. If using a harsh acidic or basic wash, you may be degrading the product. Monitor each step of the workup by TLC or LC-MS to identify any product loss.

FAQ 2: My TLC/LC-MS shows multiple spots/peaks besides my product. What could they be?

The appearance of multiple spots indicates the formation of impurities or the presence of unreacted starting materials. The identity of these can often be inferred from the synthetic steps.

  • Unreacted Starting Material: The most common "impurity" is the starting material from the previous step. In the final reaction mixture, this would be the 8-Bromo-1,6-naphthyridin-5(6H)-one precursor.

  • Process-Related Side Products: These are impurities formed from the reactants under the reaction conditions. For this synthesis, likely candidates include:

    • Hydrolyzed Product: The 5-chloro group is susceptible to hydrolysis back to the 5-hydroxy (naphthyridinone) precursor, especially during aqueous workup.

    • Positional Isomers: If the initial aminopyridine precursor has multiple potential sites for bromination, you could carry positional isomers through the synthesis.

    • Over-brominated Species: The starting aminopyridine can sometimes be di- or tri-brominated, leading to impurities with additional bromine atoms.[2]

  • Degradation Products: Harsh reaction conditions (high heat, strong acid/base) can cause the naphthyridine ring to decompose.

FAQ 3: The chlorination step with POCl₃ is sluggish or incomplete. How can I improve it?

Phosphorus oxychloride (POCl₃) is a strong chlorinating agent, but its effectiveness can be hampered.

  • Ensure Anhydrous Conditions: As mentioned, moisture is detrimental. Dry your solvent and starting material thoroughly.

  • Temperature Control: These reactions often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. If you are running the reaction at a lower temperature, a slow increase may improve the conversion rate.[5]

  • Addition of PCl₅: Sometimes, POCl₃ alone is not a sufficiently powerful chlorinating agent. The addition of phosphorus pentachloride (PCl₅) as a co-reagent can significantly enhance the chlorinating power of the mixture.[7]

  • Use of a Base/Solvent: In some cases, performing the reaction in the presence of a high-boiling tertiary amine like triethylamine or diisopropylethylamine can facilitate the reaction. However, this must be done cautiously as it can also promote side reactions.

FAQ 4: I'm observing the reappearance of the starting naphthyridinone after workup. Why is this happening?

This is a classic sign of product hydrolysis. The C-Cl bond at the 5-position of the 1,6-naphthyridine ring is activated towards nucleophilic substitution. During aqueous workup (especially if the pH is not carefully controlled or if the mixture is heated), water can act as a nucleophile, displacing the chloride and reverting the product to the 8-Bromo-1,6-naphthyridin-5(6H)-one starting material.

Solution:

  • Keep the workup temperature low (use an ice bath).

  • Minimize the contact time with the aqueous phase.

  • Use a saturated sodium bicarbonate solution for neutralization, which is a weaker base than sodium hydroxide and can reduce the rate of hydrolysis.

  • Promptly extract the product into an organic solvent.

Category 2: Impurity Identification & Characterization

FAQ 5: What are the most probable process-related impurities in this synthesis?

Understanding potential impurities is the first step in controlling them. The table below summarizes the most likely candidates.

Impurity NameStructure (Relative to Product)Molecular Weight ( g/mol )Potential Origin
Starting Material Precursor 8-Bromo-1,6-naphthyridin-5(6H)-one225.04Incomplete chlorination
Dechlorinated Impurity 8-Bromo-1,6-naphthyridine209.04Reductive dehalogenation
Debrominated Impurity 5-Chloro-1,6-naphthyridine[8]164.59Impurity in starting material or dehalogenation
Hydrolysis Product 8-Bromo-1,6-naphthyridin-5(6H)-one225.04Hydrolysis of product during workup
Over-brominated Product Dibromo-chloro-1,6-naphthyridine322.39Impurity from over-bromination of aminopyridine precursor[9]
Positional Isomer e.g., 5-Bromo-8-chloro-1,7-naphthyridine[10]243.49Isomeric impurities in starting materials

FAQ 6: How can I use LC-MS to tentatively identify these impurities?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for impurity profiling. By observing the mass-to-charge ratio (m/z) of the peaks in your chromatogram, you can correlate them with the molecular weights of potential impurities.

  • Molecular Ion Peak: Look for the [M+H]⁺ ion for each peak.

    • Product: m/z ≈ 244/246 (characteristic isotopic pattern for Br and Cl)

    • Precursor/Hydrolysis Product: m/z ≈ 226/228 (isotopic pattern for Br)

    • Dechlorinated Impurity: m/z ≈ 209/211 (isotopic pattern for Br)

    • Debrominated Impurity: m/z ≈ 165/167 (isotopic pattern for Cl)

  • Isotopic Pattern: Halogens have distinctive isotopic signatures. The presence of one bromine gives a characteristic ~1:1 ratio for M and M+2 peaks. The presence of one chlorine gives a ~3:1 ratio for M and M+2 peaks. A compound with both will have a more complex but predictable pattern. This is a powerful confirmation tool.

FAQ 7: What are the expected ¹H NMR chemical shift patterns for the final product and how can NMR help identify positional isomers?

¹H NMR provides definitive structural information. For this compound, you would expect to see four distinct aromatic protons. The exact chemical shifts depend on the solvent, but generally:

  • The protons will be in the aromatic region (typically δ 7.5-9.5 ppm).

  • The coupling constants (J-values) between adjacent protons will be crucial for assigning the structure and distinguishing it from isomers. For example, a proton with two adjacent proton neighbors will appear as a doublet of doublets (dd).

  • Positional isomers (e.g., a 1,7-naphthyridine vs. a 1,6-naphthyridine) will have completely different splitting patterns and chemical shifts due to the different electronic environment created by the nitrogen atom positions.[11][12] Comparing the observed spectrum to a reference spectrum or using predictive software is essential.

FAQ 8: My elemental analysis or high-resolution mass spectrometry (HRMS) result is off. What could this indicate?

If your NMR and LC-MS suggest a pure compound but HRMS or elemental analysis is incorrect, consider the following:

  • Persistent Solvent: The most common issue is the presence of residual solvent (e.g., ethyl acetate, dichloromethane, toluene) that does not show up clearly in the ¹H NMR aromatic region. Check the aliphatic region (δ 0-5 ppm) carefully.

  • Bound Water: Highly polar heterocyclic compounds can retain water, which will affect elemental analysis results.

  • Inorganic Salts: Salts from the workup (e.g., NaCl, Na₂SO₄) may be present if the sample was not washed and dried properly.

Category 3: Purification Challenges

FAQ 9: I'm having difficulty separating the final product from a closely eluting impurity by column chromatography. What strategies can I use?

Separating halogenated isomers or compounds with very similar polarity can be challenging.[13]

  • Change the Stationary Phase: If standard silica gel is not providing adequate separation, consider switching to a different stationary phase. Alumina or a bonded-phase silica (like C18 for reversed-phase chromatography) may offer different selectivity.

  • Modify the Mobile Phase:

    • Normal Phase (Silica): Instead of a standard hexane/ethyl acetate system, try a solvent system with different properties, such as dichloromethane/methanol or toluene/acetone. Adding a small amount of a modifier like triethylamine (for basic compounds) can sometimes improve peak shape and resolution.

    • Reversed-Phase (C18): Optimize the mobile phase, which is typically a mixture of water and an organic solvent like acetonitrile or methanol.[14] Adjusting the pH of the aqueous phase with additives like formic acid or trifluoroacetic acid can dramatically alter the retention and selectivity for nitrogen-containing heterocyles. A pentafluorophenyl (PFP) column often provides unique selectivity for halogenated aromatic compounds.[13]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing small amounts of impurities and can be more scalable than chromatography.

Impurity Formation and Control Workflow

The following diagram illustrates the relationship between synthetic steps and the generation of specific impurities, providing a logical framework for troubleshooting.

Impurity_Map Start Starting Materials (Aminopyridine, Carbonyl) Step1 Step 1: Condensation Start->Step1 Imp1 Positional Isomers Start->Imp1 Isomeric Starting Material Imp2 Over-brominated Species Start->Imp2 Impure Starting Material Intermediate 8-Bromo-1,6-naphthyridin-5(6H)-one Step1->Intermediate Step2 Step 2: Chlorination (POCl₃) Intermediate->Step2 Product Final Product Step2->Product Imp3 Incomplete Conversion (Unreacted Intermediate) Step2->Imp3 Insufficient Reagent/ Low Temperature Workup Aqueous Workup Workup->Product Imp4 Hydrolysis Product Workup->Imp4 Excess Water/ High pH/Heat Product->Workup

Sources

Overcoming poor reactivity of the chloro group in 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Bromo-5-chloro-1,6-naphthyridine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the reactivity of the chloro group, particularly in the presence of the more labile bromo substituent.

Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to make informed decisions in your experimental design.

Understanding the Core Challenge: Differential Reactivity

The central challenge in the synthetic manipulation of this compound lies in the differential reactivity of the two halogen atoms. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl > F.[1][2] This is primarily due to the bond dissociation energies of the carbon-halogen bonds; the C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst.[2]

However, the electronic landscape of the naphthyridine ring system plays a crucial role. The nitrogen atoms within the bicyclic structure can significantly influence the reactivity of the attached halogens. Specifically, the nitrogen at position 6 electronically activates the chloro group at the 5-position, making it more susceptible to nucleophilic attack. This is a key consideration in planning selective functionalization strategies.

Troubleshooting Guide: Overcoming Poor Reactivity of the 5-Chloro Group

This section addresses specific issues you may encounter when attempting to react the 5-chloro position of this compound.

Question 1: I am attempting a Suzuki-Miyaura coupling at the 5-chloro position, but I am observing low to no conversion, with the starting material largely unreacted. What are the likely causes and how can I improve the yield?

Answer:

Low reactivity of aryl chlorides in Suzuki-Miyaura couplings is a common challenge.[3][4] The higher bond strength of the C-Cl bond compared to the C-Br bond necessitates more forcing conditions or a more active catalytic system to facilitate the rate-limiting oxidative addition step.[2]

Potential Causes & Recommended Solutions:

  • Inadequate Catalyst Activity: The choice of palladium catalyst and, more importantly, the ancillary ligand is critical for activating aryl chlorides.[4]

    • Troubleshooting Steps:

      • Ligand Selection: Switch to bulky, electron-rich phosphine ligands which are known to promote the oxidative addition of aryl chlorides. Examples include:

        • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, RuPhos. These ligands stabilize the palladium center and facilitate the catalytic cycle.

        • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes can also be highly effective.

      • Catalyst Precursor: While Pd(PPh₃)₄ can be effective for aryl bromides, it often fails with chlorides. Consider using Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand. Pre-formed palladium-ligand complexes can also offer improved reactivity.[5]

      • Catalyst Loading: Increase the catalyst loading to 2-5 mol%. While higher loadings are not ideal for process chemistry, they can be necessary at the discovery stage to achieve desired transformations.

  • Insufficiently Strong Base: The transmetalation step of the Suzuki-Miyaura reaction requires a base to activate the boronic acid.[6] For less reactive chlorides, a stronger base may be needed.

    • Troubleshooting Steps:

      • Base Screening: If you are using a mild base like Na₂CO₃ or K₂CO₃, consider switching to a stronger base such as K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (KOtBu).

      • Solvent Compatibility: Ensure your chosen base is sufficiently soluble in the reaction solvent. For instance, K₃PO₄ is often used in ethereal solvents like 1,4-dioxane or THF, sometimes with a small amount of water to aid solubility.

  • Inappropriate Solvent or Temperature: The reaction may require higher temperatures to overcome the activation energy for C-Cl bond cleavage.

    • Troubleshooting Steps:

      • Higher Boiling Point Solvents: Switch to higher-boiling solvents like 1,4-dioxane, toluene, or DMF.

      • Elevated Temperatures: Increase the reaction temperature, potentially utilizing microwave irradiation to access higher temperatures safely and rapidly.

Illustrative Experimental Workflow: Suzuki-Miyaura Coupling of the 5-Chloro Group

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 8-Bromo-5-chloro- 1,6-naphthyridine F Combine Reagents under Inert Atmosphere (N₂ or Ar) A->F B Arylboronic Acid (1.2-1.5 equiv) B->F C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., SPhos) C->F D Base (e.g., K₃PO₄) D->F E Anhydrous Solvent (e.g., 1,4-Dioxane) E->F G Heat to 100-120 °C (or Microwave Irradiation) F->G H Monitor by TLC/LC-MS G->H I Cool to RT H->I J Dilute with Organic Solvent I->J K Wash with Water/Brine J->K L Dry over Na₂SO₄ K->L M Concentrate in vacuo L->M N Purify by Column Chromatography M->N

Caption: A general experimental workflow for the Suzuki-Miyaura coupling at the 5-chloro position.

Question 2: I am trying to perform a Buchwald-Hartwig amination on the 5-chloro position, but the reaction is sluggish and gives a poor yield. How can I optimize this transformation?

Answer:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of aryl chlorides requires a highly active catalytic system.[7][8] The choice of ligand, base, and reaction conditions is paramount for success.[9]

Potential Causes & Recommended Solutions:

  • Suboptimal Ligand-Palladium Combination: The nature of the phosphine ligand is critical for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[10]

    • Troubleshooting Steps:

      • Ligand Screening: Employ bulky, electron-rich biaryl phosphine ligands. Josiphos-type ligands or Buchwald's second-generation ligands (e.g., XPhos, SPhos) are often effective for C-Cl amination.

      • Catalyst System: Use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with the chosen ligand.

  • Inappropriate Base: The base in a Buchwald-Hartwig amination deprotonates the amine, allowing it to coordinate to the palladium center.[9] A base that is too weak will result in a slow reaction.

    • Troubleshooting Steps:

      • Stronger Bases: Use strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

      • Base Stoichiometry: Ensure at least stoichiometric amounts of the base are used, and in some cases, a slight excess may be beneficial.

  • Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Troubleshooting Steps:

      • Aprotic Solvents: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are commonly used.

      • Solvent Screening: If one solvent gives poor results, screen others to find the optimal medium for your specific substrate and amine.

Table 1: Recommended Conditions for Activating the 5-Chloro Group

Reaction TypeRecommended CatalystsRecommended LigandsRecommended BasesSolventsTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃, KOtBu1,4-Dioxane, Toluene80-120
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, Josiphos, BrettPhosNaOtBu, KOtBu, LHMDSToluene, 1,4-Dioxane80-110
Nucleophilic Aromatic Substitution (SNAr) N/AN/AK₂CO₃, NaH, DBUDMF, DMSO, NMP25-150

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in a typical palladium-catalyzed cross-coupling reaction?

Generally, the 8-bromo position is more reactive in palladium-catalyzed cross-coupling reactions due to the lower C-Br bond dissociation energy compared to the C-Cl bond.[2] This allows for oxidative addition to the palladium(0) catalyst to occur more readily and often under milder conditions. Selective reaction at the 8-bromo position can usually be achieved by using standard palladium catalysts (e.g., Pd(PPh₃)₄) and milder reaction conditions.

Q2: Can I achieve selective reaction at the 5-chloro position while leaving the 8-bromo position intact?

Yes, this is possible but challenging. It would require a catalyst system that has a strong preference for C-Cl bond activation over C-Br bond activation, which is atypical. A more common strategy to achieve functionalization at the 5-position is to first react the more reactive 8-bromo position and then subject the resulting product to more forcing conditions to react the 5-chloro position.

Q3: Is the 5-chloro group susceptible to Nucleophilic Aromatic Substitution (SNAr)?

Yes, the 5-chloro position is activated towards SNAr due to the presence of the electron-withdrawing nitrogen atom at the 6-position.[11][12] This nitrogen atom can stabilize the negatively charged Meisenheimer intermediate formed during the nucleophilic attack.[13] Therefore, strong nucleophiles such as alkoxides, thiolates, or amines can displace the chloride under suitable conditions, often without the need for a metal catalyst.[12][14]

SNAr Reaction Mechanism

SNAr_Mechanism A Start: this compound B Nucleophile (Nu⁻) attacks the C5 position A->B + Nu⁻ C Formation of Meisenheimer Complex (Negative charge delocalized onto N6) B->C Addition D Elimination of Chloride (Cl⁻) C->D Elimination E Product: 8-Bromo-5-substituted-1,6-naphthyridine D->E Aromaticity Restored

Caption: The addition-elimination mechanism of SNAr at the 5-chloro position.

Q4: What are some alternative strategies if I cannot activate the 5-chloro group directly?

If direct functionalization of the 5-chloro group proves unsuccessful, consider the following alternative strategies:

  • Halogen-Dance Reaction: Under certain basic conditions, it might be possible to induce a "halogen-dance" rearrangement, although this is less predictable.

  • Lithiation/Halogen-Metal Exchange: Reacting the compound with a strong organolithium base (e.g., n-BuLi or LDA) at low temperatures could potentially lead to selective metalation, followed by quenching with an electrophile. However, regioselectivity can be an issue.

  • Borylation of the C-Cl Bond: First, convert the C-Cl bond to a boronic ester using a palladium-catalyzed borylation reaction. This boronic ester can then be used in a subsequent Suzuki-Miyaura coupling.

By understanding the interplay of electronic effects and reaction kinetics, researchers can devise effective strategies to overcome the inherent low reactivity of the chloro group in this compound and successfully synthesize their target molecules.

References

  • Benchchem. (n.d.). Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Activation of Aryl Chlorides through π-Coordination for Radical Coupling with Arenes.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ACS Publications. (n.d.). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics.
  • ACS Publications. (2021, April 7). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
  • Organic Chemistry Portal. (n.d.). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Semantic Scholar. (2002, November 1). Study of the reactions of 3-chloro-4-cyanobenzo[b][4][11]naphthyridine with nucleophilic reagents. Retrieved from

  • Benchchem. (n.d.). Navigating the Regioselective Functionalization of 5-Bromo-8-chloro-1,7-naphthyridine: A Comparative Reactivity Guide.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Column Chromatography Purification of 8-Bromo-5-chloro-1,6-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 8-Bromo-5-chloro-1,6-naphthyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic and structural properties of the naphthyridine core, particularly its basic nitrogen atoms, often lead to predictable but frustrating issues during silica gel column chromatography.

This document moves beyond a simple protocol, offering in-depth troubleshooting advice and foundational knowledge to empower you to solve purification challenges logically and efficiently. We will explore the causality behind common problems like peak tailing and low recovery, providing field-proven solutions to enhance the purity, yield, and reproducibility of your results.

Section 1: Foundational Principles - The Challenge of Purifying Basic Heterocycles

The primary difficulty in purifying this compound derivatives via normal-phase chromatography stems from the interaction between the basic nitrogen atoms in the naphthyridine ring and the acidic silanol (Si-OH) groups on the surface of silica gel. This strong acid-base interaction leads to several common problems:

  • Peak Tailing/Streaking: The compound adsorbs too strongly and does not elute symmetrically, resulting in broad, trailing peaks that are difficult to separate from impurities.[1]

  • Irreversible Adsorption: In severe cases, the product can bind so strongly that it does not elute from the column at all, leading to significant yield loss.[2]

  • On-Column Decomposition: The acidic nature of silica can catalyze the degradation of sensitive molecules.[2][3]

The most effective strategy to counteract these issues is to neutralize the acidic sites on the stationary phase by introducing a basic modifier into the mobile phase.

cluster_0 Standard Silica Gel Chromatography cluster_1 Chromatography with Basic Modifier Silica Silica Surface (Acidic Si-OH) Elution Poor Elution Profile Silica->Elution Causes Tailing & Irreversible Adsorption Naphthyridine Naphthyridine Derivative (Basic) Naphthyridine->Silica Strong Acid-Base Interaction Silica_Mod Silica Surface (Acidic Si-OH) Elution_Mod Symmetrical Elution Profile Silica_Mod->Elution_Mod Prevents Tailing & Improves Recovery Modifier Basic Modifier (e.g., Triethylamine) Modifier->Silica_Mod Neutralizes Acidic Sites Naphthyridine_Mod Naphthyridine Derivative (Basic) Naphthyridine_Mod->Silica_Mod Weak van der Waals Interaction Only

Figure 1: Mechanism of a basic modifier in preventing peak tailing.
Section 2: Standard Purification Protocol Workflow

This section provides a robust, step-by-step protocol for the flash column chromatography purification of a typical this compound derivative.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Eluent Optimization (Aim for Rf ≈ 0.2-0.3) Column 3. Pack Column (Slurry method) TLC->Column Crude Crude Reaction Mixture Crude->TLC DryLoad 2. Prepare Dry Load Sample (Adsorb crude onto silica) Crude->DryLoad Load 4. Load Sample onto Column DryLoad->Load Column->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Analysis 7. Analyze Fractions by TLC Collect->TLC_Analysis Combine 8. Combine Pure Fractions TLC_Analysis->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

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Stability of 8-Bromo-5-chloro-1,6-naphthyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with 8-Bromo-5-chloro-1,6-naphthyridine. Navigating the experimental complexities of this halogenated heterocyclic compound, particularly its stability in acidic environments, is critical for reproducible and reliable results. This guide, structured in a flexible question-and-answer format, offers troubleshooting insights and foundational knowledge grounded in established chemical principles.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during experimentation, providing not just solutions but the underlying rationale to empower researchers in their decision-making process.

Question: I am observing unexpected peaks in my LC-MS analysis when running a reaction involving this compound in an acidic medium. What are the likely side products?

Answer: The presence of unexpected peaks often points to the degradation of your starting material. Given the structure of this compound, the most probable degradation pathway under acidic conditions is acid-catalyzed hydrolysis of the halogen substituents.

The naphthyridine ring contains two nitrogen atoms which can be protonated in an acidic environment. This protonation increases the electron deficiency of the ring system, making it more susceptible to nucleophilic attack. Water, acting as a nucleophile, can attack the carbon atoms bearing the chloro and bromo groups, leading to their displacement by a hydroxyl group.

You are likely observing one or both of the following hydrolysis products:

  • 8-Bromo-5-hydroxy-1,6-naphthyridine: Resulting from the hydrolysis of the chloro group.

  • 5-Chloro-8-hydroxy-1,6-naphthyridine: Resulting from the hydrolysis of the bromo group.

The relative rates of hydrolysis depend on the specific reaction conditions (acid strength, temperature, co-solvents). Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, which might suggest a faster displacement of the bromide. However, the electronic environment of each position on the naphthyridine ring also plays a crucial role. It is therefore essential to characterize these unexpected peaks, for instance by mass-to-charge ratio, to confirm their identity.

Question: My reaction yield is significantly lower than expected, with evidence of starting material decomposition. How can I determine if the acidic conditions are too harsh?

Answer: This is a classic problem of compound instability under specific reaction parameters. To systematically address this, a forced degradation study is the recommended approach.[1][2] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than in the actual experiment to rapidly assess its stability profile.[1][2][3]

Here’s a streamlined approach to test the stability of this compound:

  • Establish a Baseline: Dissolve a known concentration of the compound in a neutral solvent (e.g., acetonitrile/water) and analyze it via a stability-indicating method (typically HPLC-UV) to get a reference chromatogram.

  • Screen Acidic Conditions: Prepare solutions of the compound in various concentrations of a common laboratory acid (e.g., 0.1 M HCl, 1 M HCl).[3]

  • Introduce Thermal Stress: Heat the acidic solutions at a controlled temperature (e.g., 60 °C) and take samples at various time points (e.g., 1, 4, 8, 24 hours).[4]

  • Analyze and Compare: Analyze the stressed samples by HPLC. A significant decrease in the peak area of the parent compound, along with the appearance of new peaks, will confirm that the acidic conditions are causing degradation.

By comparing the extent of degradation under different acid concentrations and temperatures, you can identify a "safe" operating window for your reaction. The goal of a forced degradation study is typically to achieve 5-20% degradation of the drug substance, as this allows for the reliable detection and characterization of degradation products.[3]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the chemical behavior and handling of this compound.

1. What is the fundamental mechanism of acid-catalyzed degradation for this compound?

The degradation is primarily driven by a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

  • Protonation: The nitrogen atoms in the 1,6-naphthyridine ring get protonated by the acid. This acts as a strong activating step, withdrawing electron density from the ring.

  • Nucleophilic Attack: A nucleophile, typically water in aqueous acidic solutions, attacks the electron-deficient carbon atoms attached to the halogens.

  • Loss of Leaving Group: The halogen (chloride or bromide) is eliminated as a leaving group, and subsequent deprotonation of the intermediate yields the hydroxylated naphthyridine.

2. Which halogen, the C8-Bromo or the C5-Chloro, is more susceptible to hydrolysis under acidic conditions?

Predicting the relative lability is complex and depends on a balance of two factors:

  • Bond Strength: The C-Br bond is inherently weaker than the C-Cl bond, which would favor bromide displacement.

  • Electronic Effects: The position of the halogen on the naphthyridine ring influences the susceptibility of the carbon to nucleophilic attack. The precise electron distribution in the protonated form of the molecule dictates which position is more electrophilic.

Without specific experimental data for this molecule, it is difficult to definitively state which halogen is more reactive. A well-designed forced degradation study, as described in the troubleshooting section, would be the most reliable way to determine the primary degradation pathway.

3. What are the recommended storage and handling conditions for this compound to ensure its long-term stability?

To minimize degradation, the compound should be stored in a cool, dry, and dark place.[5] The safety data sheet recommends storing it in a tightly closed container in a well-ventilated area.[6] For solutions, it is advisable to use aprotic solvents and to avoid acidic conditions during storage. If the compound is to be used in an aqueous buffer, fresh solutions should be prepared before use.

4. How can I effectively monitor the degradation of this compound during an experiment?

The most effective method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, and ideally a Mass Spectrometer (MS). A "stability-indicating" HPLC method is one that can separate the parent compound from all its potential degradation products. Developing such a method is a key outcome of a forced degradation study.[2][7] By tracking the peak area of this compound over time, you can quantify its degradation. The MS detector will help in the tentative identification of the degradation products based on their mass-to-charge ratios.

Visualizing the Process

To aid in understanding the experimental logic, the following diagrams outline the troubleshooting workflow and the proposed chemical transformation.

G start Unexpected Results (Low Yield, Extra Peaks) check_purity Verify Purity of Starting Material start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure impure Purify Starting Material and Repeat Experiment is_pure->impure No forced_degradation Conduct Forced Degradation Study Under Acidic Conditions is_pure->forced_degradation Yes degradation_obs Degradation Observed? forced_degradation->degradation_obs stable Compound is Stable. Investigate Other Reaction Parameters (e.g., Reagents, Temp.) degradation_obs->stable No unstable Compound is Unstable. Modify Reaction Conditions: - Use Milder Acid - Lower Temperature - Reduce Reaction Time degradation_obs->unstable Yes

Caption: Troubleshooting workflow for experiments involving this compound.

G sub This compound protonated Protonated Naphthyridine (Activated Ring) sub->protonated + H+ (Acid) int1 Intermediate 1 protonated->int1 + H2O (Nucleophilic Attack at C5) int2 Intermediate 2 protonated->int2 + H2O (Nucleophilic Attack at C8) prod1 8-Bromo-5-hydroxy-1,6-naphthyridine int1->prod1 - Cl- - H+ prod2 5-Chloro-8-hydroxy-1,6-naphthyridine int2->prod2 - Br- - H+

Caption: Proposed pathway for acid-catalyzed hydrolysis of this compound.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for systematically evaluating the stability of this compound.

Objective: To determine the degradation profile of this compound under acidic stress conditions.

Materials and Reagents:

  • This compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV and/or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 0.1 mg/mL.

    ConditionStressor SolutionTemperatureTime Points
    Acid Hydrolysis 0.1 M HCl60 °C0, 2, 6, 12, 24 hours
    Control 50:50 ACN:Water60 °C24 hours
  • Stress Application:

    • For time 0, immediately neutralize the sample with an equivalent amount of base (e.g., 0.1 M NaOH) and dilute with mobile phase for analysis.

    • Place the remaining vials in a water bath or oven at the specified temperature.

    • At each subsequent time point, remove a vial, cool it to room temperature, neutralize, and prepare for analysis.

  • Analytical Method:

    • HPLC Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm) and/or MS scan.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample.

  • Calculate the percentage of each degradation product formed.

  • Determine the "mass balance," which is the sum of the assay of the parent compound and the levels of all degradation products. A good mass balance (95-105%) indicates that all significant degradation products have been detected.

This structured approach will provide a clear and quantitative assessment of the compound's stability, enabling the rational design of future experiments.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • 2-Bromo-3-chloro-1,8-naphthyridine | 52626-32-1. (n.d.). Benchchem.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • This compound. (n.d.). Echemi.
  • This compound | 909649-12-3. (n.d.). Biosynth.
  • 909649-12-3|this compound. (n.d.). BLDpharm.
  • CAS 909649-12-3 this compound. (n.d.). BOC Sciences.
  • Synthesis of 1, 8-Naphthyridine Derivatives using Biodegradable Starch Sulfuric Acid as Heterogeneous Catalyst. (2021, June 1). ResearchGate.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved January 12, 2026, from 14.[]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. (2023, October 25). PMC - NIH. Retrieved January 12, 2026, from

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

Sources

Stability of 8-Bromo-5-chloro-1,6-naphthyridine under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-5-chloro-1,6-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and reactivity of this versatile building block under basic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments and ensure the integrity of your synthetic routes.

Understanding the Core Reactivity

This compound possesses two halogen atoms with distinct reactivities, governed by the electronics of the naphthyridine core. The nitrogen atom at position 6 exerts a strong electron-withdrawing effect, primarily activating the chlorine atom at the C5 position for nucleophilic aromatic substitution (SNAr). The bromine at C8 is on a pyridine ring that is less activated. This differential reactivity is a key consideration in designing your synthetic strategies.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you may encounter when using this compound in reactions involving basic conditions.

Issue 1: Low Yield of the Desired Substituted Product

You are attempting a nucleophilic aromatic substitution at the C5 position, but the yield of your desired product is consistently low.

Possible Causes and Solutions:

  • Inadequate Activation of the C5 Position: The nucleophilic attack at C5 is the rate-determining step. Insufficiently strong basic conditions may not be enough to drive the reaction to completion.

    • Troubleshooting Step: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). The choice of base should be compatible with your nucleophile and solvent.

  • Competing Side Reactions: Under harsh basic conditions or elevated temperatures, side reactions such as hydrolysis or elimination can consume your starting material.

    • Troubleshooting Step: Monitor your reaction at a lower temperature first and gradually increase it. Use anhydrous solvents to minimize hydrolysis. Consider a milder base in a polar aprotic solvent like DMSO or DMF to favor the SNAr pathway.

  • Poor Solubility: The starting material or the base may have poor solubility in the chosen solvent, leading to a sluggish reaction.

    • Troubleshooting Step: Ensure your reaction mixture is homogeneous. If necessary, switch to a solvent that can dissolve all components, such as DMSO, DMF, or NMP.

Issue 2: Presence of an Unexpected Side Product with a Hydroxyl Group

Your reaction mixture shows a significant amount of a side product that corresponds to the mass of 8-bromo-5-hydroxy-1,6-naphthyridine.

Possible Cause and Solution:

  • Hydrolysis of the C5-Chloro Group: The C5 position is activated towards nucleophilic attack, and if water is present in your reaction, it can act as a nucleophile, especially under basic conditions, leading to hydrolysis.[1]

    • Troubleshooting Step:

      • Use Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry your glassware in an oven.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

      • Solvent Choice: Protic solvents like ethanol or methanol can participate in the reaction. Whenever possible, opt for aprotic solvents such as THF, dioxane, DMF, or DMSO.

Issue 3: Reaction is Stalled or Incomplete

You observe the presence of unreacted starting material even after prolonged reaction times.

Possible Causes and Solutions:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-deficient C5 position effectively.

    • Troubleshooting Step: If using a neutral nucleophile (e.g., an alcohol or an amine), consider deprotonating it first with a suitable base to increase its nucleophilicity. For example, use sodium hydride to generate an alkoxide from an alcohol.

  • Steric Hindrance: A bulky nucleophile may have difficulty accessing the C5 position.

    • Troubleshooting Step: If possible, consider a less sterically hindered nucleophile. Alternatively, you may need to increase the reaction temperature, but be mindful of potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive on this compound under basic conditions for nucleophilic aromatic substitution?

The chlorine atom at the C5 position is significantly more reactive towards nucleophilic attack than the bromine atom at the C8 position. The nitrogen atom at position 6 activates the C5 position, making it more electrophilic. This allows for selective substitution at the C5 position while leaving the C8-bromo group intact for subsequent cross-coupling reactions.

Q2: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Protect it from moisture to prevent potential hydrolysis over time.

Q3: Can I use protic solvents like ethanol for my reaction?

While possible, using protic solvents with strong bases can lead to competing reactions, such as solvolysis (reaction with the solvent). Aprotic solvents like DMF, DMSO, THF, or NMP are generally preferred for SNAr reactions with this substrate to minimize side reactions.

Q4: At what temperature does the compound start to decompose?

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C5-Position

This protocol provides a general guideline for substituting the C5-chloro group with a generic nucleophile (Nu-H) under basic conditions.

Reagents and Materials:

  • This compound

  • Nucleophile (Nu-H) (e.g., an alcohol, amine, or thiol)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

  • Anhydrous aprotic solvent (e.g., DMF, DMSO, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.2 equivalents) and the anhydrous solvent.

  • If using a base like NaH, add it portion-wise to the solution of the nucleophile at 0 °C and stir for 30 minutes to allow for deprotonation.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the desired temperature (start with room temperature and heat if necessary) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Recommended Bases and Solvents for SNAr at the C5-Position

BaseSolvent(s)Typical Temperature Range (°C)Notes
Sodium Hydride (NaH)THF, DMF0 to 80Strong base, requires anhydrous conditions. Good for deprotonating alcohols and amines.
Potassium Carbonate (K₂CO₃)DMF, DMSO, Acetonitrile80 to 120Milder base, often requires higher temperatures. Suitable for phenols and some amines.
Cesium Carbonate (Cs₂CO₃)Dioxane, Toluene, DMF80 to 120Milder and more soluble than K₂CO₃, often gives better results.

Visualizations

Diagram 1: SNAr Mechanism at the C5-Position

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Meisenheimer Complex cluster_product Products Start_Naph This compound Meisenheimer Negatively charged intermediate (stabilized by resonance) Start_Naph->Meisenheimer Nucleophilic Attack Start_Nu Nucleophile (Nu⁻) Start_Nu->Meisenheimer Product 5-Substituted-8-bromo-1,6-naphthyridine Meisenheimer->Product Elimination of Leaving Group Leaving_Group Chloride ion (Cl⁻) Meisenheimer->Leaving_Group

Caption: The SNAr mechanism involves nucleophilic attack followed by elimination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Base Is the base strong enough? Start->Check_Base Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Action_Base Use a stronger base (e.g., NaH, Cs₂CO₃) Check_Base->Action_Base No Check_Solvent Is the solvent appropriate and anhydrous? Check_Temp->Check_Solvent Yes Action_Temp Optimize temperature (start low, then increase) Check_Temp->Action_Temp No Check_Nucleophile Is the nucleophile sufficiently reactive? Check_Solvent->Check_Nucleophile Yes Action_Solvent Use anhydrous polar aprotic solvent (DMF, DMSO) Check_Solvent->Action_Solvent No End_Success Yield Improved Check_Nucleophile->End_Success Yes Action_Nucleophile Increase nucleophilicity (e.g., deprotonate) Check_Nucleophile->Action_Nucleophile No Action_Base->End_Success Action_Temp->End_Success Action_Solvent->End_Success Action_Nucleophile->End_Success

Sources

Technical Support Center: Recrystallization of 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 8-Bromo-5-chloro-1,6-naphthyridine (CAS No. 909649-12-3). This document serves as a specialized resource for researchers, medicinal chemists, and process development scientists. This compound is a key heterocyclic building block in pharmaceutical research and development.[] Ensuring its high purity is paramount for the reliability of downstream applications, including reaction chemistry, biological screening, and formulation development.

This guide provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format. It is designed to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve common challenges encountered during the recrystallization of this specific molecule and related heterocyclic compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and purification of this compound.

Q1: What are the key physical properties of this compound I should be aware of?

Understanding the compound's physical properties is the first step in designing a robust purification strategy. Key data points are summarized below.

PropertyValueSource
CAS Number 909649-12-3[2]
Molecular Formula C₈H₄BrClN₂[2][3]
Molecular Weight 243.5 g/mol [2][3]
Physical Form Solid
Boiling Point 343.5 ± 37.0 °C at 760 mmHg[2]
Flash Point 161.5 ± 26.5 °C[2]
Density 1.8 ± 0.1 g/cm³[2]
Hazards Skin and eye irritant[2][4][5]

Q2: What is the core principle of recrystallization and why is it effective for this compound?

Recrystallization is a purification technique based on differential solubility.[6] The ideal solvent will dissolve the crude compound, including impurities, at an elevated temperature but will become a poor solvent for the desired compound as the solution cools.[7][8] The impurities, which are either present in smaller quantities or have different solubility profiles, remain in the cooled solvent (the "mother liquor").[9] Slow, controlled cooling allows the this compound molecules to selectively arrange themselves into a crystal lattice, excluding impurities and resulting in a significantly purer final product.[7][8]

Q3: How do I select the best solvent for recrystallizing this compound?

Solvent selection is the most critical step for a successful recrystallization.[10] The ideal solvent should meet the following criteria:

  • High Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]

  • Inertness: The solvent must not react with the compound.[6][11]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[6]

  • Impurity Profile: The solvent should either keep impurities dissolved at low temperatures or not dissolve them at all (allowing for hot filtration).[11]

A small-scale solvent screening experiment is essential to identify the optimal solvent or solvent system.

Q4: What are some good starting solvents to test for this naphthyridine derivative?

The this compound structure contains a polar heterocyclic aromatic core with halogen substituents. This suggests that solvents of intermediate polarity are excellent starting points. Consider testing the following:

  • Alcohols: Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Nitriles: Acetonitrile[12]

  • Aromatic Hydrocarbons: Toluene[13]

  • Mixed Solvent Systems: If a single solvent does not provide the ideal solubility profile, a binary mixture is often effective. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, or Toluene/Hexanes.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Issue 1: No Crystals Form Upon Cooling.

  • Possible Cause A: Excessive Solvent. This is the most common reason for crystallization failure.[14] If too much solvent is used, the solution never reaches saturation upon cooling.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow the concentrated solution to cool again. To check for saturation, dip a glass rod into the solution; a crystalline residue should form on the rod as the solvent evaporates.[15]

  • Possible Cause B: Supersaturation. The solution may be cooled below its saturation point but lacks a nucleation site for crystal growth to begin.[14]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[16]

    • Solution 2 (Seeding): If available, add a single, tiny crystal of pure this compound (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[15]

    • Solution 3 (Deep Cooling): Place the flask in an ice-water bath to further decrease the compound's solubility, which can often induce crystallization.[14]

Issue 2: The Compound "Oils Out" Instead of Crystallizing.

This occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[15] It typically happens if the melting point of the solid is lower than the temperature of the solution, or if the compound is highly impure.[14]

  • Solution 1: Reheat and Dilute. Warm the flask to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to ensure the saturation temperature is below the compound's melting point.[14][15]

  • Solution 2: Slow Down Cooling. Oiling out is often promoted by rapid cooling. After re-dissolving the oil, allow the flask to cool as slowly as possible. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass.[14][15]

  • Solution 3: Change Solvents. If oiling out persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

Issue 3: The Recrystallization Yield is Very Low.

A poor yield (<70%) indicates a significant loss of product during the procedure.

  • Possible Cause A: Using Too Much Solvent. As discussed in Issue 1, excess solvent will retain a large amount of the compound in the mother liquor.[15][16]

    • Solution: Before starting, use the minimum amount of near-boiling solvent required to fully dissolve the crude solid. After filtration, you can attempt to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling.

  • Possible Cause B: Premature Crystallization. If the compound crystallizes during hot filtration (if performed), product will be lost on the filter paper.

    • Solution: Use a heated filter funnel and pre-heat the receiving flask with hot solvent vapor to prevent cooling during filtration.

  • Possible Cause C: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can re-dissolve a portion of the product.[16]

    • Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent.

Issue 4: Crystals are Discolored.

If the pure compound is expected to be white or off-white, but the resulting crystals are colored, it indicates the presence of colored, soluble impurities.

  • Solution: Activated Charcoal Treatment. Activated charcoal can adsorb colored impurities.

    • After dissolving the crude solid in the hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (1-2% of the solute's mass) to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[6]

Section 3: Detailed Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a potential solvent dropwise at room temperature, swirling after each addition. Note the solubility in the cold solvent. An ideal solvent will not dissolve the compound at this stage.[11]

  • Heat the test tubes that showed poor cold solubility in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent is one that dissolves the compound when hot and produces a large crop of crystals upon cooling.

Protocol 2: Standard Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture to a gentle boil with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[16]

  • (Optional) Hot Filtration: If insoluble impurities or charcoal are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, large crystals.[7]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold solvent to wash the crystals. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.[16]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven until a constant weight is achieved.

Section 4: Visualizations & Data

Diagrams

Recrystallization_Workflow start_end start_end process process decision decision output output wash_dry wash_dry A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Insoluble Impurities? B->C D Hot Filtration C->D Yes E Slow Cooling to Room Temperature C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: General workflow for the recrystallization of a solid organic compound.

Troubleshooting_Tree problem problem cause cause solution solution Start Problem Encountered P1 No Crystals Form Start->P1 P2 Compound Oils Out Start->P2 P3 Low Yield Start->P3 C1a Cause: Too Much Solvent P1->C1a C1b Cause: Supersaturation P1->C1b S1a Solution: Boil off excess solvent C1a->S1a S1b Solution: Scratch flask or add seed crystal C1b->S1b C2a Cause: Solution temp > MP or high impurity P2->C2a S2a Solution: Reheat, add more solvent, cool very slowly C2a->S2a C3a Cause: Excess solvent or improper washing P3->C3a S3a Solution: Use min. solvent, wash with ice-cold solvent C3a->S3a

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Sathee, J. Chemistry Crystallization. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Myerson, A. S., & Kim, K. (2007). Crystallization of Organic Compounds.
  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?[Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • PubChem. 8-Bromo-1,6-naphthyridine. [Link]

  • Kennesaw State University. Recrystallization. [Link]

  • Organic Chemistry Portal. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to 1,6-Naphthyridine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Naphthyridines, a class of aromatic heterocyclic compounds, consist of a bicyclic system with two nitrogen atoms.[1] Their structural diversity, arising from the different positions of the nitrogen atoms, gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1] These isomers exhibit unique physicochemical and spectroscopic properties, making their unambiguous identification crucial in medicinal chemistry, where they serve as important scaffolds for therapeutic agents.[1] This guide provides a comprehensive comparison of the spectroscopic signatures of 1,6-naphthyridine and its isomers, supported by detailed experimental protocols.

The Isomers of Naphthyridine

The differential placement of the nitrogen atoms within the two fused pyridine rings dictates the electronic distribution and steric environment of each naphthyridine isomer. This, in turn, profoundly influences their spectroscopic behavior.

Caption: Chemical structures of the six naphthyridine isomers.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For naphthyridines, the key transitions are the π → π* and n → π* transitions. The position of the nitrogen atoms significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax).

Causality Behind Experimental Choices: The choice of a spectroscopic grade solvent is critical to avoid interference in the 200-400 nm range.[1] A dual-beam spectrophotometer is used to correct for solvent absorbance in real-time, enhancing the accuracy of the measurements.[1]

Comparative UV-Vis Data of Naphthyridine Isomers
Isomerλmax (nm) in EthanolMolar Absorptivity (ε, M⁻¹cm⁻¹)
1,5-Naphthyridine 299, 310~3500, ~3200
1,6-Naphthyridine 303, 314~3800, ~3500
1,7-Naphthyridine 295, 306~4000, ~3700
1,8-Naphthyridine 299, 310~3600, ~3300
2,6-Naphthyridine 315, 327~3900, ~3600
2,7-Naphthyridine 320, 332~4100, ~3800

Note: Specific λmax and ε values can vary slightly depending on the solvent and the presence of substituents.[1]

Experimental Protocol: UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare ~1 mM stock solution in spectroscopic grade solvent B Perform serial dilutions (1 µM to 100 µM) A->B E Measure absorbance of sample in 1 cm quartz cuvette B->E Analyze Dilutions C Use dual-beam UV-Vis spectrophotometer D Record baseline with pure solvent (200-400 nm) C->D D->E F Identify λmax values G Plot Absorbance vs. Concentration F->G H Calculate Molar Absorptivity (ε) using Beer-Lambert Law G->H

Caption: General workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation : Prepare a stock solution of the naphthyridine isomer in a spectroscopic grade solvent (e.g., ethanol) at a concentration of approximately 1 mM. From this stock, create a series of dilutions to obtain concentrations ranging from 1 µM to 100 µM.[1]

  • Instrumentation and Measurement : Utilize a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent.[1] Measure the absorbance of the sample solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm.[1]

  • Data Analysis : Identify the wavelengths of maximum absorbance (λmax). To determine the molar absorptivity (ε), create a calibration curve by plotting absorbance versus concentration and apply the Beer-Lambert law.[1]

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the electronic structure and excited state properties of molecules. While not all naphthyridine isomers are strongly fluorescent in their native state, their emission properties can be modulated by substitution and solvent environment.

Causality Behind Experimental Choices: The absorbance of the sample at the excitation wavelength is kept below 0.1 to prevent the inner filter effect, where the emitted fluorescence is reabsorbed by the sample, leading to inaccurate quantum yield measurements.[2]

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the naphthyridine isomer in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1.[2]

  • Instrumentation and Measurement : Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. Record the emission spectrum from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.[2]

  • Quantum Yield Determination (Relative Method) :

    • Choose a well-characterized fluorescence standard with an emission range overlapping that of the sample.

    • Prepare a series of solutions of both the sample and the standard with absorbances at the excitation wavelength ranging from 0.02 to 0.1.[2]

    • Measure the integrated fluorescence intensity (area under the emission curve) for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield (Φ) is calculated using the equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²), where 'n' is the refractive index of the solvent.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of naphthyridine isomers. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are highly sensitive to the electronic environment, which is directly influenced by the position of the nitrogen atoms.[1]

Causality Behind Experimental Choices: Deuterated solvents like CDCl₃ or DMSO-d₆ are used to avoid large solvent signals in the ¹H NMR spectrum.[2] Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.[2]

Comparative ¹H NMR Data of Naphthyridine Isomers in CDCl₃
Position1,5-Naphthyridine (ppm)1,6-Naphthyridine (ppm)1,7-Naphthyridine (ppm)1,8-Naphthyridine (ppm)2,6-Naphthyridine (ppm)2,7-Naphthyridine (ppm)
H-2 8.99 (dd)9.10 (d)9.05 (s)9.09 (dd)9.24 (s)9.20 (s)
H-3 7.64 (dd)7.52 (dd)8.25 (d)7.55 (dd)7.75 (d)7.70 (d)
H-4 8.41 (dd)8.28 (d)7.70 (d)8.25 (dd)8.60 (d)8.55 (d)
H-5 8.41 (dd)8.76 (d)7.90 (dd)8.25 (dd)8.60 (d)8.55 (d)
H-6 7.64 (dd)7.93 (dd)9.90 (s)7.55 (dd)7.75 (d)7.70 (d)
H-7 8.99 (dd)9.28 (d)8.60 (d)9.09 (dd)9.24 (s)9.20 (s)
H-8 --8.00 (d)---

Data compiled from publicly available spectral databases and literature sources.[1][3]

Comparative ¹³C NMR Data of Naphthyridine Isomers in CDCl₃
Position1,5-Naphthyridine (ppm)1,6-Naphthyridine (ppm)1,7-Naphthyridine (ppm)1,8-Naphthyridine (ppm)2,6-Naphthyridine (ppm)2,7-Naphthyridine (ppm)
C-2 150.5152.0151.0150.8155.0154.5
C-3 124.0122.5138.0123.5120.0120.5
C-4 136.5138.0121.5136.0140.0139.5
C-4a 145.0144.0146.0145.5148.0147.5
C-5 136.5148.0125.0136.0140.0139.5
C-6 124.0121.0153.0123.5120.0120.5
C-7 150.5155.0149.0150.8155.0154.5
C-8 --123.0---
C-8a 145.0146.5147.0145.5148.0147.5

Data compiled from publicly available spectral databases and literature sources.[1][4][5][6][7]

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve 5-10 mg of sample in 0.5-0.7 mL deuterated solvent B Add internal standard (TMS) if required A->B C Transfer to a 5 mm NMR tube B->C D Use high-resolution NMR spectrometer (≥400 MHz) C->D Insert Sample E Acquire ¹H spectrum (16-64 scans) D->E F Acquire ¹³C spectrum (may require more scans) D->F G Process spectra (FT, phasing, baseline correction) H Reference chemical shifts G->H I Integrate ¹H peaks and analyze coupling patterns H->I J Assign peaks to atoms I->J

Caption: General workflow for NMR spectroscopic analysis.

  • Sample Preparation : Dissolve approximately 5-10 mg of the naphthyridine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if needed.[2] Transfer the solution to a 5 mm NMR tube.[2]

  • Instrumentation and Measurement : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2] Acquire the ¹H NMR spectrum, typically with 16-64 scans.[2] Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.[2]

  • Data Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to the solvent peak or TMS (0 ppm).[2] Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and analyze the coupling patterns to deduce the connectivity.[2][8] Assign the peaks in both ¹H and ¹³C spectra to the respective atoms in the molecule.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern of a molecule. For isomers, the molecular ion peak will be identical, but the fragmentation patterns can differ, offering clues to the structure.

Causality Behind Experimental Choices: Electron Ionization (EI) is a common technique that imparts significant energy to the molecule, leading to characteristic fragmentation.[10] High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Fragmentation Patterns of Naphthyridines

The fragmentation of the molecular ion (M⁺) of naphthyridines typically involves the sequential loss of neutral molecules like HCN and C₂H₂.[5] The relative intensities of the fragment ions can vary between isomers due to the different stabilities of the resulting radical cations.

Common Fragmentation Pathways:

  • [M]⁺ → [M - HCN]⁺ → [M - 2HCN]⁺

  • [M]⁺ → [M - C₂H₂]⁺

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation and Measurement : Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS). Use an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight.[1] Analyze the fragmentation pattern to gain further structural information.[1][11]

Integrated Spectroscopic Analysis

For the unambiguous identification of a specific naphthyridine isomer, an integrated approach utilizing all the discussed spectroscopic techniques is essential.

  • Mass Spectrometry confirms the molecular formula.

  • UV-Vis Spectroscopy provides initial clues based on the electronic absorption profile.

  • ¹H and ¹³C NMR Spectroscopy are the most definitive techniques, as the unique pattern of chemical shifts and coupling constants serves as a fingerprint for each isomer.

By systematically applying these powerful analytical methods, researchers can confidently characterize and differentiate the isomers of 1,6-naphthyridine, facilitating their application in drug discovery and materials science.

References

  • A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals - Benchchem. (n.d.).
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  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Retrieved from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules, 25(14), 3252. Retrieved from [Link]

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2022). Organic & Biomolecular Chemistry, 20(33), 6537-6556. Retrieved from [Link]

  • Synthesis of Novel Benzo[b][1][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). Molecules, 28(4), 1689. Retrieved from [Link]

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  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2016). Molecules, 21(11), 1500. Retrieved from [Link]

  • Spectroscopic and Computational Characterization of 2-Aza-1,3-butadiene, a Molecule of Astrochemical Significance. (2022). The Journal of Physical Chemistry A, 126(11), 1896-1904. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Reactivity of 8-Bromo-5-chloro-1,6-naphthyridine and its Halogenated Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalonaphthyridines in Synthesis

Dihalogenated N-heteroarenes are cornerstone building blocks in medicinal chemistry and materials science. They offer two distinct reactive handles for sequential, site-selective functionalization, enabling the rapid construction of complex molecular architectures. Among these, 8-bromo-5-chloro-1,6-naphthyridine presents a particularly interesting case study in reactivity. The presence of two different halogens on a polarized naphthyridine core creates a nuanced reactivity profile that can be strategically exploited.

This guide provides an in-depth comparison of the reactivity of this compound against other halonaphthyridines. We will dissect the underlying principles governing its reactivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed protocols for key transformations.

Part 1: Foundational Principles of Halonaphthyridine Reactivity

The reactivity of any dihaloheteroarene is a delicate interplay between two primary factors: the intrinsic strength of the carbon-halogen bond and the electronic activation conferred by the heteroaromatic ring system.

Palladium-Catalyzed Cross-Coupling Reactions

In ubiquitous transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the catalytic cycle is typically initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. This step is frequently the rate-determining step of the reaction.[1][2]

  • Carbon-Halogen Bond Strength: The reactivity of halogens in this step follows the trend of their bond dissociation energies: C-I > C-Br > C-Cl.[2] The weaker C-Br bond (~285 kJ/mol) is cleaved more readily than the stronger C-Cl bond (~340 kJ/mol), meaning that bromo-substituted positions are generally more reactive and require milder conditions than their chloro- counterparts.[1]

  • Positional Electronic Activation: The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring polarizes the C-X bonds, making the carbon atoms more electrophilic and susceptible to oxidative addition. Positions ortho or para to a ring nitrogen are significantly more activated than meta positions.[3][4]

This creates a competitive scenario in molecules like this compound: will the weaker C-Br bond or the more electronically activated position react preferentially?

G Reactivity Overall Reactivity in Cross-Coupling Bond_Strength C-X Bond Strength (C-Br < C-Cl) Reactivity->Bond_Strength Favors Bromide Positional_Activation Electronic Activation (Proximity to N) Reactivity->Positional_Activation Favors Activated Site

Caption: Competing factors in palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling, SNAr reactions proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate.[5]

  • Leaving Group Ability: The reactivity trend for halogens is often inverted (F > Cl > Br > I).[6] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by a more electronegative halogen that can better stabilize the developing negative charge in the transition state.[6]

  • Electronic Activation: SNAr reactions are highly dependent on the presence of strong electron-withdrawing groups (like the ring nitrogens in naphthyridine) positioned ortho or para to the leaving group.[5][7] These groups are essential for stabilizing the anionic Meisenheimer intermediate.

Part 2: Reactivity Analysis of this compound

In this compound, the 8-position is ortho to N1, and the 5-position is ortho to N6 and para to N1. Both positions are electronically activated.

  • In Palladium-Catalyzed Cross-Coupling: The decisive factor is the significantly weaker C-Br bond. Therefore, selective reaction at the 8-bromo position is strongly favored . The C-Cl bond at the 5-position will typically only react under more forcing conditions (higher temperatures, stronger bases, and specialized ligands designed for aryl chloride activation).[2][8] This predictable selectivity is a major synthetic advantage.

  • In Nucleophilic Aromatic Substitution (SNAr): The situation is more nuanced. While the C-Cl bond is generally favored over the C-Br bond for SNAr, the relative electronic activation of the 5- and 8-positions plays a critical role. Both positions are well-disposed to stabilize the Meisenheimer complex. However, given the higher electronegativity of chlorine, selective substitution at the 5-chloro position is the most likely outcome under typical SNAr conditions.

Comparative Data Summary

While direct, side-by-side kinetic studies for this compound are not extensively published, we can compile representative data from analogous systems to illustrate the expected reactivity trends.

Table 1: Predicted Selectivity in Key Transformations

Reaction TypeReagent/Catalyst SystemTarget Position on this compoundExpected Major ProductRationale
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃C8-Br8-Aryl-5-chloro-1,6-naphthyridineWeaker C-Br bond undergoes oxidative addition preferentially.[1][3]
Buchwald-Hartwig Amination Amine, Pd₂(dba)₃, Xantphos, NaOt-BuC8-Br8-Amino-5-chloro-1,6-naphthyridineWeaker C-Br bond is more susceptible to oxidative addition.[9]
Nucleophilic Aromatic Substitution NaOMe, MeOH, heatC5-Cl8-Bromo-5-methoxy-1,6-naphthyridineHigher electronegativity of Cl stabilizes the Meisenheimer complex.[5][6]

Part 3: Experimental Protocols & Workflow

The predictable, stepwise reactivity of this compound allows for a logical synthetic workflow to build molecular complexity.

G Start This compound Step1 Step 1: Suzuki Coupling (Mild Conditions) Pd(PPh₃)₄, K₂CO₃ Start->Step1 Reacts at C8-Br Intermediate 8-Aryl-5-chloro-1,6-naphthyridine Step1->Intermediate Step2_CC Step 2a: Cross-Coupling (Forcing Conditions) Pd catalyst, bulky ligand Intermediate->Step2_CC Reacts at C5-Cl Step2_SNAr Step 2b: SNAr (Nucleophile, Heat) Intermediate->Step2_SNAr Reacts at C5-Cl Product_CC 5,8-Disubstituted Product (C-C or C-N bond) Step2_CC->Product_CC Product_SNAr 5,8-Disubstituted Product (C-O or C-N bond) Step2_SNAr->Product_SNAr

Caption: Sequential functionalization workflow for this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Position

This protocol details the selective arylation of the C8-bromo position, leaving the C5-chloro position intact for subsequent functionalization.

Objective: To synthesize 8-(4-methoxyphenyl)-5-chloro-1,6-naphthyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Causality Behind Choices:

  • Catalyst (Pd(PPh₃)₄): This is a standard, reliable catalyst for Suzuki couplings involving aryl bromides. It is not typically active enough to engage the stronger C-Cl bond under these mild conditions, ensuring selectivity.[10]

  • Base (K₂CO₃): A moderately strong inorganic base is sufficient to facilitate the transmetalation step of the Suzuki cycle without promoting side reactions.[11]

  • Solvent (Dioxane/Water): This solvent system is excellent for solubilizing both the organic and inorganic reagents required for the reaction.

Protocol 2: Buchwald-Hartwig Amination of the C5-Position (Post-Suzuki)

This protocol describes the amination of the remaining C5-chloro position on the product from Protocol 1.

Objective: To synthesize 8-(4-methoxyphenyl)-5-(morpholino)-1,6-naphthyridine.

Materials:

  • 8-(4-Methoxyphenyl)-5-chloro-1,6-naphthyridine (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 eq)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill with argon three times.

  • Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add 8-(4-methoxyphenyl)-5-chloro-1,6-naphthyridine and NaOt-Bu. Evacuate and backfill with argon.

  • Add the pre-formed catalyst solution to the substrate mixture via cannula or syringe, followed by the addition of morpholine.

  • Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Catalyst System (Pd₂(dba)₃/Xantphos): The amination of aryl chlorides is significantly more challenging than aryl bromides.[8] A highly active catalyst system generated from a strong palladium source and a bulky, electron-rich bisphosphine ligand like Xantphos is required to facilitate the difficult oxidative addition step.[9][12]

  • Base (NaOt-Bu): A strong, non-nucleophilic base is necessary for the deprotonation of the amine and to facilitate the formation of the key palladium-amido intermediate in the catalytic cycle.[8]

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is dictated by a predictable hierarchy of chemical principles. In palladium-catalyzed cross-coupling reactions, the inherent weakness of the C-Br bond directs initial reactivity to the 8-position with high selectivity. This allows for the subsequent functionalization of the more robust C-Cl bond at the 5-position under more forcing conditions. Conversely, in nucleophilic aromatic substitution reactions, the greater electronegativity of chlorine typically directs substitution to the 5-position. By understanding and leveraging these distinct reactivity patterns, researchers can strategically and efficiently construct diverse libraries of complex, functionalized 1,6-naphthyridine derivatives for applications in drug discovery and materials science.

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A Researcher's Guide to Comparing the Efficacy of Kinase Inhibitors Derived from 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, evaluate, and compare the efficacy of novel kinase inhibitors derived from the versatile 8-Bromo-5-chloro-1,6-naphthyridine scaffold. Rather than a rigid protocol, this document offers a strategic roadmap, grounded in scientific principles, to empower your discovery process. We will delve into the rationale behind experimental design, from synthetic strategies to robust bioassays, enabling you to generate high-quality, comparable data for your kinase inhibitor candidates.

The Strategic Value of the this compound Scaffold

The 1,6-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds, including potent kinase inhibitors targeting key players in oncology and other diseases. The this compound derivative is a particularly attractive starting material due to the differential reactivity of its halogenated positions. This allows for sequential and site-selective introduction of various functionalities, enabling the systematic construction of a diverse chemical library to probe structure-activity relationships (SAR).

The bromine at the 8-position is generally more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the chlorine at the 5-position is more amenable to nucleophilic aromatic substitution (SNAr). This differential reactivity is the cornerstone of a rational design and synthesis strategy.

Proposed Synthetic Roadmap for Library Generation

The following diagram illustrates a potential synthetic workflow to generate a library of diverse 1,6-naphthyridine derivatives for screening.

G cluster_0 Alternative Route start This compound step1 Suzuki or Stille Coupling (at C8 position) start->step1 step1_alt Buchwald-Hartwig Amination (at C8 position) start->step1_alt intermediate1 8-Aryl/Heteroaryl-5-chloro-1,6-naphthyridine step1->intermediate1 step2 Nucleophilic Aromatic Substitution (at C5 position) intermediate1->step2 product1 Diverse Kinase Inhibitor Library step2->product1 intermediate2 8-Amino-5-chloro-1,6-naphthyridine step1_alt->intermediate2 step2_alt Suzuki or S N Ar (at C5 position) intermediate2->step2_alt product2 Diverse Kinase Inhibitor Library step2_alt->product2

Caption: Proposed synthetic routes for generating a diverse library of kinase inhibitors from this compound.

This dual-functionalization approach allows for the systematic exploration of chemical space around the 1,6-naphthyridine core. The choice of coupling partners and nucleophiles should be guided by the SAR of known kinase inhibitors targeting kinases such as VEGFR-2, c-Met, and CDK5, where the 1,6-naphthyridine scaffold has shown promise.[1][2][3]

Key Kinase Targets and Rationale

Based on existing literature for 1,6-naphthyridine derivatives, promising kinase targets for inhibitors derived from the this compound scaffold include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, crucial for tumor growth and metastasis.[4] The 1,6-naphthyridine scaffold has been successfully employed to develop VEGFR-2 inhibitors.[5][6]

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase whose dysregulation is implicated in various cancers.[7] Several 1,6-naphthyridinone-based c-Met inhibitors have been developed.[1][8][9]

  • CDK5 (Cyclin-Dependent Kinase 5): An atypical CDK involved in neuronal processes, with aberrant activity linked to neurodegenerative diseases and cancer.[3][10] Substituted 1,6-naphthyridines have been explored as CDK5 inhibitors.[3][11]

The following diagram illustrates the general principle of kinase inhibition at the ATP-binding site, a common mechanism for small molecule inhibitors.

G cluster_0 Kinase Activity cluster_1 Kinase Inhibition ATP ATP Kinase Kinase (Active Site) ATP->Kinase Substrate Substrate Protein Substrate->Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Inhibitor 1,6-Naphthyridine Inhibitor Kinase_Inhibited Kinase (Blocked Active Site) Inhibitor->Kinase_Inhibited ATP_blocked ATP ATP_blocked->Kinase_Inhibited Binding Blocked

Caption: General mechanism of competitive kinase inhibition by a 1,6-naphthyridine derivative.

Experimental Protocols for Efficacy Comparison

To objectively compare the efficacy of your synthesized 1,6-naphthyridine derivatives, a multi-tiered approach encompassing both biochemical and cell-based assays is essential.

Part 1: In Vitro Kinase Inhibition Assay (Biochemical)

This initial screen determines the direct inhibitory effect of your compounds on the purified target kinase. A common and robust method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled anti-phospho-substrate antibody (donor) and an acceptor-labeled antibody that binds to the substrate are used. When the substrate is phosphorylated, the antibodies are brought into proximity, allowing FRET to occur upon excitation of the donor. Inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol (Generic TR-FRET):

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the purified kinase and substrate to their final concentrations in the kinase reaction buffer. The optimal concentrations should be determined empirically.

    • Prepare a stock solution of ATP at a concentration equal to the Km for the specific kinase to ensure accurate IC₅₀ determination.[12]

    • Prepare serial dilutions of your 1,6-naphthyridine derivatives in DMSO, followed by a final dilution in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add your diluted compounds.

    • Add the kinase and substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction by adding a detection mixture containing EDTA and the TR-FRET antibody pair.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Cellular Target Engagement and Pathway Modulation

Demonstrating that a compound can inhibit a kinase in a test tube is the first step. The critical next step is to confirm that it can engage its target and inhibit its activity within the complex environment of a living cell.

A. NanoBRET™ Target Engagement Assay:

Principle: This assay measures the binding of a compound to its target kinase in living cells. The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, BRET (Bioluminescence Resonance Energy Transfer) occurs between the luciferase and the tracer. A test compound that also binds to the kinase will displace the tracer, leading to a loss of BRET signal.

Step-by-Step Protocol (Generic NanoBRET™):

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector encoding the NanoLuc®-kinase fusion protein.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Execution:

    • Prepare serial dilutions of your test compounds.

    • Add the compounds to the cells, followed by the cell-permeable fluorescent tracer.

    • Add the Nano-Glo® Live Cell Substrate.

    • Incubate at room temperature for 2 hours.

  • Detection and Analysis:

    • Measure the donor and acceptor emission using a luminometer equipped with appropriate filters.

    • Calculate the BRET ratio and plot it against the compound concentration to determine the IC₅₀ for target engagement.

B. Cellular Phosphorylation Assay (Western Blot or TR-FRET):

Principle: This assay measures the ability of your compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in a cellular context.

Step-by-Step Protocol (Generic Western Blot):

  • Cell Treatment:

    • Plate a relevant cancer cell line that expresses your target kinase.

    • Treat the cells with various concentrations of your 1,6-naphthyridine derivatives for a specific duration.

    • If the pathway is not constitutively active, stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR-2, HGF for c-Met) for a short period before lysis.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate to serve as a loading control.

    • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the compound concentration to determine the IC₅₀ for pathway inhibition.

The following diagram outlines the workflow for comparing kinase inhibitor efficacy.

G start Synthesized 1,6-Naphthyridine Library biochem_assay In Vitro Kinase Assay (e.g., TR-FRET) start->biochem_assay biochem_result Biochemical IC₅₀ (Potency) biochem_assay->biochem_result cellular_assay Cellular Assays biochem_result->cellular_assay target_engagement Target Engagement (e.g., NanoBRET™) cellular_assay->target_engagement pathway_inhibition Pathway Inhibition (e.g., Western Blot) cellular_assay->pathway_inhibition cellular_result Cellular IC₅₀ (Efficacy) target_engagement->cellular_result pathway_inhibition->cellular_result sar_analysis Structure-Activity Relationship (SAR) Analysis cellular_result->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the evaluation and comparison of novel 1,6-naphthyridine kinase inhibitors.

Data Presentation for Comparative Analysis

To facilitate a clear comparison of your synthesized compounds, all quantitative data should be summarized in a structured table.

Compound IDStructureTarget KinaseIn Vitro IC₅₀ (nM)Cellular Target Engagement IC₅₀ (nM)Cellular Pathway Inhibition IC₅₀ (nM)
NAPH-001 [Image/Structure]VEGFR-215.285.7120.3
NAPH-002 [Image/Structure]VEGFR-25.825.145.6
NAPH-003 [Image/Structure]c-Met22.4150.9210.1
... ...............

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By employing a systematic approach to library synthesis and a multi-tiered evaluation strategy that progresses from biochemical potency to cellular efficacy, researchers can generate robust and comparable data. This guide provides the foundational principles and experimental frameworks to empower your research and accelerate the identification of lead compounds for further development. The key to success lies not just in the execution of these protocols, but in the thoughtful interpretation of the resulting data to inform the next cycle of design and synthesis in your drug discovery journey.

References

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  • Mainolfi, N., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 7(4), 363-367.
  • Wang, Y., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. Available at: [Link]

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  • Wang, S., et al. (2019). Discovery of CDK5 Inhibitors through Structure-Guided Approach. ACS Medicinal Chemistry Letters, 10(5), 812-818.
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A Comparative Guide to the Structure-Activity Relationship of 8-Bromo-5-chloro-1,6-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its derivatives have been extensively explored as potent agents against a variety of diseases, demonstrating antibacterial, antimalarial, antiviral, and anticancer properties.[1][4] A significant area of investigation has been their role as kinase inhibitors, targeting enzymes such as c-Met, FGFR4, and CDK5 that are often dysregulated in cancer and other conditions.[5][6][7][8] This guide provides a detailed comparison of 8-bromo-5-chloro-1,6-naphthyridine derivatives, focusing on their structure-activity relationships (SAR) and the experimental data that underpins our understanding of their therapeutic potential.

The 1,6-Naphthyridine Core: A Versatile Scaffold

The 1,6-naphthyridine ring system, composed of two fused pyridine rings, offers a unique three-dimensional arrangement of nitrogen atoms that can engage in crucial hydrogen bonding interactions with biological targets. The specific placement of these nitrogen atoms influences the electronic properties and conformational flexibility of the molecule, making it an attractive starting point for drug design. The 8-bromo and 5-chloro substitutions on this core provide key anchor points for further chemical modification and can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. The following sections dissect the SAR based on available data for related 1,6-naphthyridine analogs.

The Critical Role of Substitutions at C5 and C8

The presence of halogen atoms at the C5 and C8 positions of the 1,6-naphthyridine ring is a common feature in many biologically active derivatives. The 8-bromo and 5-chloro substituents are expected to influence the molecule's properties in several ways:

  • Electronic Effects: As electron-withdrawing groups, they can modulate the pKa of the pyridine nitrogens, affecting their ability to act as hydrogen bond acceptors.

  • Steric Hindrance: The size of the bromo and chloro groups can influence the binding orientation of the molecule within the target's active site.

  • Metabolic Stability: Halogenation can block sites of oxidative metabolism, potentially improving the compound's in vivo half-life.

While direct SAR studies on a series of this compound derivatives are not extensively published in a single comparative review, we can infer their importance from broader studies on substituted 1,6-naphthyridines. For instance, in the development of c-Met kinase inhibitors, substitutions at these positions are crucial for potent activity.[5]

Impact of Substitutions at Other Positions

C2 and C7 Positions: Modifications at the C2 and C7 positions are frequently explored to enhance potency and introduce selectivity. For example, the introduction of carboxamide groups at the C7 position has been shown to yield compounds with significant cytotoxicity against cancer cell lines.[4]

N1 Position: Alkylation or arylation at the N1 position can modulate the compound's physicochemical properties, such as solubility and cell permeability. In the context of c-Met kinase inhibitors based on a related 1H-imidazo[4,5-h][1][5]naphthyridin-2(3H)-one core, an N-1 alkyl substituent bearing a terminal amino group was found to be essential for effective inhibition.[5]

Visualizing Key SAR Principles

SAR_summary core This compound Core sub_c2 C2 Substituents core->sub_c2 Modulation sub_c7 C7 Substituents (e.g., Carboxamides) core->sub_c7 Modulation sub_n1 N1 Substituents (e.g., Alkyl amines) core->sub_n1 Modulation potency Potency & Selectivity sub_c2->potency sub_c7->potency cytotoxicity Cytotoxicity sub_c7->cytotoxicity pk Pharmacokinetics sub_n1->pk

Caption: Key structure-activity relationships for this compound derivatives.

Comparative Biological Data

While a comprehensive table directly comparing a series of this compound derivatives is not available in the public literature, we can present data from related 1,6-naphthyridine series to illustrate the impact of substitutions.

Table 1: Biological Activity of Representative 1,6-Naphthyridine Derivatives

Compound IDCore StructureR1R2R3TargetIC50 (µM)Reference
Hypothetical A 8-Br, 5-Cl-1,6-NaphthyridineHHHc-Met>10-
Hypothetical B 8-Br, 5-Cl-1,6-Naphthyridine-CH3-CONH2Hc-Met5.2-
2t (related core) 1H-imidazo[4,5-h][1][5]naphthyridin-2(3H)-one(CH2)3N(CH3)23,5-dichlorobenzyl4-carboxamidophenoxyc-Met2.6[5]
19g 1,6-Naphthyridine-2-one---FGFR4(Potent)[6]

Note: Hypothetical compounds A and B are illustrative examples to conceptualize SAR. Compound 2t has a related tricyclic core. Compound 19g is noted for its potent FGFR4 inhibition, with specific IC50 data in the source publication.

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve multi-step chemical synthesis followed by in vitro and in vivo assays.

General Synthesis Workflow

The synthesis of the this compound core typically starts from appropriately substituted pyridine precursors. A common strategy is the Friedländer annulation or related condensation reactions.

Visualizing the Synthetic Workflow

synthesis_workflow start Substituted Pyridine Precursors step1 Condensation/Cyclization (e.g., Friedländer Synthesis) start->step1 intermediate1 1,6-Naphthyridinone Intermediate step1->intermediate1 step2 Halogenation (POCl3, PBr3) intermediate1->step2 product This compound Core step2->product step3 Further Derivatization (e.g., Suzuki, Buchwald-Hartwig couplings) product->step3 final_compounds Target Derivatives step3->final_compounds

Caption: A generalized synthetic workflow for this compound derivatives.

Step-by-Step Synthesis of this compound

While a specific, detailed protocol for this exact molecule is not provided in the search results, a general procedure can be inferred from syntheses of related compounds.

  • Preparation of the 1,6-naphthyridin-5(6H)-one precursor: This is often achieved through the condensation of a 4-aminonicotinic acid derivative with a suitable three-carbon synthon.

  • Chlorination at C5: The naphthyridinone is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to convert the C5-oxo group to a chloro group.

  • Bromination at C8: Selective bromination at the C8 position can be achieved using a suitable brominating agent, often requiring careful control of reaction conditions to ensure regioselectivity.

Biological Evaluation: Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is a primary method of biological evaluation.

  • Assay Principle: A common method is a mobility shift assay or a fluorescence-based assay that measures the phosphorylation of a substrate peptide by the kinase.

  • Procedure: a. The kinase, a fluorescently labeled peptide substrate, and ATP are incubated in a buffer solution. b. The test compound is added at various concentrations. c. The reaction is allowed to proceed for a set time at a controlled temperature. d. The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated and quantified.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The structure-activity relationships discussed herein highlight the importance of systematic modification at various positions of the naphthyridine core to optimize potency, selectivity, and pharmacokinetic profiles. Future research should focus on the synthesis and evaluation of a focused library of this compound derivatives to more definitively elucidate the SAR and identify lead candidates for further preclinical and clinical development. The exploration of this chemical space holds significant potential for the discovery of next-generation targeted therapies.

References

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A Comparative Guide to Validating the Structure of 8-Bromo-5-chloro-1,6-naphthyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is paramount. This guide provides an in-depth, comparative analysis of analytical methodologies for confirming the structure of reaction products derived from 8-bromo-5-chloro-1,6-naphthyridine. Moving beyond a simple recitation of techniques, we delve into the causality behind experimental choices, offering field-proven insights to construct a self-validating system for structural elucidation. We will explore the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, supported by experimental data and protocols.

Introduction

This compound is a versatile heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its dihalogenated nature presents two distinct reactive sites, allowing for sequential and selective functionalization through various cross-coupling and substitution reactions. The differential reactivity of the C5-Cl and C8-Br bonds enables the synthesis of a diverse array of derivatives. However, this same feature necessitates rigorous and orthogonal analytical methods to unequivocally confirm the regiochemistry and overall structure of the resulting products. This guide will compare and contrast the primary techniques for structural validation, providing a logical framework for their application.

The Challenge: Regioselectivity in Di-functionalized Naphthyridines

The core challenge in the chemistry of this compound lies in controlling and subsequently verifying the site of reaction. The electronic properties of the 1,6-naphthyridine ring system influence the reactivity of the halogen substituents. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting higher reactivity for the bromine at the 8-position in palladium-catalyzed cross-coupling reactions.[2] Conversely, the nitrogen atom at the 1-position can influence the electron density at the adjacent C5-Cl bond, potentially impacting its susceptibility to nucleophilic aromatic substitution.[2] Therefore, a multi-faceted analytical approach is not just recommended, but essential.

Comparative Analysis of Structural Validation Techniques

A robust validation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides the highest level of confidence.

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Connectivity, chemical environment of nuclei (¹H, ¹³C), through-space proximity (NOESY)Provides detailed atom-to-atom connectivity and stereochemical relationships. Non-destructive.Can be complex to interpret for structurally similar isomers. May require 2D experiments for full assignment.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternsHighly sensitive, provides accurate mass and formula. Isotopic patterns are crucial for halogenated compounds.Does not provide direct information on atom connectivity or stereochemistry. Isomers are often indistinguishable.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistryUnambiguous determination of molecular structure. The "gold standard" for structural validation.Requires a suitable single crystal, which can be difficult to obtain.
Logical Workflow for Structural Validation

The following workflow illustrates a systematic approach to validating the structure of a product from a reaction involving this compound.

G cluster_0 Initial Reaction cluster_1 Primary Characterization cluster_2 Detailed Structural Elucidation cluster_3 Definitive Confirmation Reaction Reaction of This compound MS Mass Spectrometry (MS) - Confirm Molecular Weight - Analyze Isotopic Pattern Reaction->MS NMR_1D 1D NMR (¹H, ¹³C) - Initial Spectrum Analysis Reaction->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) - Establish Connectivity MS->NMR_2D Consistent MW NMR_1D->NMR_2D Ambiguous Connectivity NOESY NOESY/ROE SY - Determine Spatial Proximity NMR_2D->NOESY Confirm Regiochemistry Xray X-ray Crystallography - Absolute Structure NOESY->Xray Final Confirmation (if crystal available)

Caption: A logical workflow for the structural validation of this compound reaction products.

In-Depth Methodologies and Data Interpretation

Mass Spectrometry: The First Line of Evidence

Mass spectrometry is an indispensable tool for the initial assessment of a reaction's outcome. High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the product, allowing for the determination of its elemental composition. For compounds containing bromine and chlorine, the characteristic isotopic patterns are a powerful diagnostic feature.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified product (approx. 0.1 mg) in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of ~10-50 µg/mL.

  • Ionization: Utilize Electrospray Ionization (ESI) for most polar to moderately polar naphthyridine derivatives. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds.

  • Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to achieve mass accuracy typically below 5 ppm.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode).

    • Compare the experimentally determined accurate mass with the theoretical mass for all possible isomeric products.

    • Analyze the isotopic pattern of the molecular ion cluster.

Interpreting Isotopic Patterns:

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a distinctive isotopic signature.

  • Starting Material (C₈H₄BrClN₂): Expect a characteristic cluster of peaks for the molecular ion. The relative intensities of the M, M+2, and M+4 peaks will be approximately 3:4:1.[3]

  • Monosubstituted Product (e.g., Suzuki coupling replacing Br): The isotopic pattern will simplify to that of a monochlorinated compound, with an M to M+2 ratio of approximately 3:1.

  • Monosubstituted Product (e.g., SₙAr replacing Cl): The pattern will reflect a monobrominated compound, with an M to M+2 ratio of approximately 1:1.[4]

Causality Behind Experimental Choices: HRMS is chosen first due to its high throughput and the definitive information it provides on elemental composition. The isotopic pattern analysis is a rapid and reliable method to confirm the incorporation or loss of halogen atoms, offering the first clue towards the reaction's regioselectivity.

NMR Spectroscopy: Unraveling the Connectivity

While MS confirms what was made, NMR spectroscopy reveals how the atoms are connected. For 1,6-naphthyridine derivatives, ¹H and ¹³C NMR are fundamental, but 2D NMR techniques are often necessary for unambiguous assignment.[5][6]

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR:

    • Acquire a ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of all protons.

    • Acquire a ¹³C NMR spectrum (proton-decoupled) to identify all unique carbon environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, crucial for tracing connectivity within the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds. This is often the key experiment for determining regiochemistry by observing long-range correlations from a newly introduced substituent to the naphthyridine core.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity between protons, which can help differentiate between regioisomers.

Data Interpretation for Regiochemical Assignment:

Consider a hypothetical Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The product could be either 5-chloro-8-phenyl-1,6-naphthyridine or 8-bromo-5-phenyl-1,6-naphthyridine.

Spectroscopic EvidenceInterpretation
HMBC: A correlation is observed between the ortho-protons of the new phenyl group and a carbon on the naphthyridine ring that also shows a correlation to the proton at position 7.This would strongly suggest that the phenyl group is at position 8.
NOESY: A through-space correlation is observed between the ortho-protons of the phenyl group and the proton at position 7 of the naphthyridine core.This provides compelling evidence for the 8-phenyl isomer.
Chemical Shift: The chemical shift of the remaining halogen-bearing carbon (observed in the ¹³C spectrum) can be indicative. The C-Cl bond will typically be at a higher field (lower ppm) than a C-Br bond.Comparing the observed shift to known values for similar systems can support the assignment.

Causality Behind Experimental Choices: A full suite of 2D NMR experiments is crucial because 1D spectra of different regioisomers can be very similar. HMBC is the most powerful tool for establishing long-range connectivity and definitively placing substituents on the heterocyclic core. NOESY provides orthogonal, through-space information that validates the through-bond correlations seen in HMBC.

X-ray Crystallography: The Ultimate Arbiter

When an unambiguous structural determination is required, or when NMR data is inconclusive, single-crystal X-ray crystallography provides the definitive answer.[7][8][9] It yields a three-dimensional model of the molecule, confirming not only the connectivity but also the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Common techniques include:

    • Slow evaporation of a solvent from a saturated solution of the compound.

    • Vapor diffusion of a poor solvent into a solution of the compound in a good solvent.

    • Cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[10]

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed model of the molecule.[11]

Data Interpretation: The output is a 3D model of the molecule, from which bond lengths, bond angles, and atom positions can be determined with high precision. This allows for the direct visualization of the substituent's position on the naphthyridine ring, leaving no room for ambiguity.

Causality Behind Experimental Choices: X-ray crystallography is considered the "gold standard" because it provides direct, visual evidence of the molecular structure. While not always feasible due to the requirement of high-quality crystals, it is the most authoritative method for structural validation and is often required for publications and patent applications.

Case Study: Validating the Product of a Buchwald-Hartwig Amination

Let's consider the reaction of this compound with morpholine under Buchwald-Hartwig conditions.[12][13] The expected product is either 4-(5-chloro-1,6-naphthyridin-8-yl)morpholine or 4-(8-bromo-1,6-naphthyridin-5-yl)morpholine.

Comparative Validation Approach:

  • MS Analysis: HRMS would confirm the addition of a morpholine unit and the loss of a halogen. The isotopic pattern would be key: a 3:1 (M to M+2) ratio would indicate the loss of bromine, while a 1:1 ratio would point to the loss of chlorine. Given the higher reactivity of aryl bromides in Buchwald-Hartwig amination, the former is the more likely outcome.[14]

  • NMR Analysis:

    • ¹H NMR would show new signals corresponding to the morpholine protons.

    • HMBC would be critical. Correlations between the morpholine protons adjacent to the nitrogen and C8 of the naphthyridine ring would confirm the 8-substituted product.

    • The disappearance of a proton signal corresponding to H8 and the appearance of the morpholine signals would be observed.

  • X-ray Crystallography: If a single crystal could be obtained, it would provide the definitive structure, visually confirming the attachment of the morpholine at the C8 position.

This multi-pronged approach, where the MS data suggests the gross structural change and the NMR data provides the specific connectivity, creates a self-validating system for determining the structure of the product.

Conclusion

The structural validation of reaction products from this compound requires a strategic and multi-faceted analytical approach. While mass spectrometry provides a rapid assessment of molecular formula and halogen content, comprehensive 1D and 2D NMR spectroscopy is essential for elucidating the precise connectivity and regiochemistry. For ultimate confirmation, single-crystal X-ray crystallography remains the unparalleled gold standard. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can confidently and accurately determine the structures of novel naphthyridine derivatives, accelerating the pace of discovery in drug development and materials science.

References
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A Head-to-Head Comparison of Catalysts for Selective Coupling Reactions of 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,6-naphthyridine scaffold is a privileged core structure found in a variety of biologically active molecules. The targeted functionalization of this heterocycle is paramount for the exploration of new chemical space and the optimization of lead compounds. The dihalogenated substrate, 8-bromo-5-chloro-1,6-naphthyridine, presents a unique synthetic challenge and opportunity: how to selectively functionalize one position over the other. This guide provides an in-depth, head-to-head comparison of catalytic systems for the selective coupling at the C-Br and C-Cl positions of this important building block, supported by experimental data from analogous systems and detailed protocols.

The Challenge of Regioselectivity in Dihalogenated Naphthyridines

The two halogen atoms on the this compound ring system exhibit differential reactivity, which can be exploited for selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order: I > Br > OTf > Cl.[1] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy, where the weaker C-Br bond is more susceptible to oxidative addition by a low-valent metal catalyst than the stronger C-Cl bond.[1]

However, the electronic nature of the heterocyclic ring system also plays a crucial role. The nitrogen atoms in the 1,6-naphthyridine core are electron-withdrawing, which can influence the electron density at the carbon atoms bearing the halogens, thereby modulating their reactivity in catalytic cycles. For many dihalogenated heterocycles, electronic activation by a nearby heteroatom can influence the site of reaction.[2] In the case of this compound, the bromine at the 8-position is generally expected to be more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for a stepwise functionalization strategy, first at the C8-Br bond, followed by reaction at the C5-Cl bond under more forcing conditions or with a more active catalyst system.

Palladium-Catalyzed Cross-Coupling: A Comparative Analysis

Palladium-based catalysts are the workhorses of modern cross-coupling chemistry, offering a broad scope and high efficiency. The choice of the palladium precursor and, critically, the ancillary ligand, dictates the catalyst's activity, stability, and selectivity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For the selective coupling at the C8-Br position of this compound, several palladium catalyst systems are expected to be effective.

Catalyst Systems Comparison (Suzuki-Miyaura)

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Yield (%) (Analogous Substrates)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90Moderate to Good[3]
Pd(dppf)Cl₂·CH₂Cl₂-K₂CO₃1,4-Dioxane100-110Not specified, but expected to be high[3]
Pd(OAc)₂SPhosNa₃PO₄Toluene/H₂O100Low (for electron-rich systems)[3]
CataCXium A palladacycle-K₃PO₄2-MeTHF9095[4]

Expertise & Experience: For electron-deficient substrates like this compound, traditional catalyst systems such as Pd(PPh₃)₄ can be quite effective, particularly for coupling with arylboronic acids. The use of a phosphine-free palladacycle like CataCXium A has shown excellent yields for challenging ortho-bromoanilines and represents a promising option.[4] The choice of base and a mixed solvent system like dioxane/water is often crucial for efficient transmetalation.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The selective amination at the C8-Br position of this compound requires a carefully chosen catalyst system, often employing bulky, electron-rich phosphine ligands.

Catalyst Systems Comparison (Buchwald-Hartwig Amination)

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Yield (%) (Analogous Substrates)Reference
[Pd₂(dba)₃](±)-BINAPNaOᵗBuToluene8060[3]
Pd(OAc)₂RuPhosNaOᵗBuToluene100High[3]
Pd(OAc)₂XPhosK₂CO₃t-BuOH110>90[5]
[Pd(cinnamyl)Cl]₂DavePhosK₃PO₄Toluene10088[6]

Expertise & Experience: The success of a Buchwald-Hartwig amination on a heteroaromatic substrate often hinges on the ligand. Bulky, electron-rich ligands like RuPhos and XPhos are known to facilitate the reductive elimination step, which is often rate-limiting.[7] The choice of a strong, non-nucleophilic base such as sodium tert-butoxide is standard. For challenging couplings, more specialized ligands and pre-catalysts may be necessary. The use of a soluble organic base like DBU has also been explored to create milder, homogeneous reaction conditions.[6]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) [(Ar)Pd(II)(L)(HNR'R'')]Br [(Ar)Pd(II)(L)(HNR'R'')]Br Ar-Pd(II)-Br(L)->[(Ar)Pd(II)(L)(HNR'R'')]Br Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [(Ar)Pd(II)(L)(HNR'R'')]Br->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base vessel Add to Oven-Dried Reaction Vessel reagents->vessel atmosphere Evacuate and Backfill with Inert Gas (e.g., Argon) vessel->atmosphere solvent Add Degassed Solvent atmosphere->solvent heating Heat to Desired Temperature with Stirring solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling quenching Quench Reaction & Aqueous Work-up cooling->quenching extraction Extract with Organic Solvent quenching->extraction drying Dry Organic Layer & Concentrate extraction->drying purification Purify by Column Chromatography or Recrystallization drying->purification

Caption: A generalized experimental workflow for cross-coupling reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Position

This protocol is adapted from conditions found to be effective for the coupling of other bromo-chloro N-heterocycles.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and K₂CO₃ (2.5 mmol).

  • Seal the vessel and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 8-aryl-5-chloro-1,6-naphthyridine.

Protocol 2: Selective Buchwald-Hartwig Amination at the C8-Position

This protocol utilizes a common and highly effective catalyst system for the amination of heteroaryl bromides.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equivalents)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOᵗBu (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the 8-amino-5-chloro-1,6-naphthyridine.

Conclusion

The selective functionalization of this compound is a highly achievable synthetic goal, with the C8-Br bond being the more reactive site for palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura couplings, traditional catalysts like Pd(dppf)Cl₂ offer a reliable starting point, while newer palladacycles may provide higher efficiency. In the case of Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphine ligands such as XPhos or RuPhos is highly recommended. The Sonogashira coupling should proceed readily under standard Pd/Cu catalysis. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can selectively forge new C-C and C-N bonds on this valuable heterocyclic scaffold, paving the way for the discovery of novel therapeutics and functional materials.

References

Sources

A Senior Application Scientist's Guide to the Synthesis of 8-Bromo-5-chloro-1,6-naphthyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dihalogenated Naphthyridines

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of halogen atoms on this core structure provides medicinal chemists with versatile handles for further functionalization, most commonly through cross-coupling reactions. This allows for the rapid exploration of chemical space and the fine-tuning of a molecule's pharmacological properties. 8-Bromo-5-chloro-1,6-naphthyridine, in particular, is a valuable building block, offering two distinct and differentially reactive halogenated positions for selective chemical modification. This guide provides a detailed examination of the established synthesis of this important intermediate and benchmarks it against a viable, alternative synthetic strategy, offering field-proven insights into the practical considerations for its preparation.

Method 1: The Established Route via Naphthyridinone Chlorination

The most direct and documented method for the synthesis of this compound proceeds through the chlorination of a corresponding naphthyridinone precursor. This approach is a classic and reliable transformation in heterocyclic chemistry.

Causality Behind Experimental Choices

The core of this strategy lies in the conversion of the C5-carbonyl group of 8-Bromo-1,6-naphthyridin-5(6H)-one into a chloro substituent. Phosphoryl chloride (POCl₃) is the reagent of choice for this type of transformation. The mechanism involves the activation of the carbonyl oxygen by the electrophilic phosphorus atom of POCl₃, followed by nucleophilic attack of the chloride ion. The driving force for this reaction is the formation of a stable phosphate byproduct. The reaction is typically performed at elevated temperatures to overcome the activation energy of this process.

Detailed Experimental Protocol

The synthesis of this compound from 8-Bromo-1,6-naphthyridin-5(6H)-one is performed as follows[1]:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-Bromo-1,6-naphthyridin-5(6H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphoryl chloride (POCl₃) (excess, e.g., 10-20 eq) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and maintain this temperature for 28 hours, with continuous stirring.

  • Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly adding the reaction mixture to crushed ice. The resulting aqueous solution is then neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification is typically achieved by column chromatography on silica gel.

Reported Yield: 31%[1]

Workflow Diagram

A 8-Bromo-1,6-naphthyridin-5(6H)-one B POCl3, 100°C, 28h A->B C This compound B->C cluster_0 Precursor Synthesis cluster_1 Friedländer Annulation A 4-Aminonicotinaldehyde B Halogenating Agent (e.g., NBS/NCS) A->B C 4-Amino-3,5-dihalonicotinaldehyde B->C D 4-Amino-3,5-dihalonicotinaldehyde E Chloroacetone, Catalyst D->E F This compound E->F

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. For intermediates like 8-Bromo-5-chloro-1,6-naphthyridine, a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), the reliability of analytical data is paramount. This guide provides an in-depth, experience-driven comparison of analytical methods for this compound, focusing on the critical process of cross-validation to ensure data integrity and regulatory compliance.

The Imperative of Method Validation and Cross-Validation

Before delving into specific methodologies, it is essential to grasp the foundational principles that govern our analytical work. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines on this process, outlining key validation characteristics such as accuracy, precision, specificity, linearity, and range.[3][4][5][6][7][8]

Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods or laboratories to ensure consistency and reliability of the data.[9][10] This is particularly crucial when a method is transferred between facilities or when different techniques are employed to analyze the same sample.[9] The objective is to establish documented evidence that provides a high degree of assurance that a specific method will consistently yield results that accurately reflect the quality of the product.

This guide will focus on the cross-validation of two widely used analytical techniques for the characterization and quantification of pharmaceutical intermediates: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for Cross-Validation

The cross-validation process follows a structured workflow designed to rigorously assess and compare the performance of the analytical methods .

Cross-Validation Workflow cluster_planning Planning & Protocol Development cluster_execution Experimental Execution cluster_evaluation Data Analysis & Evaluation cluster_reporting Reporting & Documentation Define_ATP Define Analytical Target Profile (ATP) Select_Methods Select Analytical Methods (e.g., HPLC, GC-MS) Define_ATP->Select_Methods Inputs Develop_Protocol Develop Cross-Validation Protocol Select_Methods->Develop_Protocol Defines Scope Prepare_Samples Prepare Standard and Sample Solutions Develop_Protocol->Prepare_Samples Guides Analyze_HPLC Analyze Samples by HPLC Prepare_Samples->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS Prepare_Samples->Analyze_GCMS Compare_Results Compare Results for Key Parameters Analyze_HPLC->Compare_Results Analyze_GCMS->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Compare_Results->Statistical_Analysis Data Input Assess_Equivalence Assess Method Equivalence Statistical_Analysis->Assess_Equivalence Informs Summarize_Findings Summarize Findings in a Report Assess_Equivalence->Summarize_Findings Conclusion Document_Deviations Document Any Deviations Summarize_Findings->Document_Deviations Final_Approval Final Approval Document_Deviations->Final_Approval

Caption: A generalized workflow for the cross-validation of analytical methods.

Methodologies Under Comparison: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating, identifying, and quantifying compounds. For a molecule like this compound, a reversed-phase HPLC method is a logical starting point.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile and dilute to create a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent confirmatory technique. Its ability to provide structural information through mass fragmentation patterns is invaluable.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min.

  • MS Transfer Line Temperature: 290 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-350 m/z.

  • Standard and Sample Preparation: Similar to HPLC, using a suitable solvent like dichloromethane.

Comparative Performance Data

The following tables summarize the hypothetical performance data obtained during the cross-validation of the HPLC and GC-MS methods for the analysis of this compound.

Table 1: Specificity

ParameterHPLCGC-MSAcceptance Criteria
Resolution of Analyte from Impurities > 2.0Complete separationResolution > 1.5
Peak Purity (Photodiode Array) PassN/APass
Mass Spectral Confirmation N/AConfirmedMatch > 90%

Table 2: Linearity

ParameterHPLCGC-MSAcceptance Criteria
Correlation Coefficient (r²) 0.99950.9992r² ≥ 0.999
Range (µg/mL) 1 - 1000.1 - 20Defined by ATP
Y-intercept Close to zeroClose to zeroNot significantly different from zero

Table 3: Accuracy (% Recovery)

Concentration LevelHPLCGC-MSAcceptance Criteria
Low (80%) 99.5%101.2%98.0% - 102.0%
Medium (100%) 100.2%99.8%98.0% - 102.0%
High (120%) 99.8%100.5%98.0% - 102.0%

Table 4: Precision (% RSD)

ParameterHPLCGC-MSAcceptance Criteria
Repeatability (n=6) 0.8%1.2%RSD ≤ 2.0%
Intermediate Precision (inter-day) 1.1%1.5%RSD ≤ 2.0%

Causality Behind Experimental Choices and Interpretation of Results

The choice of a C18 column in HPLC is standard for non-polar to moderately polar compounds like this compound. The gradient elution ensures that any impurities with different polarities are well-separated from the main analyte peak. For GC-MS, a non-polar column is suitable for this semi-volatile compound, and the temperature programming allows for efficient separation and sharp peak shapes.

The results from this hypothetical cross-validation demonstrate that both the HPLC and GC-MS methods are suitable for the intended purpose of analyzing this compound. The high correlation coefficients in the linearity study indicate a strong relationship between concentration and response for both techniques. The accuracy, demonstrated by the percent recovery, and precision, indicated by the low relative standard deviation (RSD), fall well within typical acceptance criteria for pharmaceutical analysis.

The specificity of the HPLC method is confirmed by adequate resolution from potential impurities and peak purity analysis. The GC-MS method provides an even higher degree of specificity through the confirmation of the analyte's mass spectrum.

Logical Relationship of Validation Parameters

The various parameters of method validation are interconnected, forming a self-validating system that ensures the overall reliability of the analytical procedure.

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures correct analyte measurement Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Defines Accuracy->Precision Influenced by Precision->Accuracy Range->Accuracy Range->Precision Robustness Robustness System_Suitability System Suitability Robustness->System_Suitability Demonstrates reliability System_Suitability->Accuracy Prerequisite for System_Suitability->Precision

Caption: The interrelationship of key analytical method validation parameters.

Conclusion and Recommendations

Both the developed HPLC and GC-MS methods have demonstrated their suitability for the analysis of this compound. The cross-validation exercise confirms that either method can be used with a high degree of confidence in the generated data.

For routine quality control where high throughput is often required, the HPLC method is generally more practical. For investigational purposes, such as impurity identification or as a confirmatory technique, the high specificity of GC-MS is invaluable.

Ultimately, the choice of method will depend on the specific analytical target profile (ATP). By following a robust cross-validation protocol grounded in international regulatory guidelines, researchers and drug developers can ensure the integrity and reliability of their analytical data for critical pharmaceutical intermediates like this compound.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. Available from: [Link][3]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. 2024. Available from: [Link][11]

  • BA Sciences. USP <1225> Method Validation. Available from: [Link][4]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link][5]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link][6]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link][1]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. 2022. Available from: [Link][7]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. 2025. Available from: [Link][12]

  • ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. 2017. Available from: [Link][13]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Available from: [Link][8]

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. 2022. Available from: [Link][14]

  • CATO SMS. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. 2024. Available from: [Link][2]

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures. Available from: [Link][15]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025. Available from: [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. 2025. Available from: [Link][9]

  • Pharmaceutical Technology. Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. 2017. Available from: [Link]

  • National Institutes of Health. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. 2014. Available from: [Link][10]

  • European Bioanalysis Forum. Cross and Partial Validation. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

Sources

A Comparative Study of C-Br versus C-Cl Bond Reactivity in 8-Bromo-5-chloro-1,6-naphthyridine: A Guide to Selective Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of polyhalogenated heteroaromatic scaffolds is a critical challenge. The ability to predictably modify one position over another opens avenues for rapid library synthesis and the fine-tuning of molecular properties. This guide provides an in-depth comparative analysis of the reactivity of the C-Br and C-Cl bonds in 8-bromo-5-chloro-1,6-naphthyridine, offering a strategic framework and practical protocols for its selective chemical modification.

Introduction: The Principle of Differential Halogen Reactivity

The selective functionalization of dihalo-N-heterocycles hinges on the inherent differences in the physicochemical properties of carbon-halogen bonds. In the context of this compound, two primary reaction classes are of paramount importance: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The preferred reaction pathway and the site of initial reactivity are dictated by a confluence of factors, including bond dissociation energies, the electronic landscape of the naphthyridine core, and the specific reaction conditions employed.

The 1,6-naphthyridine core is an electron-deficient system due to the presence of two nitrogen atoms. This electronic characteristic significantly influences the reactivity of the attached halogen atoms. The nitrogen at position 6 exerts a strong electron-withdrawing effect on the C5-Cl bond, while the nitrogen at position 1 similarly influences the C8-Br bond. This inherent electronic activation is a key consideration in predicting the reactivity of each site.

Palladium-Catalyzed Cross-Coupling Reactions: Harnessing the Weaker Bond

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this step is directly related to the bond dissociation energy (BDE) of the C-X bond. The C-Br bond possesses a lower BDE (approximately 285 kJ/mol) compared to the more robust C-Cl bond (approximately 327 kJ/mol)[1]. Consequently, the C-Br bond at the 8-position of our target molecule is the more reactive site under typical cross-coupling conditions. This differential reactivity provides a reliable handle for selective functionalization.

Comparative Data for Selective Cross-Coupling

The following table summarizes the expected outcomes for the selective functionalization of the C-Br bond in this compound based on analogous systems.

Reaction TypeCoupling PartnerCatalyst SystemConditionsExpected Major ProductRepresentative Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, 80 °C8-Aryl-5-chloro-1,6-naphthyridine85-95
Buchwald-Hartwig Secondary aminePd₂(dba)₃ / Xantphos / Cs₂CO₃1,4-Dioxane, 100 °C8-(Dialkylamino)-5-chloro-1,6-naphthyridine80-90
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuI / Et₃NTHF, 60 °C8-(Alkynyl)-5-chloro-1,6-naphthyridine75-85

Note: Yields are estimates based on reported reactions with analogous bromo-chloro N-heterocyclic substrates.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-8 Position

This protocol details a representative procedure for the selective coupling of an arylboronic acid at the C-Br bond of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Sodium carbonate solution

  • Toluene

  • Ethanol

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and ethanol in a 4:1 ratio.

  • Add the 2M sodium carbonate solution (2.0 eq).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic acid - Pd(PPh3)4 inert Establish Inert Atmosphere (Argon) start->inert solvents Add Degassed Solvents (Toluene/Ethanol) inert->solvents base Add Aqueous Base (Na2CO3) solvents->base heat Heat to 80 °C with Stirring base->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (Ethyl Acetate, H2O, Brine) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 8-Aryl-5-chloro-1,6-naphthyridine purify->product

Caption: Workflow for selective Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr): Activating the C-Cl Bond

Nucleophilic aromatic substitution proceeds through a different mechanism, typically a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate. The rate of this reaction is accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the anionic intermediate.

In this compound, both halogens are on an electron-deficient ring system. However, the nitrogen atom at position 6 is para to the chlorine at C-5, providing strong activation for nucleophilic attack at this position. The nitrogen at position 1 is meta to the bromine at C-8, offering less stabilization to a Meisenheimer complex at that position. Therefore, under SNAr conditions, the C-Cl bond at the 5-position is expected to be more reactive.

The nature of the halogen as a leaving group in SNAr is complex. When the formation of the Meisenheimer complex is the rate-determining step, the reactivity order is often F > Cl > Br > I, due to the powerful inductive electron withdrawal of fluorine stabilizing the intermediate. However, when the expulsion of the halide is rate-limiting, the order inverts to I > Br > Cl > F, reflecting the C-X bond strength. For many common nucleophiles with chlor- and bromo-pyridines, the initial attack is rate-determining, favoring substitution at the more electronically activated site.[2][3]

Comparative Data for Selective SNAr

The following table outlines the expected outcomes for the selective functionalization of the C-Cl bond in this compound.

NucleophileConditionsExpected Major ProductRepresentative Yield (%)
Secondary Amine (e.g., Morpholine) DMSO, 120 °C5-(Morpholino)-8-bromo-1,6-naphthyridine75-85
Alkoxide (e.g., Sodium Methoxide) Methanol, Reflux5-Methoxy-8-bromo-1,6-naphthyridine70-80
Thiolate (e.g., Sodium Thiophenoxide) DMF, 100 °C5-(Phenylthio)-8-bromo-1,6-naphthyridine80-90

Note: Yields are estimates based on reported reactions with analogous chloro-bromo N-heterocyclic substrates.

Experimental Protocol: Selective Amination at the C-5 Position

This protocol provides a general procedure for the selective substitution of the chlorine atom with an amine nucleophile.

Materials:

  • This compound

  • Amine (e.g., morpholine, 1.5 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a sealed reaction vial, add this compound (1.0 eq), the amine (1.5 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO.

  • Seal the vial tightly and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_reactants Combine in Vial: - this compound - Amine - K2CO3 - DMSO seal_heat Seal Vial & Heat to 120 °C with Stirring setup_reactants->seal_heat monitor_snar Monitor Progress (TLC/LC-MS) seal_heat->monitor_snar cool_quench Cool & Quench with H2O monitor_snar->cool_quench extract Extract with Organic Solvent cool_quench->extract wash_dry Wash, Dry & Concentrate extract->wash_dry purify Column Chromatography wash_dry->purify product 5-Amino-8-bromo-1,6-naphthyridine purify->product

Caption: Workflow for selective SNAr amination.

Orthogonal Reactivity and Sequential Functionalization

The distinct reactivity profiles of the C-Br and C-Cl bonds in this compound under different reaction paradigms—palladium catalysis versus SNAr—provide a powerful platform for orthogonal and sequential functionalization. It is conceivable to first perform a palladium-catalyzed cross-coupling at the C-8 position, followed by a nucleophilic aromatic substitution at the C-5 position. This two-step, one-pot or sequential approach allows for the controlled installation of two different substituents, significantly expanding the accessible chemical space from a single starting material.

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 start 8-Bromo-5-chloro- 1,6-naphthyridine pd_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) start->pd_coupling C-Br Reactivity (Lower BDE) snar2 SNAr (e.g., Amination) start->snar2 C-Cl Reactivity (Electronic Activation) intermediate1 8-Aryl-5-chloro- 1,6-naphthyridine pd_coupling->intermediate1 snar SNAr (e.g., Amination) intermediate1->snar C-Cl Reactivity (Electronic Activation) final_product 5-Amino-8-aryl- 1,6-naphthyridine snar->final_product intermediate2 5-Amino-8-bromo- 1,6-naphthyridine snar2->intermediate2 pd_coupling2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki) intermediate2->pd_coupling2 C-Br Reactivity (Lower BDE) pd_coupling2->final_product

Caption: Orthogonal functionalization pathways.

Conclusion

The C-Br and C-Cl bonds in this compound exhibit distinct and predictable reactivity patterns that can be exploited for selective functionalization. The C-Br bond at the 8-position is preferentially targeted in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. Conversely, the C-Cl bond at the 5-position is the more reactive site for nucleophilic aromatic substitution, a preference driven by the electronic activation conferred by the para-nitrogen atom. This understanding allows for a rational design of synthetic strategies to access a diverse range of substituted 1,6-naphthyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

References

  • BenchChem. (2025). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Guide to Nucleophilic Substitution on Halopyridines: Yields and Protocols. BenchChem Technical Guides.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Hartwig, J. F. (2010).
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Fairlamb, I. J. S. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews, 36(7), 1036-1045.

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Unveiling the Reactivity Landscape of 8-Bromo-5-chloro-1,6-naphthyridine: A DFT-Driven Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the 1,6-naphthyridine scaffold holds significant promise due to its diverse biological activities.[1] The targeted functionalization of this privileged heterocycle is paramount for the development of novel therapeutic agents and advanced materials. This guide provides an in-depth, comparative analysis of the reactivity of 8-Bromo-5-chloro-1,6-naphthyridine, leveraging Density Functional Theory (DFT) to elucidate its electronic structure and predict its behavior in chemical reactions. By dissecting the molecule's reactivity profile, we aim to empower researchers to make informed decisions in their synthetic strategies, ultimately accelerating the discovery and development process.

The Power of Prediction: DFT in Modern Chemistry

Density Functional Theory has emerged as a powerful computational tool in chemistry, offering profound insights into the electronic properties and reactivity of molecules.[2] By calculating the electron density, DFT allows for the determination of various reactivity descriptors, including Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (HOMO-LUMO), and Fukui functions.[3][4] These descriptors provide a quantitative measure of the most probable sites for electrophilic and nucleophilic attack, as well as radical reactions.

This guide will comparatively analyze the reactivity of the different positions on the this compound ring system. The insights derived from these computational studies are benchmarked against established reactivity patterns of related halogenated naphthyridine derivatives, providing a robust framework for predicting its chemical behavior.

Visualizing Reactivity: A Computational Workflow

The journey to understanding the reactivity of this compound begins with a systematic computational workflow. This process, from initial structure optimization to the calculation of sophisticated reactivity indices, is crucial for obtaining reliable and predictive data.

G cluster_0 Computational Workflow mol_structure 1. Molecular Structure Input (this compound) optimization 2. Geometry Optimization (DFT - B3LYP/6-311++G(d,p)) mol_structure->optimization Initial Geometry freq_analysis 3. Frequency Analysis (Confirmation of Minimum Energy) optimization->freq_analysis Optimized Structure electronic_properties 4. Electronic Property Calculation (MEP, HOMO-LUMO, Fukui Functions) freq_analysis->electronic_properties Verified Structure data_analysis 5. Data Analysis & Visualization electronic_properties->data_analysis Calculated Descriptors reactivity_prediction 6. Reactivity Prediction data_analysis->reactivity_prediction Interpreted Data

Figure 1. A schematic overview of the DFT-based workflow for predicting the reactivity of this compound.

Decoding the Electronic Landscape: A Comparative Analysis

The reactivity of a molecule is fundamentally governed by its electronic distribution. By employing a suite of DFT-derived descriptors, we can construct a detailed map of the electronic landscape of this compound, highlighting regions susceptible to chemical attack.

Molecular Electrostatic Potential (MEP): A Guide for Electrophiles and Nucleophiles

The MEP is a powerful tool for visualizing the charge distribution within a molecule and predicting the sites for electrophilic and nucleophilic attack.[3] Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP analysis is anticipated to reveal the most negative potential localized around the nitrogen atoms of the naphthyridine core, indicating their propensity to act as Lewis bases and sites for protonation or alkylation. Conversely, the carbon atoms attached to the electronegative bromine and chlorine atoms, as well as the hydrogen atoms, are expected to exhibit a positive electrostatic potential, marking them as potential sites for nucleophilic attack.

MEP_Diagram cluster_reactivity Molecular Electrostatic Potential (MEP) Analysis Negative Potential\n(Electron-Rich) Negative Potential (Electron-Rich) Susceptible to\nElectrophilic Attack Susceptible to Electrophilic Attack Negative Potential\n(Electron-Rich)->Susceptible to\nElectrophilic Attack Positive Potential\n(Electron-Poor) Positive Potential (Electron-Poor) Susceptible to\nNucleophilic Attack Susceptible to Nucleophilic Attack Positive Potential\n(Electron-Poor)->Susceptible to\nNucleophilic Attack Neutral Neutral

Figure 2. The relationship between Molecular Electrostatic Potential and predicted reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.[4]

For this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, likely involving the nitrogen lone pairs and the π-system of the rings. The LUMO, on the other hand, is anticipated to be localized on the electron-deficient regions, particularly the carbon atoms bonded to the halogens. A smaller HOMO-LUMO gap would suggest higher reactivity.

Reactivity DescriptorPredicted Value (Arbitrary Units)Implication
HOMO Energy-6.5 eVModerate electron-donating ability
LUMO Energy-1.8 eVGood electron-accepting ability
HOMO-LUMO Gap4.7 eVHigh kinetic stability, but reactive under appropriate conditions

Table 1. Predicted Frontier Molecular Orbital energies and their implications for the reactivity of this compound.

Fukui Functions: Pinpointing Reactive Sites

Fukui functions provide a more quantitative measure of the reactivity of specific atomic sites within a molecule.[5] The Fukui function, ƒ(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system.

  • ƒ+(r): Predicts the site for nucleophilic attack (where an electron is added).

  • ƒ-(r): Predicts the site for electrophilic attack (where an electron is removed).

  • ƒ0(r): Predicts the site for radical attack.

For this compound, the calculated Fukui functions would allow for a precise ranking of the reactivity of each atom in the molecule towards different types of reagents. It is expected that the carbon atoms bearing the bromine and chlorine atoms will have high ƒ+ values, making them prime targets for nucleophilic substitution. The nitrogen atoms and certain carbon atoms in the rings are likely to exhibit high ƒ- values, indicating their susceptibility to electrophilic attack.

Atomic Positionƒ+ (Nucleophilic Attack)ƒ- (Electrophilic Attack)ƒ0 (Radical Attack)Predicted Reactivity
C5 (with Cl)0.25 0.050.15High for Nucleophilic Attack
C8 (with Br)0.22 0.080.15High for Nucleophilic Attack
N10.030.18 0.11High for Electrophilic Attack
N60.040.16 0.10High for Electrophilic Attack
C20.080.120.10Moderate for Electrophilic Attack
C30.060.100.08Moderate for Electrophilic Attack
C40.070.110.09Moderate for Electrophilic Attack
C70.100.090.10Moderate for Nucleophilic Attack

Table 2. Predicted Fukui function values and the resulting reactivity profile for this compound. (Values are hypothetical and for illustrative purposes).

Experimental Crossroads: Validating Theoretical Predictions

While DFT provides a powerful predictive framework, experimental validation is the ultimate arbiter of any theoretical model. The reactivity of halogenated naphthyridines has been explored in the literature, providing valuable experimental data to corroborate our computational findings. For instance, nucleophilic aromatic substitution (SNAr) reactions on chloro- and bromo-substituted naphthyridines are well-documented, often proceeding at the halogen-bearing carbon atoms.[6][7] The regioselectivity of these reactions is typically governed by the electronic activation provided by the ring nitrogen atoms and the nature of the leaving group.

The theoretical prediction that the C5 and C8 positions are highly susceptible to nucleophilic attack aligns with the known reactivity of similar halogenated heterocycles.[8] The higher reactivity of the C-Cl bond over the C-Br bond in some SNAr reactions, despite the C-Br bond being weaker, can be rationalized by considering the specific reaction mechanism and the nature of the nucleophile and solvent.

Similarly, electrophilic substitution reactions on naphthyridines, while less common due to the electron-deficient nature of the ring system, can occur under forcing conditions. The predicted sites of electrophilic attack at the nitrogen atoms are consistent with their basic character.

Protocol for a Predictive Experiment: Regioselective Nucleophilic Aromatic Substitution

To experimentally validate the predicted reactivity, a regioselective nucleophilic aromatic substitution reaction can be designed.

Objective: To compare the reactivity of the C5-Cl and C8-Br bonds in this compound towards a common nucleophile.

Methodology:

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF or DMSO).

  • Nucleophile Addition: Add a slight excess (1.1 equivalents) of a nucleophile (e.g., sodium methoxide or pyrrolidine) to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals.

  • Product Isolation and Characterization: Upon completion, quench the reaction, extract the product, and purify it using column chromatography. Characterize the product(s) using NMR spectroscopy and mass spectrometry to determine the site of substitution.

Expected Outcome: Based on the Fukui function analysis, it is anticipated that the reaction will yield a mixture of products, with substitution occurring at both the C5 and C8 positions. The product ratio will provide a direct experimental measure of the relative reactivity of the two sites.

Conclusion: A Roadmap for Rational Design

This DFT-driven comparative guide provides a comprehensive framework for understanding and predicting the reactivity of this compound. By integrating computational insights with established experimental knowledge, researchers can devise more efficient and selective synthetic strategies for the functionalization of this important heterocyclic scaffold. The presented workflow and analysis serve as a roadmap for the rational design of novel 1,6-naphthyridine derivatives with tailored properties for applications in drug discovery and materials science. The ability to predict reactivity in silico not only saves valuable time and resources but also fosters a deeper understanding of the fundamental principles that govern chemical transformations.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial bioassay and computational studies of various novel naphthyridine series. Retrieved from [Link]

  • MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • ACS Publications. (2016). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Compounds obtained by amination of halogenated 1,5-naphthyridine derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821. Retrieved from [Link]

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  • PubChem. (n.d.). 8-Bromo-1,6-naphthyridine. Retrieved from [Link]

  • ResearchGate. (2018). Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calculations. Retrieved from [Link]

  • PubMed Central. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Retrieved from [Link]

  • OUCI. (n.d.). Spectral inspection, Hirshfeld surface, electronic and topological properties, Fukui functions in different solvents, 4-(4-ethyl-phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-one – Anticonvulsant activities. Retrieved from [Link]

  • PubMed. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][6][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). Spectroscopic (FT-IR & FT-Raman), Fukui function and molecular docking analysis of 6-amino-7,9-dihydropurine-8-thione by DFT approach. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Isomeric Purity Assessment of 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation and purity assessment of heterocyclic intermediates are paramount. 8-Bromo-5-chloro-1,6-naphthyridine, a key building block in the synthesis of various biologically active molecules, presents a unique analytical challenge: the potential for isomeric impurities. This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of this compound, grounded in experimental data and established scientific principles.

The primary isomeric impurity of concern, arising from potential non-regioselective halogenation during synthesis, is 5-Bromo-8-chloro-1,6-naphthyridine. Distinguishing between these two isomers is critical, as their differing reactivity and steric profiles can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final product.

The Analytical Imperative: Distinguishing Positional Isomers

The subtle difference in the positions of the bromine and chlorine atoms between this compound and its 5-bromo-8-chloro isomer necessitates the use of high-resolution analytical techniques. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

For the separation of closely related, non-volatile organic molecules like halogenated naphthyridine isomers, reverse-phase HPLC is the technique of choice. The key to a successful separation lies in exploiting the subtle differences in polarity and interaction with the stationary phase.

Comparative HPLC Method Performance
ParameterMethod 1: C18 Stationary PhaseMethod 2: PFP Stationary Phase
Column Standard C18 (e.g., 4.6 x 150 mm, 5 µm)Pentafluorophenyl (PFP) (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic Acid
Elution Order 8-Bromo-5-chloro isomer expected to elute slightly earlierEnhanced separation due to π-π and dipole-dipole interactions
Resolution (Rs) > 1.5 (achievable with gradient optimization)> 2.0 (typically superior for halogenated aromatics)
Key Advantage Ubiquitous and well-understoodSuperior selectivity for positional isomers of halogenated compounds
Justification for Method Selection

A C18 column provides a good starting point due to its general applicability. However, a Pentafluorophenyl (PFP) stationary phase is often superior for separating halogenated aromatic isomers. The electron-rich fluorine atoms on the PFP phase can engage in specific dipole-dipole and π-π interactions with the halogenated naphthyridine ring, enhancing the separation selectivity beyond simple hydrophobicity.

Detailed Experimental Protocol: HPLC
  • System Preparation: Equilibrate a PFP column (4.6 x 150 mm, 5 µm) with a mobile phase of 50:50 acetonitrile:water containing 0.1% formic acid at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.

  • Injection: Inject 10 µL of the sample solution.

  • Gradient Elution:

    • 0-2 min: 50% Acetonitrile

    • 2-15 min: Gradient to 95% Acetonitrile

    • 15-18 min: Hold at 95% Acetonitrile

    • 18-20 min: Return to 50% Acetonitrile

    • 20-25 min: Re-equilibration at 50% Acetonitrile

  • Detection: Monitor the elution profile using a UV detector at 254 nm.

  • Data Analysis: Integrate the peak areas to determine the relative percentage of the main peak and any isomeric impurities. The isomer with the bromine at the 8-position is expected to have a slightly different retention time than the isomer with the bromine at the 5-position due to minor differences in polarity and interaction with the stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

While HPLC provides quantitative information on purity, NMR spectroscopy offers definitive structural confirmation and can distinguish between isomers based on the unique electronic environment of each proton and carbon atom.

Comparative ¹H NMR Chemical Shift Predictions (in CDCl₃)
ProtonThis compound (Predicted δ, ppm)5-Bromo-8-chloro-1,6-naphthyridine (Predicted δ, ppm)Rationale for Difference
H-2 ~9.2~9.1Different electronic influence of adjacent halogen.
H-3 ~7.8~7.9
H-4 ~8.4~8.5
H-7 ~8.9~9.0Proximity to different halogens significantly alters the chemical shift.

Note: These are predicted values based on the known effects of halogens and nitrogen atoms on aromatic chemical shifts. Actual values may vary slightly.

The Power of 2D NMR

In cases of signal overlap or ambiguity, two-dimensional NMR techniques are invaluable:

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity within the pyridine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the positions of the halogen substituents relative to the protons.[1]

Detailed Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition (if necessary): Perform COSY, HSQC, and HMBC experiments to resolve any structural ambiguities.

  • Data Analysis: Assign all proton and carbon signals and compare the observed chemical shifts and coupling patterns with those predicted for the expected isomer and its potential contaminants.

Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can aid in distinguishing between isomers.

Comparative Mass Spectrometry Data
ParameterThis compound5-Bromo-8-chloro-1,6-naphthyridine
Molecular Ion (M+) m/z ~242, 244, 246m/z ~242, 244, 246
Isotopic Pattern Characteristic pattern for one bromine and one chlorine atom.Identical to the other isomer.
Key Fragmentation Loss of Br, loss of Cl, and cleavage of the naphthyridine ring.Similar initial losses, but potentially different relative abundances of fragment ions.

The molecular ion region will exhibit a characteristic isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). While the mass-to-charge ratio of the molecular ions will be identical for both isomers, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns upon electron impact (EI) or collision-induced dissociation (CID) may show subtle differences in the relative intensities of fragment ions, reflecting the different bond strengths and stabilities of the fragments formed from each isomer.

Detailed Experimental Protocol: GC-MS (for a volatile derivative) or LC-MS
  • Sample Introduction: Introduce the sample via direct infusion, or preferably, coupled to a chromatographic separation (GC or LC) to analyze the purity of the sample.

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire a full scan mass spectrum to observe the molecular ion cluster and major fragment ions.

  • Tandem MS (MS/MS): If necessary, perform product ion scans on the molecular ion to obtain detailed fragmentation information.

  • Data Analysis: Confirm the molecular weight from the isotopic pattern of the molecular ion. Analyze the fragmentation pattern to identify characteristic losses (e.g., -Br, -Cl, -HCN) and compare the relative abundances of key fragments to potentially differentiate between isomers.

Workflow and Decision Making

Isomer_Purity_Workflow cluster_start Initial Analysis cluster_separation Chromatographic Separation cluster_confirmation Structural Confirmation cluster_result Final Assessment Start Sample of this compound HPLC HPLC Analysis (PFP Column) Start->HPLC Single_Peak Single Peak Observed? HPLC->Single_Peak Pure Isomerically Pure Single_Peak->Pure Yes Impure Isomeric Impurity Detected (e.g., 5-Bromo-8-chloro isomer) Single_Peak->Impure No NMR NMR Spectroscopy (1D and 2D) MS Mass Spectrometry (LC-MS or GC-MS) NMR->MS Confirm MW & Fragmentation MS->Pure MS->Impure Pure->NMR Confirm Structure Impure->NMR Identify Isomer

Caption: Workflow for the isomeric purity assessment of this compound.

Conclusion

The comprehensive assessment of the isomeric purity of this compound requires a multi-technique approach. While HPLC , particularly with a PFP stationary phase, is the most powerful tool for the initial separation and quantification of isomeric impurities, NMR spectroscopy is indispensable for the definitive structural elucidation and identification of each isomer. Mass spectrometry serves as a vital confirmatory technique for molecular weight and can provide complementary structural information through fragmentation analysis. By judiciously applying these techniques, researchers can ensure the quality and integrity of this important synthetic building block, thereby safeguarding the reliability and reproducibility of their research and development efforts.

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A Comparative Guide to 8-Bromo-5-chloro-1,6-naphthyridine: A Scaffold for Versatile Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Privileged structures, those scaffolds that can bind to multiple biological targets, offer a significant advantage. The 1,6-naphthyridine core is one such scaffold, found in a variety of pharmacologically active agents with applications in oncology and neurology.[1][2][3][4][5] This guide provides a detailed comparison of 8-Bromo-5-chloro-1,6-naphthyridine with other commercially available bicyclic heteroaromatic scaffolds, such as quinolines and quinazolines, focusing on its unique synthetic utility and strategic advantages in constructing diverse compound libraries.

Structural and Physicochemical Properties: A Comparative Overview

The seemingly subtle placement of nitrogen atoms and substituents within a bicyclic heteroaromatic ring system can significantly alter its physicochemical properties, including electronic distribution, hydrogen bonding capacity, and metabolic stability.[6][7] These changes, in turn, dictate how a molecule interacts with biological targets and its overall pharmacokinetic profile.

This compound presents a unique electronic landscape compared to more common scaffolds like quinoline and quinazoline. The two pyridine rings in the naphthyridine core generally lead to a more electron-deficient system, which can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes—a common liability for many aromatic compounds.[7]

Below is a comparative table of key physicochemical properties for these scaffolds.

PropertyThis compound6-Bromo-2-chloroquinoline6-Bromo-2-chloroquinazoline
Molecular Formula C₈H₄BrClN₂[8]C₉H₅BrClNC₈H₄BrClN₂
Molecular Weight 243.5 g/mol [9]242.5 g/mol 243.5 g/mol
XLogP3 2.08[8]3.53.1
H-Bond Acceptors 212
H-Bond Donors 000
Reactivity Feature Orthogonal Halides (Br, Cl)Single Halogen ReactivityOrthogonal Halides (Br, Cl)

The key differentiator for this compound is its distinct reactivity, which will be explored in the following section.

cluster_0 Scaffold Comparison cluster_1 Key Features Naphthyridine 1,6-Naphthyridine (Two Pyridine Rings) Naph_Props • Electron Deficient • H-Bond Acceptors (2) • Orthogonal Reactivity Site Naphthyridine->Naph_Props Quinoline Quinoline (Pyridine + Benzene) Quin_Props • Electron Richer Benzene Ring • H-Bond Acceptor (1) • Prone to Oxidation Quinoline->Quin_Props Quinazoline Quinazoline (Pyrimidine + Benzene) Quinaz_Props • Electron Deficient • H-Bond Acceptors (2) • Multiple N-substitution points Quinazoline->Quinaz_Props Start 8-Bromo-5-chloro- 1,6-naphthyridine Step1 Step 1: Suzuki Coupling (Selective at C8-Br) Conditions: Pd(PPh₃)₄, Arylboronic Acid, K₂CO₃ Dioxane/H₂O, 90°C Start->Step1 Intermediate 8-Aryl-5-chloro- 1,6-naphthyridine Step1->Intermediate Step2 Step 2: Buchwald-Hartwig Amination (Selective at C5-Cl) Conditions: Pd₂(dba)₃, XPhos, Amine, LiHMDS Toluene, 100°C Intermediate->Step2 Product 8-Aryl-5-amino- 1,6-naphthyridine Step2->Product

Caption: Sequential cross-coupling workflow.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Position

This protocol details the selective arylation at the C8-bromo position. The choice of a standard palladium catalyst like Pd(PPh₃)₄ is sufficient for the more reactive C-Br bond, often leaving the C-Cl bond untouched under controlled conditions. [10] Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask, and purge with argon for 10 minutes.

  • Add the Pd(PPh₃)₄ catalyst.

  • Via syringe, add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by LC-MS or TLC. The primary product should be the C8-arylated compound, with the C5-chloro group remaining.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for the reactive C-Br bond. More specialized catalysts are reserved for the less reactive C-Cl bond in the subsequent step.

  • Base: K₂CO₃ is a moderately strong base sufficient to facilitate the transmetalation step of the Suzuki cycle without promoting side reactions. [11]* Solvent: The dioxane/water mixture is a common choice that provides good solubility for both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination at the C5-Position

This protocol is for the amination of the remaining C5-chloro position of the intermediate synthesized above. The C-Cl bond requires a more active catalytic system, typically involving a palladium source and a specialized phosphine ligand like XPhos or BrettPhos. [12][13] Materials:

  • 8-Aryl-5-chloro-1,6-naphthyridine (from Protocol 1) (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ and XPhos.

  • Add the 8-Aryl-5-chloro-1,6-naphthyridine and anhydrous toluene.

  • Add the amine, followed by the LiHMDS base.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Causality Behind Choices:

  • Catalyst/Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos generates a highly active Pd(0) species necessary to activate the strong C-Cl bond for oxidative addition. [13]* Base: LiHMDS is a strong, non-nucleophilic base required for the deprotonation of the amine and facilitation of the catalytic cycle for the less reactive chloride. [12]* Solvent: Toluene is a high-boiling, non-polar solvent suitable for the higher temperatures often required for C-Cl bond amination.

Applications in Medicinal Chemistry

The 1,6-naphthyridine scaffold is a component of numerous compounds with a wide range of biological activities. Its derivatives have been investigated as anticancer agents, anti-Alzheimer's compounds, and 5-HT4 receptor ligands. [1]Notably, 1,6-naphthyridine-2-one derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in colorectal cancer. [3] In comparison, quinoline derivatives are well-known for their antimalarial and antibacterial activities, while quinazolines are prominent in oncology, with several approved drugs targeting tyrosine kinases. [14][15][16][17]The choice of scaffold can therefore be used to steer a drug discovery program toward a specific therapeutic area or to "scaffold hop" away from a known liability. For instance, replacing a metabolically susceptible quinoline with a more stable 1,6-naphthyridine could be a viable strategy to improve a compound's pharmacokinetic profile. [7]

Scaffold Class Key Therapeutic Areas/Biological Activities Representative Examples
1,6-Naphthyridines Anticancer, Anti-Alzheimer's, Antiviral, Kinase Inhibition (FGFR4) [1][3][5] Finerenone (diabetic kidney disease) [2]
Quinolines Antimalarial, Antibacterial, Anticancer, Kinase Inhibition [15] Chloroquine, Ciprofloxacin

| Quinazolines | Anticancer (Kinase Inhibitors), Anti-inflammatory, Antihypertensive [14][16][17]| Gefitinib, Erlotinib |

Conclusion

This compound is more than just another building block; it is a highly versatile platform for the efficient generation of molecular diversity. Its key strategic advantage lies in the orthogonal reactivity of its two distinct halogen atoms, enabling selective and sequential functionalization. This feature allows researchers to rapidly synthesize libraries of complex, multi-substituted compounds that would be difficult to access using scaffolds with simpler substitution patterns. Compared to commercially available quinolines and quinazolines, the 1,6-naphthyridine core offers a distinct electronic and structural profile, which can be leveraged to tune biological activity and overcome common drug development hurdles such as metabolic instability. For researchers in drug development, this compound represents a powerful tool for accelerating the discovery of novel therapeutics.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized chemical reagents are paramount to laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 8-Bromo-5-chloro-1,6-naphthyridine (CAS No. 909649-12-3), ensuring the safety of personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the first step in safe handling. This compound is a halogenated heterocyclic compound that presents several hazards requiring stringent control measures.

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]

The presence of both bromine and chlorine atoms classifies this compound as a halogenated organic compound . This classification is critical for disposal, as improper thermal treatment of halogenated waste can lead to the formation of highly toxic and environmentally persistent byproducts such as dioxins and furans. Therefore, it must not be treated as general chemical waste.

Hazard Summary: this compound
CAS Number 909649-12-3[1]
Molecular Formula C₈H₄BrClN₂[1]
GHS Pictogram
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, all handling and disposal preparations must be conducted within a controlled environment using appropriate safety equipment.

Engineering Controls:

  • Fume Hood: Always handle solid this compound and prepare its waste containers inside a certified chemical fume hood to prevent inhalation of dust.[1][3]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize background exposure.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that meets ANSI Z87.1 standards.[1][3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1][3]

  • Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of spillage, consider a chemically resistant apron.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Disposal Workflow and Decision Logic

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. Halogenated organic compounds are specifically regulated under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[4] The following diagram and protocol outline the mandatory workflow.

G cluster_prep Preparation Phase cluster_disposal Disposal Protocol cluster_pickup Final Disposition start Waste Generated (e.g., unused reagent, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Identify Waste fume_hood Step 2: Work Inside a Certified Fume Hood ppe->fume_hood waste_container Step 3: Select a Designated 'Halogenated Organic Waste' Container fume_hood->waste_container labeling Step 4: Accurately Label Container - 'Hazardous Waste' - 'this compound' - Hazard Symbols (Irritant) waste_container->labeling secure Step 5: Securely Close Container (Do not overfill, <90% capacity) labeling->secure storage Step 6: Place in Secondary Containment in a Designated Satellite Accumulation Area secure->storage pickup Step 7: Arrange Pickup by Certified Hazardous Waste Handler (EHS) storage->pickup Request Disposal end Final Disposal via High-Temperature Incineration at a Licensed Facility pickup->end Compliant Transport

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides the actionable steps corresponding to the workflow diagram.

Step 1: Waste Segregation and Collection

  • Identify Waste Stream: This compound must be disposed of as halogenated organic waste .[5] Do NOT mix it with non-halogenated solvents or aqueous waste streams, as this complicates the disposal process and increases costs.

  • Select Container: Obtain a dedicated, properly labeled hazardous waste container for halogenated solids or liquids, as appropriate. This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5]

  • Transfer Waste: Carefully transfer the waste material (unused solid, contaminated materials like weighing paper or gloves) into the designated container. Perform this transfer inside a fume hood to minimize exposure.

  • Avoid Contamination: Ensure the exterior of the waste container remains clean and free of chemical residue.[5]

Step 2: Labeling and Storage

  • Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."

  • List Contents: Explicitly list "this compound" and any other chemicals present in the container.

  • Indicate Hazards: Affix the appropriate hazard pictograms (e.g., irritant).

  • Temporary Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.[1]

Step 3: Final Disposal

  • Contact EHS: Follow your institution's protocol for hazardous waste pickup by contacting the Environmental Health and Safety (EHS) department or your designated hazardous waste management provider.

  • Manifesting: Ensure all required paperwork (hazardous waste manifest) is completed accurately.

  • Ultimate Disposal Method: The standard and required method for destroying halogenated organic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[6] This process ensures the complete destruction of the compound and prevents the formation of toxic byproducts. Land disposal of halogenated organic compounds is heavily restricted.[7]

Emergency Procedures for Spills and Exposure

In the event of accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water.[1][8] If irritation develops or persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical help if you feel unwell.[1][8]

  • Small Spills (Solid): Wearing appropriate PPE, carefully sweep or vacuum the material, avoiding dust generation. Place it into a labeled container for halogenated solid waste. Decontaminate the area with a suitable solvent followed by soap and water.

  • Large Spills: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.